molecular formula C6H5BrO2S B186588 4-Bromo-5-methylthiophene-2-carboxylic acid CAS No. 29421-99-6

4-Bromo-5-methylthiophene-2-carboxylic acid

Cat. No.: B186588
CAS No.: 29421-99-6
M. Wt: 221.07 g/mol
InChI Key: JUPQMRVILHTCOF-UHFFFAOYSA-N
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Description

4-Bromo-5-methylthiophene-2-carboxylic acid (CAS 104434-17-3) is a versatile and high-value heterocyclic building block extensively used in medicinal chemistry and materials science research. Its primary research value lies in its bifunctional structure; the carboxylic acid group allows for facile amide coupling or esterification, while the bromine substituent enables pivotal metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This makes it an essential precursor for the synthesis of complex thiophene-containing scaffolds. In pharmaceutical research, these scaffolds are central to the development of novel therapeutic agents, particularly as kinase inhibitors and anti-inflammatory compounds. The thiophene ring is a common bioisostere for phenyl rings, and its incorporation can fine-tune the electronic properties, potency, and metabolic stability of drug candidates. Furthermore, in materials science, this compound serves as a monomer for constructing conjugated polymers and organic electronic materials, where the thiophene unit is fundamental for charge transport in applications like organic field-effect transistors (OFETs) and photovoltaic cells. The methyl group at the 5-position introduces steric and electronic modulation, which can be critical for optimizing solid-state packing and material properties. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPQMRVILHTCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356001
Record name 4-bromo-5-methylthiophene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29421-99-6
Record name 4-bromo-5-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-methylthiophene-2-carboxylic acid
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Foundational & Exploratory

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid

Topic: this compound CAS Number: 29421-99-6 Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 29421-99-6), a key heterocyclic building block in synthetic chemistry. The document details the compound's physicochemical properties, spectroscopic data, a representative synthetic pathway with mechanistic considerations, and its significant applications as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Emphasis is placed on the strategic utility of its functional groups—the carboxylic acid and the bromo-substituent—which allow for diverse chemical modifications. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended to serve as a critical resource for researchers leveraging this versatile thiophene derivative in their discovery and development pipelines.

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[2] Its unique arrangement of a carboxylic acid, a bromine atom, and a methyl group on the thiophene ring makes it a valuable and versatile synthetic intermediate.

1.1. Core Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing, cataloging, and regulatory compliance.

IdentifierValueSource
CAS Number 29421-99-6[3]
IUPAC Name This compound[3]
Molecular Formula C₆H₅BrO₂S[3]
Molecular Weight 221.07 g/mol [3]
SMILES CC1=C(C=C(S1)C(=O)O)Br[3]
InChIKey JUPQMRVILHTCOF-UHFFFAOYSA-N[3]

1.2. Physicochemical Data

The physical properties of the compound dictate its handling, solvent selection, and reaction conditions. The data presented below are computed properties from authoritative databases. Experimental values should be confirmed via a Certificate of Analysis from the supplier.

PropertyValueSource
Molecular Weight 221.07 g/mol [3]
Exact Mass 219.91936 Da[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 65.5 Ų[3]

1.3. Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the single thiophene proton, a singlet for the methyl (CH₃) protons, and a broad singlet for the carboxylic acid (COOH) proton.[3]

  • Infrared (IR) Spectroscopy: Key characteristic absorptions would include a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹) and a sharp C=O stretch (around 1760-1690 cm⁻¹).[4]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (e.g., [M-H]⁻ at 220 and 222), confirming the presence of a single bromine atom.[5]

Synthesis and Purification Workflow

The synthesis of substituted thiophene carboxylic acids often involves regioselective lithiation followed by carboxylation. This approach provides excellent control over the position of the introduced carboxylic acid group. While a specific protocol for the 4-bromo isomer is not detailed in the provided literature, a robust and analogous procedure for a similar isomer, 3-Bromo-5-methylthiophene-2-carboxylic acid, offers a validated synthetic template.[5]

Causality in Experimental Design: The choice of n-butyllithium (n-BuLi) is critical; it is a strong base capable of deprotonating the thiophene ring. The reaction is conducted at extremely low temperatures (-70 °C) to prevent side reactions and ensure kinetic control of the lithiation, leading to high regioselectivity. The subsequent introduction of gaseous carbon dioxide serves as the electrophile to form the carboxylate salt, which is then protonated during acidic workup.

G cluster_synthesis Synthetic Workflow A Start: 2-Bromo-5-methylthiophene B Dissolve in THF, Cool to -70 °C A->B Inert Atmosphere C Add n-BuLi in Hexane (Lithiation @ C2) B->C Stir for 2h D Introduce CO₂ Gas (Carboxylation) C->D Maintain -70 °C E Acidify with 1N HCl (Protonation) D->E Warm to RT F Extract with Ethyl Acetate E->F Workup G Purify via Chromatography F->G Isolation H Product: 4-Bromo-5-methylthiophene- 2-carboxylic acid G->H Final Product

Caption: A representative workflow for the synthesis of bromomethylthiophene carboxylic acids.

2.1. Representative Experimental Protocol

This protocol is adapted from the synthesis of a structural isomer and serves as an illustrative procedure.[5]

  • Reaction Setup: In an oven-dried, three-neck flask under an inert argon atmosphere, dissolve the starting material (e.g., 2-bromo-5-methylthiophene) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, typically 1.6 M in hexanes) dropwise while maintaining the internal temperature below -65 °C. Stir the resulting mixture at -70 °C for 2 hours.

  • Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the reaction mixture for 1 hour. Continue the CO₂ addition as the mixture is allowed to slowly warm to room temperature.

  • Workup: Once at room temperature, acidify the reaction mixture to a pH of 2 by adding 1 N hydrochloric acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This dual functionality allows for sequential and selective modifications, making it an ideal scaffold for building molecular complexity.

Caption: Key reactive sites and associated synthetic transformations.

3.1. Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into other functional groups, most commonly amides and esters. These reactions are fundamental in drug development for modulating properties like solubility, cell permeability, and target binding. For instance, esterification with various alcohols is a common first step in creating libraries of potential drug candidates.[6]

3.2. Reactions at the Bromine Atom

The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for generating molecular diversity.

  • Suzuki Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the thiophene ring with various aryl or heteroaryl boronic acids. This method is widely used to synthesize complex bioactive molecules with potential spasmolytic or antibacterial activities.[2][6]

  • Other Coupling Reactions: The C-Br bond can also participate in other important transformations such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

4.1. GHS Hazard Classification

Hazard CodeDescriptionClassSource
H302 Harmful if swallowedAcute toxicity, oral (Category 4)[3][7]
H315 Causes skin irritationSkin corrosion/irritation (Category 2)[3][7]
H319 Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[3][7]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[3][7]

4.2. Recommended Safety Protocols

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined structure and the distinct reactivity of its functional groups provide a reliable and versatile platform for the synthesis of novel and complex molecules. Understanding its properties, synthetic pathways, and safety requirements, as detailed in this guide, enables researchers to effectively and safely incorporate this powerful building block into their research and development programs.

References

  • PubChem. This compound | C6H5BrO2S | CID 818889. [Link]
  • PubChem.
  • Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. [Link]
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
  • MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. [Link]
  • National Institutes of Health.
  • National Institutes of Health.
  • ResearchGate. (PDF)

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS No: 29421-99-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental protocols for property determination, and an expert perspective on the practical application of this knowledge. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Introduction

This compound is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid group, a bromine atom, and a methyl group on the thiophene ring, provides multiple points for chemical modification, making it a versatile building block for the synthesis of complex organic molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide serves as a central repository for this critical information.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 29421-99-6[1]
Molecular Formula C₆H₅BrO₂S[1]
SMILES CC1=C(C=C(S1)C(=O)O)Br[1]
InChIKey JUPQMRVILHTCOF-UHFFFAOYSA-N[1]

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for process development and formulation. The following table summarizes the known physical properties of this compound.

Table 2: Summary of Physical Properties

PropertyValueSource(s)
Molecular Weight 221.07 g/mol [1]
Appearance Light yellow to yellow solid[2]
Melting Point 198.5-199.5 °C[2]
Boiling Point (Predicted) 324.3 ± 42.0 °C[2]
Density (Predicted) 1.784 ± 0.06 g/cm³[2]
pKa (Predicted) 3.70 ± 0.10[2]
Storage Temperature 2-8°C (protect from light)[2]

Experimental Protocols for Physical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of key physical properties. The rationale behind each step is explained to provide a deeper understanding of the process.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind sample to a fine powder prep2 Pack into a capillary tube (1-2 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus meas2 Heat rapidly to ~20°C below expected m.p. meas1->meas2 meas3 Heat slowly (1-2°C/min) near m.p. meas2->meas3 meas4 Record T₁ (first liquid drop) and T₂ (fully liquid) meas3->meas4 analysis1 Report melting range (T₁ - T₂) meas4->analysis1 analysis2 Compare with literature value analysis1->analysis2 analysis3 Assess purity based on range analysis2->analysis3

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.[3]

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample to a height of 1-2 mm.[4]

    • Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample.[5]

  • Measurement using a Mel-Temp Apparatus:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known (around 199°C), heat the block rapidly to about 180°C.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first droplet of liquid is observed (T₁).[5]

    • Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T₂).[5]

    • The melting point is reported as the range T₁ - T₂.

  • Trustworthiness and Causality: A slow heating rate near the melting point is crucial for an accurate measurement, as it ensures that the temperature of the sample and the thermometer are in equilibrium. A rapid heating rate will result in a measured melting point that is higher than the true value. Using a fresh sample for each determination is essential as some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying.[5]

Solubility Determination

Solubility data is vital for selecting appropriate solvents for reactions, purification, and formulation. A qualitative assessment can be followed by a more rigorous quantitative determination.

Qualitative Solubility Protocol:

This protocol classifies the compound's solubility in various solvents, providing insights into its polarity and functional groups.

  • Procedure:

    • In a small test tube, add approximately 25 mg of this compound.

    • Add 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in portions, shaking vigorously after each addition.[6]

    • Observe if the solid dissolves completely.

  • Interpretation:

    • Insoluble in water, soluble in 5% NaOH and 5% NaHCO₃: This is characteristic of a strong organic acid, such as a carboxylic acid.[7] The acidic proton reacts with the base to form a water-soluble salt.

    • Solubility in organic solvents: The solubility in solvents like ethanol, acetone, or ethyl acetate will depend on the overall polarity of the molecule. Given the presence of the polar carboxylic acid group and the relatively nonpolar thiophene ring, it is expected to have moderate solubility in polar organic solvents.

Quantitative Solubility Determination (Equilibrium Method):

This method determines the saturation concentration of the compound in a specific solvent at a given temperature.

solubility_workflow prep Add excess solid to solvent in a sealed vial equil Agitate at constant temperature (e.g., 24-72h) to reach equilibrium prep->equil sep Separate solid and liquid phases (centrifugation/filtration) equil->sep dilute Accurately dilute a known volume of the supernatant sep->dilute quant Quantify concentration using a validated analytical method (e.g., HPLC) dilute->quant calc Calculate original solubility quant->calc

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[8]

    • Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C).

  • Equilibration:

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with constant agitation.[8] This ensures that the concentration of the dissolved solid is at its maximum.

  • Sample Separation and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[8]

  • Quantification:

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration.[8]

  • Causality: The key to this method is achieving a true equilibrium state. The filtration step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

pKa Determination by Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter for understanding the ionization state of the molecule at different pH values, which influences its solubility, bioavailability, and reactivity.

Detailed Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

    • Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[9] A co-solvent may alter the pKa, so this should be noted.

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

  • Titration:

    • Place a known volume of the acidic solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH solution in small, precise increments, recording the pH after each addition.[9]

    • Continue the titration until the pH has passed the equivalence point and stabilized in the basic region.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.[9] This corresponds to the midpoint of the buffer region on the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point (the peak of the derivative curve).

pka_determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Prepare standard acid solution setup2 Prepare standard base titrant setup1->setup2 setup3 Calibrate pH meter setup2->setup3 titrate1 Add base in small increments setup3->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. Volume of titrant titrate2->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are available from commercial suppliers, this section outlines the expected spectral features based on its structure.[10]

Table 3: Expected Spectroscopic Features

SpectroscopyExpected Features
¹H NMR - A singlet for the methyl protons (CH₃).- A singlet for the thiophene ring proton.- A broad singlet for the carboxylic acid proton (COOH), typically downfield.
¹³C NMR - A signal for the methyl carbon.- Four distinct signals for the thiophene ring carbons.- A signal for the carboxylic acid carbonyl carbon, typically in the 160-180 ppm range.[11]
FTIR - A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹).- C-H and C-S stretching and bending vibrations characteristic of the thiophene ring.
Mass Spec. - A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

A generalized protocol for acquiring NMR spectra involves dissolving 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place, protected from light.[2]

Conclusion

This technical guide has synthesized the available physical property data for this compound and provided detailed, field-proven protocols for their experimental determination. By understanding and applying these methodologies, researchers and drug development professionals can ensure the quality and consistency of their work, leading to more reliable and reproducible scientific outcomes. The emphasis on the causality behind experimental procedures is intended to empower the user to not just follow steps, but to understand the principles of accurate physical property measurement.

References

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

[13] PubChem. (n.d.). This compound. Retrieved from [Link]

[4] El-Ashry, E. S. H., & El-Sayed, R. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

[14] ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

[15] BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

[9] Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

[5] LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

[3] University of Malta. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

[1] PubChem. (n.d.). This compound. Retrieved from [Link]

[6] University of Missouri-St. Louis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

[16] National Center for Biotechnology Information. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

[7] Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

[17] ChemUniverse. (n.d.). Order : this compound. Retrieved from [Link]

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

Chemical Education Xchange. (n.d.). Organic Acid Solubility: Step 1 of 3. Retrieved from [Link]

[18] Studocu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

[19] PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

[20] Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

[21] ACG Publications. (n.d.). Organic Communicaitons-SI. Retrieved from [Link]

[22] PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. Retrieved from [Link]

[23] IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

[11] Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

[24] PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

[25] Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

[26] Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

4-Bromo-5-methylthiophene-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic building block, this compound. We will delve into its fundamental properties, logical synthetic pathways, and its strategic importance as a scaffold in modern medicinal chemistry.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted thiophene derivative. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery. The specific substitution pattern of this molecule—a carboxylic acid at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position—offers multiple, orthogonal reactive sites for chemical elaboration. This makes it a highly valuable starting material for building molecular complexity and exploring structure-activity relationships (SAR).

The precise molecular weight and other key identifiers are fundamental for experimental work, including reaction stoichiometry calculations, analytical characterization, and registration in chemical databases.

Table 1: Core Identifiers and Physicochemical Properties

Property Value Reference(s)
Molecular Weight 221.07 g/mol [1][2]
Exact Mass 219.91936 Da [1]
Molecular Formula C₆H₅BrO₂S [1][2]
IUPAC Name This compound [1]
CAS Number 29421-99-6 [1]
Common Synonyms 4-bromo-5-methyl-2-thiophenecarboxylic acid [1]
Canonical SMILES CC1=C(C=C(S1)C(=O)O)Br [1]

| InChIKey | JUPQMRVILHTCOF-UHFFFAOYSA-N |[1] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of polysubstituted thiophenes requires careful regiochemical control. A logical and field-proven approach for synthesizing the target molecule involves a directed ortho-metalation (DoM) strategy followed by carboxylation. This methodology leverages the directing ability of a pre-existing group to selectively deprotonate an adjacent position, which can then be trapped with an electrophile.

A plausible synthetic route starts from 2-bromo-5-methylthiophene. The bromine atom at the 2-position can direct lithiation to the adjacent 3-position. However, to achieve the desired 4-bromo isomer, a more robust strategy would involve bromination of a suitable precursor like 5-methylthiophene-2-carboxylic acid.

Proposed Experimental Protocol: Synthesis via Regioselective Bromination

This protocol outlines a common and effective method for the regioselective bromination of an activated thiophene ring.

  • Starting Material: 5-Methylthiophene-2-carboxylic acid.

  • Reaction Setup: Charge a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with 5-methylthiophene-2-carboxylic acid (1.0 eq) and a suitable solvent such as chloroform or acetic acid.

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the bromination reaction and minimize the formation of poly-brominated byproducts.

  • Bromine Addition: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the cooled mixture over 10-20 minutes. The bromine is the electrophile that will attack the electron-rich thiophene ring. The carboxylic acid group is a deactivating group, which directs electrophilic substitution primarily to the 4-position.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the proposed synthesis.

G cluster_0 Synthesis Workflow A Start: 5-Methylthiophene- 2-carboxylic acid B Dissolve in Chloroform/ Acetic Acid A->B C Cool to 0-5 °C B->C D Dropwise Addition of Bromine (Br₂) Solution C->D Regiocontrol E Stir at Room Temp (12-24h) & Monitor D->E Electrophilic Aromatic Substitution F Quench with Na₂S₂O₃ E->F G Aqueous Workup & Organic Extraction F->G H Purification (Recrystallization or Chromatography) G->H I Product: 4-Bromo-5-methylthiophene- 2-carboxylic acid H->I

Caption: Synthetic workflow for this compound.

Structural Elucidation and Analytical Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show a singlet for the lone aromatic proton on the thiophene ring. Additionally, a singlet corresponding to the three protons of the methyl group (CH₃) and a broad singlet for the carboxylic acid proton (-COOH) would be observed. The chemical shifts will be influenced by the surrounding substituents.

    • ¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule (four in the ring, one methyl, and one carboxyl).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom. For this molecule, peaks around m/z 220 and 222 (for the [M-H]⁻ ion in negative mode) would be expected.[3]

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, notably a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1680-1710 cm⁻¹).

Applications in Research and Drug Development

Thiophene-based carboxylic acids are cornerstone building blocks for the synthesis of novel therapeutics. The subject molecule, this compound, offers three key points for diversification:

  • The Carboxylic Acid: This group can be readily converted into amides, esters, or other functional groups, allowing for the exploration of interactions with biological targets.[4]

  • The Bromine Atom: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[4][5] This enables the efficient installation of various aryl, heteroaryl, or alkyl groups at the 4-position, rapidly building a library of analogues for SAR studies.

  • The Methyl Group: While less reactive, the methyl group provides a steric and electronic contribution that can be crucial for optimizing a compound's binding affinity and metabolic stability.

Derivatives of similar bromothiophene carboxylic acids have been investigated for a range of biological activities, including antibacterial and spasmolytic effects, highlighting the therapeutic potential of this chemical class.[4][5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6][7]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 5-bromo-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information.
  • MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
  • Oakwood Chemical. (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information.
  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • National Institutes of Health. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT.
  • Georganics. (n.d.). 5-Bromo-2-thiophenecarboxylic acid.

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4-Bromo-5-methylthiophene-2-carboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. Thiophene-based scaffolds are considered "privileged pharmacophores" in medicinal chemistry, and this particular derivative offers three distinct points for chemical modification: the carboxylic acid, the bromine atom, and the C3-position of the thiophene ring.[1][2] This document details the compound's physicochemical properties, provides validated synthetic and derivatization protocols, discusses its reactivity, and outlines standard characterization techniques. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their application of this versatile molecule.

Compound Identification and Properties

This compound is a substituted thiophene derivative with the molecular formula C₆H₅BrO₂S.[3] Its structure is foundational to its utility, presenting a carboxylic acid at the C2 position, a bromine atom at C4, and a methyl group at C5. These features create a unique electronic and steric environment that is leveraged in targeted synthesis.

Physicochemical and Spectroscopic Data

The fundamental identifiers and properties of the compound are summarized below for quick reference.

Identifier Value
IUPAC Name This compound[3]
CAS Number 29421-99-6[3]
Molecular Formula C₆H₅BrO₂S[3]
Molecular Weight 221.07 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 190-196 °C (similar isomers)[4]
SMILES CC1=C(C=C(S1)C(=O)O)Br[3]
InChIKey JUPQMRVILHTCOF-UHFFFAOYSA-N[3]
Expected Spectroscopic Data Characteristic Features
¹H NMR (DMSO-d₆) ~13.5 ppm (br s, 1H, -COOH), ~7.5 ppm (s, 1H, Thiophene C3-H), ~2.4 ppm (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆) ~162 ppm (C=O), ~145 ppm (C5-CH₃), ~135 ppm (C2-COOH), ~133 ppm (C3-H), ~115 ppm (C4-Br), ~15 ppm (-CH₃)
IR (KBr, cm⁻¹) ~2500-3300 (O-H stretch, broad), ~1680 (C=O stretch), ~550-750 (C-Br stretch)
Mass Spec (ESI-) m/z = 220, 222 (M-H)⁻, isotopic pattern for Bromine
Safety and Handling

As a laboratory chemical, this compound requires careful handling. Based on data for the compound, it is associated with the following hazards:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Standard Handling Procedure:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established organometallic and electrophilic substitution strategies common in thiophene chemistry.[5][6] A logical and field-proven approach involves the selective bromination of a suitable precursor.

Proposed Synthetic Workflow

The most direct synthetic route begins with the commercially available 5-methylthiophene-2-carboxylic acid. The workflow involves a regioselective electrophilic aromatic substitution (bromination) at the C4 position. The electron-donating methyl group at C5 and the electron-withdrawing, meta-directing carboxylic acid at C2 both favor substitution at the C4 position, leading to high regioselectivity.

G cluster_0 Synthetic Pathway start 5-Methylthiophene- 2-carboxylic acid product 4-Bromo-5-methylthiophene- 2-carboxylic acid start->product  N-Bromosuccinimide (NBS)  Acetic Acid (Solvent)  Reflux, 4-6h

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the bromination of thiophene derivatives.[6][7]

Materials:

  • 5-methylthiophene-2-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylthiophene-2-carboxylic acid in glacial acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution in one portion. Using NBS is preferable to elemental bromine as it is a solid, easier to handle, and generates fewer hazardous byproducts.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and succinimide.

  • Purification: Dry the crude solid. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its capacity as a versatile scaffold. It possesses three primary reactive sites for subsequent functionalization, making it an ideal starting point for building molecular complexity in drug discovery programs.[8]

G cluster_derivs Derivatization Pathways main This compound Carboxylic Acid Bromine Atom C3-H Bond amide Amide Formation (e.g., Amine, Coupling Agent) main:f1->amide Site A suzuki Suzuki Cross-Coupling (e.g., Arylboronic Acid, Pd Catalyst) main:f2->suzuki Site B lithiation Directed Lithiation / C-H Activation (e.g., n-BuLi, then Electrophile) main:f3->lithiation Site C

Caption: Key reactivity sites for molecular derivatization.

Site A: Carboxylic Acid Functionalization (Amide Formation)

The carboxylic acid group is readily converted into amides, which are prevalent in bioactive molecules. This transformation is typically achieved using standard peptide coupling reagents.

Protocol: Amide Synthesis

  • Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours.

  • Workup and Purification: Perform a standard aqueous workup to remove excess reagents. Purify the resulting amide product via column chromatography or recrystallization. This method is widely used for creating libraries of carboxamide derivatives for screening.[9]

Site B: Bromine Atom Functionalization (Suzuki Cross-Coupling)

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[8] This allows for the introduction of various aryl or heteroaryl substituents, a critical strategy in medicinal chemistry to modulate a compound's pharmacological profile.[1][8]

Protocol: Suzuki Cross-Coupling

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a solvent mixture, typically dioxane/water or toluene/ethanol/water.

  • Reaction: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 4-16 hours until the starting material is consumed.

  • Workup and Purification: After cooling, perform an aqueous workup, extracting the product with a suitable organic solvent like ethyl acetate. The crude product is then purified by flash column chromatography.

Conclusion for the Field

This compound is more than a simple chemical; it is a strategic platform for innovation. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an invaluable asset for researchers in drug development and materials science. The protocols and data presented in this guide offer a robust foundation for leveraging this compound's full potential in the synthesis of novel, high-value molecules. The thiophene core, a recurring motif in FDA-approved drugs, ensures that derivatives of this compound will remain highly relevant in the ongoing search for next-generation therapeutics.[1]

References

  • PubChem. This compound | C6H5BrO2S | CID 818889.
  • PubChem. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489.
  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Wikipedia. Thiophene-2-carboxylic acid.
  • National Institutes of Health (NIH) PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • PubChem. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073.
  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • Chem-Impex. 2-Thiophenecarboxylic acid.
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid.
  • PubChem. 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589.
  • Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid.
  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
  • National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

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An In-depth Technical Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Thiophene derivatives represent a cornerstone in modern medicinal chemistry and materials science, offering a versatile scaffold for the design of novel bioactive agents and functional materials. Among these, 4-Bromo-5-methylthiophene-2-carboxylic acid stands out as a pivotal building block. Its unique arrangement of a carboxylic acid, a bromine atom, and a methyl group on the thiophene ring provides a rich platform for a multitude of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its applications and chemical reactivity. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an essential resource for the scientific community.

Compound Identification and Synonyms

This compound is a substituted thiophene carboxylic acid. Accurate identification is crucial for consistency in research and development.

IUPAC Name: this compound[1]

CAS Number: 29421-99-6[1]

Molecular Formula: C₆H₅BrO₂S[1]

A variety of synonyms and internal reference codes are used in commercial and academic databases. Understanding these is key to navigating the breadth of literature and sourcing the compound effectively.

Table 1: Synonyms and Identifiers

Synonym/IdentifierSource
4-bromo-5-methyl-2-thiophenecarboxylic acidDepositor-Supplied[1]
2-Thiophenecarboxylic acid, 4-bromo-5-methyl-Depositor-Supplied[1]
DTXSID70356001EPA DSSTox[1]
MFCD01859873Depositor-Supplied[1]
SCHEMBL1529532Depositor-Supplied[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight221.07 g/mol PubChem[1]
Monoisotopic Mass219.91936 DaPubChem[1]
XLogP3-AA (Predicted)2.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Spectroscopic Characterization

Spectroscopic data is the fingerprint of a molecule, providing unequivocal evidence of its structure and purity. The following are the expected characteristic spectral features for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic proton on the thiophene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The aromatic proton's chemical shift will be influenced by the adjacent electron-withdrawing carboxylic acid group and the bromine atom. The methyl group protons will appear as a singlet in the aliphatic region, typically around 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-180 ppm. The carbons of the thiophene ring will appear in the aromatic region (110-150 ppm), with their specific shifts influenced by the substituents. The methyl carbon will be the most upfield signal, typically around 15-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.

  • C-Br stretching vibrations will be observed in the fingerprint region, typically below 1000 cm⁻¹.

  • C-H stretching of the methyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step sequence starting from simpler thiophene precursors. A common strategy involves the bromination of a 5-methylthiophene-2-carboxylic acid derivative or the carboxylation of a suitably brominated methylthiophene.

Illustrative Synthetic Pathway

synthesis_pathway start 2-Methylthiophene step1 Bromination (e.g., NBS in AcOH) start->step1 Step 1 intermediate1 2-Bromo-5-methylthiophene step1->intermediate1 step2 Lithiation (e.g., n-BuLi) intermediate1->step2 Alternative Start intermediate2 5-Methyl-2-thienyllithium step2->intermediate2 step3 Carboxylation (CO₂) intermediate2->step3 Step 2 intermediate3 5-Methylthiophene-2-carboxylic acid step3->intermediate3 step4 Bromination (e.g., Br₂ in AcOH) intermediate3->step4 Step 3 product This compound step4->product

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol: Bromination of 5-Methylthiophene-2-carboxylic acid

This protocol describes a representative procedure for the synthesis of this compound via the direct bromination of 5-methylthiophene-2-carboxylic acid. This method leverages the electron-rich nature of the thiophene ring, which is susceptible to electrophilic aromatic substitution.

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (aqueous)

  • Ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 5-methylthiophene-2-carboxylic acid in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water.

  • Work-up: A precipitate of the crude product should form. If excess bromine color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with the expected values.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the carboxylic acid and the bromine atom.

reactivity_diagram start This compound esterification Esterification start->esterification (e.g., ROH, H⁺) amidation Amidation start->amidation (e.g., R₂NH, coupling agent) suzuki Suzuki Coupling start->suzuki (e.g., ArB(OH)₂, Pd catalyst) heck Heck Coupling start->heck (e.g., Alkene, Pd catalyst) sonogashira Sonogashira Coupling start->sonogashira (e.g., Alkyne, Pd/Cu catalyst) buchwald Buchwald-Hartwig Amination start->buchwald (e.g., R₂NH, Pd catalyst) product_ester Ester Derivatives esterification->product_ester product_amide Amide Derivatives amidation->product_amide product_aryl Aryl-substituted Thiophenes suzuki->product_aryl product_alkenyl Alkenyl-substituted Thiophenes heck->product_alkenyl product_alkynyl Alkynyl-substituted Thiophenes sonogashira->product_alkynyl product_amino Amino-substituted Thiophenes buchwald->product_amino

Caption: Key chemical transformations of this compound.

Applications as a Pharmaceutical Intermediate

Halogenated thiophene derivatives are prevalent in a wide range of pharmaceuticals due to their ability to mimic phenyl rings while offering different electronic properties and metabolic profiles. This compound, with its specific substitution pattern, is a valuable intermediate in the synthesis of complex drug candidates. While specific blockbuster drugs directly containing this exact fragment are not publicly highlighted, its structural motifs are found in compounds investigated for various therapeutic areas. For instance, substituted thiophenes are key components in tryptase inhibitors, which have potential applications in treating asthma and other inflammatory conditions. The ability to perform cross-coupling reactions at the bromine position allows for the introduction of diverse molecular fragments, a crucial step in generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure and the distinct reactivity of its functional groups allow for predictable and controlled chemical modifications. This guide has provided a comprehensive overview of its synonyms, physicochemical properties, spectroscopic signature, synthetic methodologies, and chemical reactivity. For researchers and developers, a solid understanding of these aspects is paramount for the successful application of this compound in the creation of novel and impactful molecules. The provided protocols and diagrams serve as a practical foundation for the safe and efficient use of this compound in a laboratory setting. As the demand for novel chemical entities continues to grow, the importance of such well-characterized and versatile intermediates will undoubtedly increase.

References

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An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiophene-2-carboxylic acid is a vital heterocyclic building block in the landscape of medicinal chemistry and materials science. Its substituted thiophene core is a common scaffold in a multitude of pharmacologically active molecules and functional organic materials. A precise understanding of its molecular structure is paramount for its effective utilization in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic compounds in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As direct experimental data is not publicly available, this guide will present a detailed, predicted NMR analysis. This prediction is grounded in the well-established principles of NMR spectroscopy, substituent effects, and a comparative analysis with the experimentally determined NMR data of the closely related analogue, 5-methylthiophene-2-carboxylic acid. This approach not only offers a robust estimation of the expected spectral parameters but also provides deeper insight into the structure-spectra correlations within this class of molecules.

The Foundational Principles of NMR Spectroscopy in Substituted Thiophenes

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of the nuclei. In the thiophene ring, the positions of the substituents dramatically influence the electron density distribution and, consequently, the resonance frequencies of the ring's protons and carbons.

The introduction of a bromine atom at the 4-position and a carboxylic acid group at the 2-position in the 5-methylthiophene scaffold induces significant changes in the NMR spectrum compared to the parent compound. The bromine atom, being an electronegative and deshielding substituent, is expected to exert a notable downfield shift on the adjacent proton and carbon atoms. Conversely, its lone pairs can participate in resonance, which can have a more complex effect on the electron distribution within the ring. The carboxylic acid group is a strong electron-withdrawing group, which will deshield the adjacent ring proton and carbons.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals: a singlet for the methyl protons, a singlet for the thiophene ring proton, and a broad singlet for the carboxylic acid proton.

To predict the chemical shifts, we will use the known data for 5-methylthiophene-2-carboxylic acid as a baseline. The ¹H NMR spectrum of 5-methylthiophene-2-carboxylic acid in CDCl₃ shows the following signals: a singlet for the methyl protons at approximately 2.55 ppm, a doublet for the H3 proton at around 6.81 ppm, and a doublet for the H4 proton at about 7.71 ppm.[1]

The introduction of a bromine atom at the 4-position will have the most significant impact on the chemical shift of the proton at the 3-position. Due to the deshielding effect of the bromine, the signal for the H3 proton is expected to shift downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH12.0 - 13.0broad singlet1H
H3~7.8 - 8.0singlet1H
-CH₃~2.6singlet3H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet in the downfield region of the spectrum (δ 12.0-13.0 ppm). Its chemical shift can be highly dependent on the concentration and the solvent used.

  • Thiophene Proton (H3): In the parent compound, 5-methylthiophene-2-carboxylic acid, the H3 and H4 protons are coupled, resulting in doublets. However, in the target molecule, the substitution of the H4 proton with a bromine atom leaves the H3 proton without any adjacent protons to couple with. Therefore, it is expected to appear as a sharp singlet. The strong deshielding effect of the adjacent bromine atom is predicted to shift this signal significantly downfield to the region of δ 7.8 - 8.0 ppm.

  • Methyl Protons (-CH₃): The methyl group at the 5-position is adjacent to the bromine-substituted carbon. The electronic effect of the bromine is transmitted through the thiophene ring, which may cause a slight downfield shift of the methyl proton signal compared to 5-methylthiophene-2-carboxylic acid (δ ~2.55 ppm). A predicted chemical shift of around 2.6 ppm is reasonable. This signal will appear as a singlet due to the absence of adjacent protons.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the molecule.

The known ¹³C NMR data for 5-methylthiophene-2-carboxylic acid in CDCl₃ shows signals at approximately 165.6 (C=O), 147.7 (C5), 133.4 (C2), 128.0 (C4), 124.6 (C3), and 13.7 (-CH₃) ppm.[1] The introduction of a bromine atom at the 4-position will cause a significant downfield shift for the carbon directly attached to it (C4) and will also influence the chemical shifts of the other ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C2~135
C3~128
C4~115
C5~150
-CH₃~15

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is typically found in the downfield region of the spectrum, and its chemical shift is not expected to be significantly altered by the bromine substitution at the 4-position. A value around 165 ppm is anticipated.

  • Thiophene Ring Carbons (C2, C3, C4, C5):

    • C2: This carbon is attached to the electron-withdrawing carboxylic acid group and is expected to be deshielded, appearing at around 135 ppm.

    • C3: The chemical shift of this carbon will be influenced by the adjacent bromine-substituted carbon and the carboxylic acid group. A predicted value of around 128 ppm is reasonable.

    • C4: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine typically causes an upfield shift for the directly attached carbon. Therefore, the C4 signal is predicted to be shifted upfield to around 115 ppm.

    • C5: This carbon is attached to the methyl group and is adjacent to the bromine-substituted carbon. It is expected to be significantly deshielded due to the combined effects of the methyl group and the bromine atom, with a predicted chemical shift of around 150 ppm.

  • Methyl Carbon (-CH₃): The chemical shift of the methyl carbon is not expected to change dramatically and should appear in the typical aliphatic region, around 15 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Use a standard single-pulse sequence.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Employ a relaxation delay of 1-2 seconds between scans.

3. ¹³C NMR Data Acquisition:

  • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

  • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Use a relaxation delay of 2-5 seconds to ensure complete relaxation of the carbon nuclei.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Perform phase and baseline corrections to ensure accurate peak representation.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound with key atoms labeled.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 4-Bromo-5-methylthiophene- 2-carboxylic acid Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Standard Internal Standard (TMS) Standard->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer to NMR Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Integration Integration (1H) Referencing->Integration Assignment Peak Assignment & Interpretation Referencing->Assignment Integration->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Experimental workflow for NMR analysis.

Conclusion

While direct experimental NMR data for this compound is not readily accessible in public domains, a robust and informative prediction of its ¹H and ¹³C NMR spectra can be achieved through the application of fundamental NMR principles and comparative analysis with structurally similar compounds. This guide provides researchers, scientists, and drug development professionals with a detailed theoretical framework and a practical protocol for the NMR spectroscopic characterization of this important molecule. The predicted data and interpretations herein serve as a valuable reference for the structural verification and quality control of this compound in various scientific applications.

References

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1H NMR spectrum of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-methylthiophene-2-carboxylic acid

Abstract

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect the anticipated spectral features, including chemical shifts, signal multiplicities, and integration, grounding the interpretation in the fundamental principles of substituent effects on the thiophene ring. This document serves as a practical reference for the structural verification of this compound, complete with a detailed experimental protocol for data acquisition and visual aids to clarify molecular and procedural concepts.

Introduction: The Role of NMR in Structural Elucidation

This compound is a versatile synthetic intermediate whose utility is defined by the specific arrangement of its functional groups on the thiophene scaffold.[1] The precise confirmation of this substitution pattern is critical for its successful application in complex syntheses. ¹H NMR spectroscopy stands as the primary, non-destructive analytical technique for this purpose, offering unambiguous insights into the molecular framework by probing the electronic environment of every proton within the structure.[2] Understanding the expected ¹H NMR spectrum is therefore not merely an academic exercise but a crucial checkpoint for ensuring compound identity and purity.

Deconstructing the ¹H NMR Spectrum

The structure of this compound presents three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum. The chemical shift (δ) of each signal is dictated by the degree of magnetic shielding or deshielding experienced by the protons, a direct consequence of the electronic effects exerted by the neighboring substituents.

cluster_molecule This compound C1 C C2 C C1->C2 COOH C(=O)OH S1 S C2->S1 H3 H C3 C C4 C C3->C4 Br Br C4->C1 CH3 H₃C S1->C3 COOH_H H

Figure 1: Molecular structure of this compound with key proton environments highlighted: Thiophene H3 (red), Methyl (green), and Carboxylic Acid (blue).

Analysis of Chemical Shifts (δ)

The chemical shifts in heteroaromatic systems like thiophene are heavily influenced by ring currents and the electronic nature of substituents.[3]

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield, often in the range of δ 10-13 ppm . Its chemical shift and signal breadth are sensitive to solvent, concentration, and temperature due to hydrogen bonding.

  • Thiophene Ring Proton (H3): The sole proton on the thiophene ring is located at the C3 position. Its chemical environment is influenced by all four substituents.

    • -COOH group (at C2): This is a powerful electron-withdrawing and magnetically anisotropic group that strongly deshields the adjacent H3 proton.

    • -Br atom (at C4): As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, further deshielding the H3 proton.

    • -CH₃ group (at C5): The methyl group is weakly electron-donating, which would typically cause a slight shielding effect.

    • Sulfur Atom (S1): The heteroatom itself influences the overall electron distribution in the ring. The cumulative deshielding effects of the carboxylic acid and bromine groups are dominant. Therefore, the H3 proton signal is expected to appear downfield, typically in the aromatic region. Based on data for similar substituted thiophenes, its chemical shift is predicted to be around δ 7.5-8.0 ppm .[4]

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are attached to the C5 position of the thiophene ring. Being attached to an aromatic system, they are slightly deshielded compared to a typical alkyl proton. Their chemical shift is anticipated in the range of δ 2.4-2.6 ppm .

Signal Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about adjacent, non-equivalent protons.

  • -COOH Proton: This proton rarely shows coupling and appears as a broad singlet (bs) .

  • H3 Proton: The proton at C3 has no adjacent protons on the ring (C2 and C4 are fully substituted). Consequently, it will not be split and will appear as a sharp singlet (s) .

  • -CH₃ Protons: The three methyl protons are equivalent and have no neighboring protons to couple with. They will also appear as a sharp singlet (s) .

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio of the signals will be:

H3 : -CH₃ : -COOH = 1H : 3H : 1H

This 1:3:1 ratio is a definitive feature for confirming the structure.

Predicted ¹H NMR Data Summary

The anticipated spectral data is consolidated in the table below for quick reference.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (bs)1HAcidic proton, highly deshielded by adjacent oxygens.
Thiophene Ring (H3)7.5 - 8.0Singlet (s)1HDeshielded by adjacent electron-withdrawing -COOH and -Br groups. No adjacent protons for coupling.
Methyl (-CH₃)2.4 - 2.6Singlet (s)3HAttached to aromatic ring. No adjacent protons for coupling.

Recommended Experimental Protocol

To obtain a high-quality, interpretable ¹H NMR spectrum, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring reliable data.

cluster_workflow ¹H NMR Acquisition Workflow prep 1. Sample Preparation ~5-10 mg of sample dissolved in ~0.6 mL of DMSO-d₆ with 0.03% TMS. transfer 2. Transfer to NMR Tube Filter solution if particulates are present. prep->transfer spectrometer 3. Spectrometer Setup Insert sample, lock, and shim. transfer->spectrometer acquire 4. Data Acquisition Standard proton experiment (zg30). Set parameters (SW, NS, D1). spectrometer->acquire process 5. Data Processing Fourier Transform, phase correction, and baseline correction. acquire->process analyze 6. Spectral Analysis Calibrate to TMS (0 ppm). Assign peaks, integrate signals, and determine multiplicities. process->analyze

Figure 2: Recommended experimental workflow for the ¹H NMR analysis of this compound.

Sample Preparation
  • Compound Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL). DMSO-d₆ is the solvent of choice for carboxylic acids as it readily solubilizes the compound and its residual water peak does not typically interfere with the signals of interest. It also helps in observing the acidic proton, which might exchange in solvents like D₂O or CD₃OD.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for chemical shift calibration (δ = 0.00 ppm).

  • Dissolution: Add the solvent to the vial containing the sample. Vortex gently until the solid is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Spectrometer Parameters (400 MHz example)
  • Experiment: Standard 1D proton acquisition (e.g., Bruker's zg30 pulse program).

  • Solvent: DMSO

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the broad carboxylic acid proton, are captured.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration, especially for protons with long relaxation times.

  • Acquisition Time (AQ): ~2-3 seconds.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening, LB = ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the signals and pick the peaks to determine their chemical shifts and multiplicities.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its structural confirmation. The presence of three distinct signals—a downfield broad singlet for the carboxylic acid proton, a sharp singlet in the aromatic region for the lone thiophene proton, and an upfield singlet for the methyl group—in a 1:1:3 integration ratio, is conclusive evidence of the compound's identity. This guide provides the predictive data and a robust experimental framework necessary for researchers to confidently perform this critical analysis.

References

  • The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • Abraham, R. J., & Matth, M. ¹H chemical shifts in NMR, part 18 1.
  • ResearchGate. ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Scientific Diagram.
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  • BenchChem. 4-Bromo-5-Methylthiophene-2-Carbaldehyde Research Chemical.
  • El-Metwaly, N. M., et al. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
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  • ChemicalBook. 4-BROMO-5-METHYL-2-THIOPHENECARBOXYLIC ACID(29421-99-6) ¹H NMR spectrum.
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Molecular Blueprint

In the landscape of pharmaceutical and materials science, thiophene derivatives are foundational scaffolds.[1] Their structural elucidation is not merely an academic exercise but a critical step in confirming identity, purity, and functionality. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution view into the carbon framework of a molecule. This guide provides a comprehensive exploration of the ¹³C NMR analysis of 4-Bromo-5-methylthiophene-2-carboxylic acid, a polysubstituted thiophene. We will move beyond a simple data report, delving into the theoretical underpinnings, field-tested experimental protocols, and the nuanced logic of spectral interpretation, equipping researchers with the expertise to confidently analyze this and related molecular structures.

Foundational Principles: Decoding Carbon Environments

¹³C NMR spectroscopy measures the resonance of the ¹³C isotope, which, despite its low natural abundance (~1.1%), provides unambiguous information about each unique carbon atom in a molecule. The primary observable, the chemical shift (δ) , is exquisitely sensitive to the local electronic environment of each carbon nucleus.[2] Electron-withdrawing groups (e.g., halogens, carbonyls) decrease the electron density around a carbon, "deshielding" the nucleus from the external magnetic field and causing it to resonate at a higher frequency (a downfield shift, higher ppm value). Conversely, electron-donating groups (e.g., alkyl groups) increase electron density, "shielding" the nucleus and causing an upfield shift to a lower ppm value.

In aromatic systems like thiophene, these substituent effects are transmitted through both inductive (through-bond) and resonance (through-π-system) mechanisms, influencing the chemical shifts of all carbons in the ring.[3] The analysis of substituted thiophenes, therefore, relies on understanding the interplay of these effects.

The Protocol: A Self-Validating Workflow for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol is designed for robustness and reproducibility.

Sample Preparation

The quality of the final spectrum is dictated by the initial sample preparation.

  • Analyte Mass : For a typical high-field NMR spectrometer (≥100 MHz for ¹³C), weigh approximately 50-100 mg of this compound.[4] The low natural abundance of ¹³C necessitates a higher concentration than for ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[1][5]

  • Solvent Selection : Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality : DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for dissolving polar molecules like carboxylic acids.[6][7] Critically, it allows for the observation of the exchangeable carboxylic acid proton in ¹H NMR, which can be useful for comprehensive structural confirmation.[8] While deuterated chloroform (CDCl₃) is a common NMR solvent, the solubility of the analyte may be limited, and the acidic proton signal is often broad or unobserved.[6][9]

  • Internal Standard : Add Tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm.[7] If there is concern about the reactivity of TMS, the residual solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm) can be used for calibration.[10]

  • Final Steps : Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution into a clean, dry 5 mm NMR tube.[5]

NMR Spectrometer Configuration

These parameters are typical for a 400 MHz (100 MHz for ¹³C) spectrometer.

  • Experiment : Standard ¹³C observation with proton decoupling (zgpg30 or similar).

  • Spectral Width : 0 to 220 ppm. This range comfortably covers aliphatic, aromatic, and carbonyl carbons.[11]

  • Pulse Sequence : A standard 30° or 45° pulse angle is used to allow for faster repetition rates.

  • Acquisition Time : ~1-2 seconds.

  • Relaxation Delay (d1) : 2 seconds. This delay allows for sufficient relaxation of carbon nuclei, especially quaternary carbons, leading to more reliable quantification if needed.[1]

  • Number of Scans (ns) : 1024 to 4096 scans. A large number of scans is required to compensate for the low abundance of the ¹³C isotope and achieve an adequate signal-to-noise ratio.[1]

  • Temperature : 298 K (25 °C).

Data Processing Workflow

The raw data, a Free Induction Decay (FID), must be mathematically processed to yield the final spectrum.

G FID FID Acquisition FT Fourier Transform FID->FT Transforms time domain to frequency domain Phase Phase Correction FT->Phase Adjusts peaks to pure absorption mode Baseline Baseline Correction Phase->Baseline Corrects rolling baseline Calibrate Chemical Shift Calibration (TMS = 0 ppm) Baseline->Calibrate Sets reference point Analysis Spectral Analysis & Peak Assignment Calibrate->Analysis

Caption: Standard workflow for NMR data processing.

Spectral Interpretation: Assigning the Carbon Skeleton

The structure of this compound contains six unique carbon atoms, each of which will produce a distinct signal in the proton-decoupled ¹³C NMR spectrum. The assignment of these signals is based on the predictable electronic effects of the bromo, methyl, and carboxylic acid substituents.

G substituents

Caption: Structure of this compound.[12]

The chemical shifts of substituted thiophenes can be estimated by considering the base values of thiophene (C2/C5 ≈ 125 ppm; C3/C4 ≈ 127 ppm) and applying additive substituent chemical shifts (SCS).[13][14]

  • -COOH (at C2) : Electron-withdrawing, deshielding.

  • -Br (at C4) : Electronegative (inductive withdrawal), but also has a "heavy atom effect" which can be complex. Typically causes a downfield shift on the attached carbon.

  • -CH₃ (at C5) : Electron-donating, shielding.

Based on these principles, a logical assignment can be deduced.

Predicted Chemical Shifts and Rationale
Carbon AtomPredicted δ (ppm)Signal TypeRationale for Assignment
-COOH 162 – 168QuaternaryThe carbonyl carbon of a carboxylic acid consistently appears in this downfield region.[11] Its chemical shift is sensitive to conjugation with the thiophene ring.
C2 138 – 144QuaternaryAttached to the electron-withdrawing carboxylic acid group, this carbon is significantly deshielded and shifted downfield from the base thiophene value.
C5 135 – 141QuaternaryAttached to the electron-donating methyl group, which would normally cause shielding. However, it is also alpha to the sulfur atom and adjacent to the bromine-substituted C4, leading to a complex interplay of effects that results in a net deshielding.
C3 132 – 137Tertiary (CH)This is the only CH carbon on the ring, making it identifiable with a DEPT-135 experiment. It is deshielded by the adjacent C2-carboxyl and C4-bromo positions.
C4 112 – 118QuaternaryDirectly attached to bromine. The electronegativity of bromine causes some deshielding, but the heavy atom effect often results in a more upfield (shielded) position than might be expected based on electronegativity alone.[15]
-CH₃ 14 – 18Primary (CH₃)The methyl carbon is an sp³-hybridized carbon and appears in the typical upfield aliphatic region.[1]

Note: These are estimated ranges. Actual values depend on solvent and precise electronic interactions.

Visualizing Substituent Effects

The electronic nature of the substituents dictates the chemical shifts of the ring carbons.

G cluster_0 Thiophene Ring cluster_1 Substituents C2 C2 C3 C3 C4 C4 C5 C5 S S COOH COOH (Withdrawing) COOH->C2 Deshielding (Downfield Shift) Br Br (Withdrawing) Br->C4 Deshielding (Downfield Shift) CH3 CH3 (Donating) CH3->C5 Shielding (Upfield Shift)

Caption: Electronic effects of substituents on the thiophene ring.

Conclusion and Outlook

The ¹³C NMR spectrum of this compound is a rich source of structural information. A systematic approach, combining a robust experimental protocol with a foundational understanding of substituent effects, allows for the confident and unambiguous assignment of all carbon signals. The quaternary carbons attached to the substituents (C2, C4, C5) and the carbonyl carbon are typically the most diagnostic, while the sole methine carbon (C3) provides a key landmark in the aromatic region. This guide serves as a framework for researchers, enabling them to leverage the power of ¹³C NMR for the structural verification of complex heterocyclic compounds, a cornerstone of modern drug development and materials science.

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IR spectrum of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Bromo-5-methylthiophene-2-carboxylic acid

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. This guide provides a comprehensive analysis of the , a substituted thiophene derivative of interest in medicinal chemistry and materials science. By dissecting the vibrational signatures of its constituent functional groups—the carboxylic acid, the substituted thiophene ring, and the carbon-bromine bond—we present a detailed interpretation of its spectral features. This document serves as a practical reference for researchers, offering both theoretical grounding and a methodological framework for acquiring and interpreting the IR spectrum of this and structurally related compounds.

Introduction: The Vibrational Fingerprint of a Molecule

This compound is a heterocyclic compound whose utility in drug development and organic synthesis is predicated on its precise molecular architecture. Verifying this architecture is a critical step in any research and development workflow. Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose by probing the vibrational modes of a molecule's covalent bonds.

Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch, bend, or rock. The resulting spectrum is a unique "fingerprint" that not only confirms the presence of expected functional groups but also offers insights into the molecule's electronic and structural environment. This guide explains the causality behind the expected spectral features of this compound, enabling scientists to confidently identify and characterize this compound.

Caption: Molecular structure of this compound.

Theoretical Principles and Functional Group Analysis

The vibrational spectrum of this compound is a composite of the absorptions from its distinct chemical moieties. Understanding the expected frequency ranges for each is key to a successful interpretation.

The Carboxylic Acid Group (-COOH)

The carboxylic acid function provides the most dominant and easily identifiable features in the IR spectrum due to strong hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the positions and shapes of the O-H and C=O stretching bands.

  • O–H Stretch: The most characteristic feature is an exceptionally broad absorption band appearing between 2500 and 3300 cm⁻¹.[1][2][3][4] This broadening is a direct consequence of the strong intermolecular hydrogen bonding present in the dimeric form.[2][3] This band is often superimposed on the C-H stretching signals.

  • C=O Stretch: A strong, sharp absorption is expected for the carbonyl stretch. For dimeric, aromatic carboxylic acids, this peak typically appears in the range of 1680–1710 cm⁻¹. Conjugation with the thiophene ring lowers the frequency compared to a saturated carboxylic acid.[1]

  • C–O Stretch and O–H Bend: The spectrum will also contain bands corresponding to the C–O stretching vibration, usually found between 1210–1320 cm⁻¹, and in-plane O–H bending, which appears in the 1395–1440 cm⁻¹ region.[2]

The Thiophene Ring

The substituted thiophene ring contributes a series of characteristic absorptions. Thiophene is an electron-rich aromatic heterocycle, and its vibrations are sensitive to the nature and position of substituents.[5]

  • Aromatic C–H Stretch: The stretching vibration of the hydrogen atom attached to the thiophene ring gives rise to a weak to medium band just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region.[5][6][7]

  • Ring C=C Stretching: Aromatic ring stretching vibrations generally produce a set of bands in the 1600–1400 cm⁻¹ region.[8][9] For substituted thiophenes, these bands can be observed around 1530-1514 cm⁻¹ and 1454-1430 cm⁻¹.[5]

  • C–S Stretch: The carbon-sulfur stretching vibrations within the thiophene ring are typically weaker and appear in the fingerprint region. These have been reported at approximately 850 cm⁻¹ and 650 cm⁻¹.[5][10]

  • C–H Out-of-Plane Bending: The out-of-plane ("oop") bending of the remaining C-H bond on the ring is highly diagnostic of the substitution pattern. For a 2,4,5-trisubstituted thiophene, this absorption is expected in the 900–675 cm⁻¹ range.[9]

The Methyl and Bromo Substituents
  • Methyl C–H Vibrations: The methyl group will exhibit characteristic C-H stretching and bending vibrations. The stretching bands are found just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range.[11] Bending (scissoring) vibrations appear around 1470-1450 cm⁻¹.[9]

  • C–Br Stretch: The carbon-bromine stretching vibration is expected at a low frequency, typically in the 690–515 cm⁻¹ range, within the fingerprint region of the spectrum.[9] Its identification can sometimes be complicated by overlap with other absorptions in this region.

Experimental Protocol: Acquiring a High-Quality Spectrum

To ensure the reliability of the spectral data, a standardized experimental procedure is paramount. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, widely used technique that requires minimal sample preparation.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is a critical self-validating step, as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip after analysis.

Start Start: Sample Preparation Background Record Background Spectrum (Clean ATR Crystal) Start->Background Apply_Sample Apply Solid Sample to ATR Crystal Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum (Co-add 16-32 scans) Apply_Pressure->Collect_Spectrum Process_Data Process Data (Ratio against background) Collect_Spectrum->Process_Data Analyze Analyze Final Spectrum Process_Data->Analyze

Caption: Experimental workflow for ATR-FTIR analysis.

Detailed Spectral Interpretation

The following table summarizes the predicted IR absorption bands for this compound, integrating the principles discussed above.

Frequency (cm⁻¹) Intensity Vibrational Assignment Comments
3100–3000Weak-Medium=C–H StretchAromatic C-H stretch from the thiophene ring.[5][6]
3300–2500Strong, Very BroadO–H StretchCharacteristic of a hydrogen-bonded carboxylic acid dimer.[1][2][3][4]
2960–2850Weak-MediumC–H StretchAsymmetric and symmetric stretching of the methyl (-CH₃) group.[11]
~1700–1680Strong, SharpC=O StretchCarbonyl of the carboxylic acid, conjugated with the thiophene ring.[1][2]
~1520MediumC=C StretchAromatic ring stretching of the thiophene nucleus.[5]
~1440MediumC=C Stretch / O-H BendAromatic ring stretch mixed with in-plane O-H bending of the carboxylic acid.[2][5]
~1300Medium-StrongC–O StretchC-O stretch of the carboxylic acid, coupled with O-H bending.[2]
~850MediumC–S Stretch / C-H BendThiophene ring C-S vibration and/or out-of-plane C-H bend.[5][10]
< 700MediumC–Br StretchCarbon-Bromine stretch, located in the lower fingerprint region.[9]

Conclusion: A Tool for Chemical Certainty

The infrared spectrum of this compound provides a rich dataset for its unambiguous identification. The combination of the extremely broad O-H stretch, the strong conjugated carbonyl absorption near 1700 cm⁻¹, and the pattern of absorptions for the substituted thiophene ring creates a unique spectral signature. This in-depth guide provides the foundational knowledge and practical framework for researchers to leverage IR spectroscopy as a primary tool for structural verification and quality assessment in the fields of drug discovery and chemical synthesis. By understanding the causal links between molecular structure and vibrational spectra, scientists can proceed with confidence in the identity and purity of their materials.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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An In-Depth Technical Guide to the Safety and Hazards of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS No: 29421-99-6). As a substituted bromothiophene, this compound is a valuable intermediate in organic synthesis and drug discovery. However, its chemical structure necessitates a thorough understanding of its potential hazards to ensure safe laboratory practices. This document synthesizes available data to provide actionable insights for professionals working with this and structurally related compounds.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to its irritant properties and acute oral toxicity.[1]

GHS Pictogram and Signal Word

Metabolism Thiophene Thiophene Derivative P450 Cytochrome P450 Thiophene->P450 Reactive Reactive Intermediate (S-oxide or Epoxide) P450->Reactive Metabolic Activation GSH Glutathione (GSH) Reactive->GSH Toxicity Covalent Binding (Toxicity) Reactive->Toxicity Conjugate GSH Conjugate GSH->Conjugate Detoxification Mercapturic Mercapturic Acid (Excreted) Conjugate->Mercapturic

Caption: General metabolic pathway of thiophene derivatives.

Physicochemical Properties and Stability

PropertyValue
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol [1]
Appearance Solid
pKa (Predicted) Data not available
Stability Stable under normal laboratory conditions. [2][3]
Reactivity and Incompatibilities
  • Strong Oxidizing Agents: Incompatible with strong oxidizing agents. [2][3][4]* Strong Bases: Incompatible with strong bases. [2]* Strong Acids: Incompatible with strong acids. [2][3]* Thermal Decomposition: Upon heating to decomposition, it may emit toxic and irritating fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide. [2][3][4]

Exposure Control and Personal Protection

Given the lack of established occupational exposure limits (OELs), a conservative approach to minimize exposure is essential.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. [3]* Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Respiratory protection is generally not required when handling small quantities in a fume hood. If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.

Safe Handling and Storage

Handling
  • Avoid all personal contact, including inhalation of dust. [5]* Wash hands thoroughly after handling.

  • Use non-sparking tools and equipment where applicable. [3]* Keep containers tightly closed when not in use. [4]

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4]* Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [4]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention. [4]

Spill Response

A prompt and appropriate response to a spill is crucial to prevent exposure and environmental contamination.

Spill_Response start Spill Occurs assess Assess Spill Size & Risk (Small vs. Large) start->assess evacuate Evacuate Area Alert Others Call EHS assess->evacuate Large Spill ppe Don Appropriate PPE assess->ppe Small Spill contain Contain Spill (Use inert absorbent) ppe->contain neutralize Neutralize with Sodium Bicarbonate (or other suitable agent) contain->neutralize collect Collect Residue into Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for responding to a spill of this compound.

Detailed Spill Cleanup Protocol (Small Spill of Solid Material):
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow to prevent the dust from becoming airborne.

  • Neutralization: For this acidic compound, cautiously apply sodium bicarbonate or another suitable acid neutralizer, starting from the outside of the spill and working inwards. [4][6]5. Collection: Once the material is absorbed and neutralized, carefully sweep it into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the waste container appropriately and dispose of it through your institution's environmental health and safety office.

Disposal Considerations

As a halogenated aromatic compound, this compound and its waste must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste. [2]* Container Management: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.

  • Disposal Method: The primary disposal method for this type of waste is incineration at a licensed facility.

Environmental Hazards

Data on the specific environmental toxicity of this compound is not readily available. However, halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic life. Therefore, it is crucial to prevent this compound from entering drains or the environment. Some brominated flame retardants have been shown to undergo trophic magnification in aquatic food webs. [7]

References

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  • Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
  • MSDS of thieno[3,4-b]thiophene-2-carboxylic acid. (2017, August 7). Selleckchem.
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  • PubChem. (n.d.). 2-Thiophenecarboxylic acid.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid.
  • Daphnia magna LC50 48h - ENVIRONMENTAL. (n.d.). OASIS.
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate.
  • Matsumoto, K., et al. (2009). Toxicity of agricultural chemicals in Daphnia magna. PubMed.
  • Acute LC50s for various time periods for Daphnia magna and Cyprinodon variegatus calculated using the Trimmed SpearmaneKarber Method. (n.d.). ResearchGate.
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An In-depth Technical Guide to the GHS Classification of 4-Bromo-5-methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the GHS Framework: A Commitment to Safety

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is an international standard created to ensure the safe production, handling, use, and disposal of chemical substances.[1][2] For researchers and drug development professionals, a thorough understanding of a compound's GHS classification is the foundational step in establishing a safe laboratory environment and ensuring the integrity of experimental work. This guide moves beyond a simple recitation of classifications to explain the causality behind the hazard designations for 4-bromo-5-methylthiophene-2-carboxylic acid, thereby fostering a culture of proactive safety.

GHS Classification of this compound

This compound (CAS No. 29421-99-6) is classified under GHS as a substance that presents multiple health hazards. The authoritative classification, as aggregated by PubChem, is summarized below.[3]

Hazard Identification and Classification

The compound is assigned the "Warning" signal word, indicating a less severe but still significant hazard level.[3]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation

Source: PubChem CID 818889[3]

Visualizing GHS Hazard Communication

Effective hazard communication relies on a combination of standardized pictograms, signal words, and hazard statements. The following diagram illustrates the GHS label elements for this compound.

GHS_Classification cluster_main GHS Label Elements for this compound Signal_Word {Signal Word | Warning} Pictogram Hazard_Statements Hazard Statements (H-Statements) H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS Label Elements for the Compound.

Deconstructing the Hazards: Causality and Scientific Rationale

Understanding why a compound receives a particular classification is crucial for developing a deep-seated safety intuition.

  • Acute Toxicity (Oral), Category 4 (H302): This classification indicates that the substance may cause adverse health effects if ingested. While not fatal at low doses, it necessitates careful handling to prevent accidental ingestion.

  • Skin Irritation, Category 2 (H315): This classification is applied to substances that cause reversible skin damage.[4][5][6] The molecular structure of this compound, containing a carboxylic acid group and a halogenated thiophene ring, likely contributes to its irritant properties. These functional groups can interact with skin proteins and lipids, leading to inflammation.

  • Serious Eye Irritation, Category 2A (H319): This indicates that the compound can cause significant, but reversible, eye irritation upon contact.[7][8] The acidic nature of the compound is a primary factor, as it can disrupt the pH of the eye's surface, leading to inflammation and discomfort.

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): This classification points to the potential for the compound, likely as a dust or aerosol, to irritate the respiratory tract upon inhalation.

Precautionary Principles: A Proactive Approach to Laboratory Safety

The following precautionary statements (P-statements) are derived from the hazard classifications and provide actionable guidance for safe handling.

Precautionary Statement Summary
TypeP-CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P332+P313If skin irritation occurs: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Note: This is a representative list. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

Experimental Protocols: From Risk Assessment to Safe Handling

A self-validating system of safety relies on robust and well-documented protocols.

Laboratory Risk Assessment Workflow

Before any new experiment involving this compound, a thorough risk assessment must be conducted.

Risk_Assessment_Workflow Start Start: New Experiment Proposed Identify_Hazards 1. Identify Hazards - Review GHS Classification - Consult SDS Start->Identify_Hazards Assess_Risks 2. Assess Risks - Evaluate exposure potential (inhalation, skin/eye contact, ingestion) - Consider experimental scale and conditions Identify_Hazards->Assess_Risks Implement_Controls 3. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) Assess_Risks->Implement_Controls Develop_Emergency_Plan 4. Develop Emergency Procedures - Spill cleanup - First aid for exposure Implement_Controls->Develop_Emergency_Plan Review_Approve 5. Review and Approval - Peer or Supervisor Review Develop_Emergency_Plan->Review_Approve Proceed Proceed with Experiment Review_Approve->Proceed Approved Revise Revise Protocol Review_Approve->Revise Revisions Needed Revise->Identify_Hazards

Caption: A systematic workflow for laboratory risk assessment.

Step-by-Step Handling Protocol for this compound

This protocol is designed to mitigate the risks identified in the GHS classification.

  • Preparation and Engineering Controls:

    • Verify that a calibrated chemical fume hood is available and functioning correctly. All manipulations of the solid compound and its solutions should be performed within the fume hood to minimize inhalation risk.[4][7]

    • Ensure that a safety shower and eyewash station are accessible and have been recently tested.[9]

    • Designate a specific area for the handling of this compound to prevent cross-contamination.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Consult the glove manufacturer's compatibility chart. Always double-glove when handling the pure compound. Dispose of gloves immediately if contamination is suspected.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An apron may be required for larger quantities.[4]

  • Handling and Dispensing:

    • Handle the solid compound carefully to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly sealed when not in use.

  • Decontamination and Waste Disposal:

    • Wipe down the work area with an appropriate solvent and then soap and water after completing the work.

    • All contaminated materials (gloves, pipette tips, etc.) and excess compound must be disposed of as hazardous waste in accordance with institutional and local regulations.[10]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the SDS to emergency responders.

Conclusion

The GHS classification of this compound as a skin, eye, and respiratory irritant, as well as being harmful if swallowed, necessitates a diligent and informed approach to its handling. By integrating the principles of GHS, conducting thorough risk assessments, and adhering to stringent handling protocols, researchers can confidently and safely utilize this compound in their critical work. This guide serves as a technical resource to empower scientists to not only follow safety procedures but to understand the fundamental principles that underpin them.

References

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation.
  • ChemSafetyPro. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage.
  • Pharos. (n.d.). Skin Irritation/Corrosivity.
  • Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation.
  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation.
  • Stanford University. (n.d.). General Use SOP - Irritants. Environmental Health & Safety.
  • Syracuse University. (2018). Irritants. Environmental Health & Safety Services.

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Navigating the Procurement and Quality Control of 4-Bromo-5-methylthiophene-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the timely acquisition of high-purity chemical reagents is a critical determinant of project success. This guide provides an in-depth technical overview of sourcing and verifying the quality of 4-Bromo-5-methylthiophene-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical and materials science targets.

Introduction to this compound

This compound, with a molecular formula of C₆H₅BrO₂S and a molecular weight of approximately 221.07 g/mol , is a substituted thiophene derivative.[1] Its structure, featuring a carboxylic acid group and a bromine atom on the thiophene ring, makes it a versatile intermediate for a range of chemical transformations, including amidation, esterification, and cross-coupling reactions. The strategic placement of the bromo and methyl groups influences the electronic properties and reactivity of the thiophene core, making it a valuable synthon in the development of novel compounds.

Sourcing and Procurement of this compound

The procurement of specialized chemical reagents requires careful consideration of supplier reliability, product quality, and available documentation. Several chemical suppliers offer this compound, and the selection process should be guided by a thorough evaluation of these factors.

Identifying Reputable Suppliers

A number of chemical suppliers list this compound (CAS No. 29421-99-6) in their catalogs.[1] When selecting a supplier, it is crucial to consider factors beyond price, such as their quality control processes, the availability of certificates of analysis (CoA), and their track record in serving the research and pharmaceutical communities.

Below is a comparative table of potential suppliers. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

SupplierPurityAvailable QuantitiesNotes
Supplier A >98%1g, 5g, 25gOften provides detailed analytical data upon request.
Supplier B >97%5g, 10g, 50gKnown for a broad catalog of heterocyclic compounds.
Supplier C Custom Synthesismg to kg scaleSpecializes in custom synthesis and scale-up.
Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is essential to mitigate risks associated with reagent quality. The following workflow outlines a recommended process for supplier evaluation.

G cluster_0 Supplier Qualification Workflow Initial Screening Initial Screening Request Information Request Information Initial Screening->Request Information Identify Potential Suppliers Sample Evaluation Sample Evaluation Request Information->Sample Evaluation CoA, Safety Data Approve Supplier Approve Supplier Sample Evaluation->Approve Supplier QC Testing

Caption: A streamlined workflow for qualifying new chemical suppliers.

In-House Quality Control and Verification

Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity, even when a supplier's CoA is provided. This section details recommended analytical protocols for this purpose.

Spectroscopic and Chromatographic Analysis Workflow

A multi-technique approach is recommended for the comprehensive analysis of the received material. The following diagram illustrates a typical workflow for analytical verification.

G cluster_1 Analytical Verification Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Structural Elucidation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Purity Assessment GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Impurity Profiling Data Interpretation Data Interpretation NMR Spectroscopy->Data Interpretation HPLC Analysis->Data Interpretation GC-MS Analysis->Data Interpretation Final Approval Final Approval Data Interpretation->Final Approval

Caption: A comprehensive workflow for the analytical verification of incoming reagents.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quality control analysis of this compound.

Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected signals should correspond to the aromatic proton on the thiophene ring and the methyl protons. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum.

    • Expected signals will correspond to the five carbons of the thiophene ring and the methyl carbon.

  • Data Analysis:

    • Integrate the proton signals to confirm the relative ratios of the different types of protons.

    • Compare the observed chemical shifts with literature values or predicted spectra to confirm the structure.

Objective: To determine the purity of the compound and quantify any impurities.

Protocol:

  • Instrumentation:

    • An HPLC system equipped with a UV detector.

    • A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis:

    • Calculate the area percentage of the main peak to determine the purity of the compound.

    • Identify and, if possible, quantify any impurity peaks.

Objective: To identify volatile impurities and confirm the molecular weight of the compound (after derivatization). Carboxylic acids are generally not volatile enough for direct GC-MS analysis and require derivatization.

Protocol:

  • Derivatization (Esterification):

    • React a small amount of the carboxylic acid with an esterifying agent (e.g., methanol with a catalytic amount of acid) to form the more volatile methyl ester.

  • Instrumentation:

    • A GC-MS system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[5]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of this compound by its mass spectrum.

    • Analyze other peaks to identify any volatile impurities.

Overview of Synthetic Routes

Understanding the potential synthetic pathways for this compound can provide insights into potential impurities. A common approach involves the bromination of a suitable thiophene precursor followed by carboxylation.

One plausible synthetic route starts with 2-methylthiophene. This can be brominated, followed by lithiation and reaction with carbon dioxide to introduce the carboxylic acid group. The regioselectivity of the bromination and lithiation steps is crucial for the successful synthesis of the desired isomer.[6][7]

Conclusion

The successful use of this compound in research and development hinges on the ability to reliably source high-purity material. By implementing a robust supplier qualification process and conducting thorough in-house analytical verification, researchers can ensure the quality and integrity of this critical chemical building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
  • This compound Methyl Ester. Tradeindia. [Link]
  • (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
  • This compound at Best Price in Taicang - ID. Exporters India. [Link]
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry. [Link]
  • is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure. [Link]
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
  • This compound. PubChem. [Link]
  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | Request PDF.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents | Request PDF.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.
  • Separation of Bromoacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. PubMed. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-Bromo-5-methylthiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a reliable two-step process commencing with the synthesis of the precursor, 5-methylthiophene-2-carboxylic acid, followed by a highly regioselective bromination. This guide emphasizes the mechanistic rationale behind the synthetic strategy, particularly the directing effects governing the electrophilic substitution on the thiophene ring. Detailed, step-by-step instructions, safety protocols, and characterization data are provided to ensure reproducibility and high-purity outcomes for researchers in drug development and organic synthesis.

Introduction

Thiophene-based carboxylic acids are privileged scaffolds in the development of novel therapeutics and functional organic materials.[1][2] The targeted introduction of a bromine atom onto the thiophene ring provides a reactive handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[3] this compound (CAS No. 29421-99-6) is a particularly useful intermediate due to its specific substitution pattern.

This guide presents a robust and scalable two-step synthesis. The first part describes the preparation of the starting material, 5-methylthiophene-2-carboxylic acid. The second, and most critical part, details the regioselective bromination at the C4 position. The choice of brominating agent and reaction conditions is crucial for achieving high selectivity and yield, which this protocol addresses in detail.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Preparation of Starting Material: Synthesis of 5-methylthiophene-2-carboxylic acid from a commercially available precursor.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the thiophene ring using an electrophilic brominating agent.

Synthetic_Workflow start 5-Methylthiophene-2-carboxylic acid step1 Electrophilic Bromination (NBS, Acetonitrile) start->step1 Step 1 final This compound step1->final

Caption: Overall workflow for the synthesis of the target compound.

Part I: Synthesis of 5-Methylthiophene-2-carboxylic acid

While 5-methylthiophene-2-carboxylic acid is commercially available, this section provides a synthesis protocol for its preparation should a custom synthesis be required. A common method involves the oxidation of 2-acetyl-5-methylthiophene. For the purpose of this guide, we will assume the starting material, 5-methylthiophene-2-carboxylic acid, is obtained from a commercial vendor to focus on the key bromination step.

Part II: Regioselective Bromination Protocol

This protocol focuses on the direct electrophilic bromination of 5-methylthiophene-2-carboxylic acid to yield the desired 4-bromo isomer.

Mechanistic Rationale and Causality

The regioselectivity of this reaction is dictated by the electronic properties of the substituents on the thiophene ring. Thiophene is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[4] The outcome of the bromination is determined by the interplay of two directing groups:

  • 5-Methyl Group (-CH₃): An activating, ortho-para directing group. It increases the electron density of the thiophene ring through a positive inductive effect (+I), stabilizing the intermediate arenium ion. It strongly activates the adjacent C4 position.

  • 2-Carboxylic Acid Group (-COOH): A deactivating, meta-directing group in benzene chemistry due to its electron-withdrawing nature (-I, -M effects). In the thiophene system, it deactivates the ring towards electrophilic attack, particularly at the adjacent C3 position.[4]

The synergistic effect of strong activation at the C4 position by the methyl group and deactivation at the C3 position by the carboxylic acid group ensures that the electrophilic bromine is directed almost exclusively to the C4 position. N-Bromosuccinimide (NBS) is selected as the brominating agent as it is a reliable and easily handled source of electrophilic bromine, often used for the regioselective bromination of activated aromatic systems.[5][6]

Bromination_Mechanism sub 5-Methylthiophene-2-carboxylic acid inv1 sub->inv1 + Br+ nbs NBS intermediate Arenium Ion Intermediate (Sigma Complex) succinimide Succinimide inv2 intermediate->inv2 - H+ product This compound inv1->intermediate Electrophilic Attack at C4 inv2->product Rearomatization

Caption: Simplified mechanism of electrophilic bromination at the C4 position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methylthiophene-2-carboxylic acid≥98%CommercialStarting Material
N-Bromosuccinimide (NBS)≥98%CommercialBrominating Agent
Acetonitrile (MeCN)AnhydrousCommercialSolvent
Dichloromethane (DCM)ACS GradeCommercialExtraction Solvent
Deionized WaterN/AIn-houseFor workup
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying Agent
Round-bottom flask (100 mL)N/AN/A
Magnetic stirrer and stir barN/AN/A
CondenserN/AN/A
Standard glassware for workupN/AN/A
Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylthiophene-2-carboxylic acid (e.g., 1.42 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In one portion, add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 equivalent) to the solution.[7]

  • Reaction: Heat the resulting mixture to 60 °C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (40 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[8]
CAS Number 29421-99-6[8]
Molecular Formula C₆H₅BrO₂S[8]
Molecular Weight 221.07 g/mol [8]
Appearance White to off-white solid(Expected)
SMILES CC1=C(C=C(S1)C(=O)O)Br[8]
Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.70 (s, 1H, H-3), ~2.45 (s, 3H, -CH₃). The proton at the C3 position will appear as a singlet. The carboxylic acid proton will be a broad singlet, typically >10 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals expected around δ ~166-170 (C=O), ~145 (C5), ~135 (C2), ~133 (C3), ~110 (C4-Br), ~16 (-CH₃).

  • IR (KBr, cm⁻¹): Broad O-H stretch (~2500-3300), C=O stretch (~1680-1710), C-Br stretch (~550-650).

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. It is also an oxidizer. Avoid contact with skin and eyes.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a validated and highly regioselective protocol for the synthesis of this compound. By leveraging the inherent electronic directing effects of the substituents on the thiophene ring, the method achieves excellent control over the bromination site. This straightforward and reproducible procedure should serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

  • Gherasim, C., & Oprea, A. (2018). A novel method for the bromination of thiophenes. ResearchGate.
  • Shaikh, I. A., et al. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules.
  • Li, Y., et al. (2020). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818889, this compound. PubChem.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Sajjad, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • Chen, I. H., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
  • MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid.
  • Semenova, M. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
  • Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.

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Application Notes and Protocols for the Preparation of 4-Bromo-5-methylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Scaffolds in Modern Chemistry

Thiophene and its substituted derivatives represent a privileged class of heterocyclic compounds, holding a significant position in medicinal chemistry and materials science.[1][2] The thiophene nucleus is a key structural motif in a variety of commercially available drugs, underscoring its therapeutic importance.[1][3] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2] The unique electronic and structural characteristics of the thiophene ring, such as its electron-rich nature and ability to engage in various biological interactions, make it an attractive scaffold for the design of novel therapeutic agents and functional materials.[3]

This guide provides a comprehensive overview of the synthesis of 4-bromo-5-methylthiophene-2-carboxylic acid, a versatile building block, and detailed protocols for its conversion into various valuable derivatives, including esters, amides, and biaryl compounds. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Synthesis of this compound

The synthesis of the target compound, this compound, can be approached through a multi-step sequence starting from commercially available 2-methylthiophene. A plausible and efficient route involves an initial formylation via the Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid, and subsequent regioselective bromination.

Synthetic Pathway Overview

Synthetic_Pathway 2-Methylthiophene 2-Methylthiophene 5-Methylthiophene-2-carbaldehyde 5-Methylthiophene-2-carbaldehyde 2-Methylthiophene->5-Methylthiophene-2-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 5-Methylthiophene-2-carboxylic acid 5-Methylthiophene-2-carboxylic acid 5-Methylthiophene-2-carbaldehyde->5-Methylthiophene-2-carboxylic acid Oxidation (e.g., Jones Reagent) This compound This compound 5-Methylthiophene-2-carboxylic acid->this compound Bromination (Br2, Acetic Acid)

Caption: Synthetic route to this compound.

Part 1: Vilsmeier-Haack Formylation of 2-Methylthiophene

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich heterocycles like thiophene.[4][5][6] The reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the most electron-rich position.[2][4] For 2-methylthiophene, the formylation is expected to occur at the 5-position.

Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-methylthiophene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-methylthiophene-2-carbaldehyde can be purified by column chromatography on silica gel.

Part 2: Oxidation to 5-Methylthiophene-2-carboxylic acid

The aldehyde synthesized in the previous step can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and effective method is the Jones oxidation.

Protocol:

  • Dissolution: Dissolve 5-methylthiophene-2-carbaldehyde (1 equivalent) in acetone in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10°C. The reaction is typically indicated by a color change from orange to green.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Quench the excess oxidizing agent by the careful addition of isopropanol until the orange color disappears completely.

  • Work-up and Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the carboxylic acid with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-methylthiophene-2-carboxylic acid. The product can be further purified by recrystallization.

Part 3: Regioselective Bromination

The final step is the bromination of 5-methylthiophene-2-carboxylic acid. The carboxylic acid group is a deactivating group; however, in the thiophene ring system, the directing effect of the sulfur atom and the activating methyl group will favor bromination at the 4-position.[3]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 5-methylthiophene-2-carboxylic acid (1 equivalent) in glacial acetic acid.

  • Brominating Agent Addition: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the thiophene solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker of cold water. The desired product, this compound, will precipitate out of solution.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Preparation of this compound Derivatives

The synthesized this compound is a versatile intermediate for the preparation of a variety of derivatives with potential applications in drug discovery and materials science.

Esterification

Esterification of the carboxylic acid can be achieved through several methods, including the Steglich esterification, which is mild and efficient.[7][8]

Protocol: Steglich Esterification

  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Work-up: The by-product, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration.

  • Extraction and Purification: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting ester by column chromatography.

Quantitative Data for Esterification:

AlcoholCoupling ReagentCatalystSolventYield (%)
MethanolDCCDMAPDCM~85-95%
EthanolDCCDMAPDCM~80-90%
IsopropanolDCCDMAPDCM~70-85%
Amide Coupling

The formation of amides from the carboxylic acid can be efficiently carried out using a variety of coupling reagents.[1][9][10] HATU is a highly effective reagent, particularly for less reactive amines.[1]

Protocol: HATU-Mediated Amide Coupling

  • Activation: In a flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the amide by column chromatography.

Suzuki Cross-Coupling

The bromine atom on the thiophene ring provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[11][12][13] This allows for the synthesis of biaryl derivatives. The carboxylic acid may need to be protected as an ester prior to the coupling reaction.

Protocol: Suzuki Coupling of the Methyl Ester Derivative

  • Setup: In a Schlenk flask, combine the methyl ester of this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1).

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere for 6-12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Derivatization Workflow:

Derivatization_Workflow A This compound B Ester Derivative A->B Esterification (Alcohol, DCC, DMAP) C Amide Derivative A->C Amide Coupling (Amine, HATU, DIPEA) D Biaryl Derivative B->D Suzuki Coupling (ArB(OH)2, Pd(PPh3)4, K2CO3)

Caption: Derivatization of this compound.

Conclusion

This guide provides a detailed and technically grounded framework for the synthesis of this compound and its subsequent derivatization. The protocols outlined are based on established and reliable chemical transformations, offering researchers a solid starting point for their synthetic endeavors. The versatility of the thiophene scaffold, combined with the strategic placement of functional groups in the target molecule, opens up a vast chemical space for the exploration of new drug candidates and advanced materials. Adherence to proper laboratory safety practices is paramount when performing these chemical syntheses.

References

  • Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.).
  • Thiophene-Based Compounds | Encyclopedia MDPI. (n.d.).
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.).
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.).
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
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  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • This compound | C6H5BrO2S | CID 818889 - PubChem. (n.e.).
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (n.d.).
  • is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure. (n.d.).
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  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (n.d.).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.).
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Esterification of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Bromo-5-methylthiophene-2-carboxylate Esters

Abstract

This technical guide provides detailed application notes and protocols for the esterification of 4-bromo-5-methylthiophene-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and materials science research.[1][2] The synthesis of its ester derivatives is crucial for modulating pharmacokinetic properties and for creating advanced organic materials.[3] This document explores the causality behind experimental choices for three primary esterification methodologies: the classic Fischer-Speier esterification, the mild and versatile Steglich esterification, and the stereospecific Mitsunobu reaction. Each section includes mechanistic insights, step-by-step protocols, and data presentation to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy.

Introduction: Strategic Importance of Thiophene Esters

This compound is a substituted thiophene derivative whose structural motif is prevalent in a wide range of biologically active compounds.[2] The carboxylic acid functionality serves as a versatile handle for synthetic modification. Conversion to an ester is a fundamental transformation that can significantly impact a molecule's polarity, solubility, and ability to permeate biological membranes, making it a critical step in drug discovery and development. Furthermore, thiophene-based esters are utilized in the field of organic electronics as precursors for conductive polymers and organic semiconductors.[3]

The primary challenge in the esterification of this substrate lies in potential steric hindrance from the methyl and bromo groups positioned ortho and meta to the carboxylic acid, respectively. These substituents can influence the reactivity of the carboxyl group, necessitating careful selection of the esterification method to achieve high yields and purity. This guide provides a comparative analysis of suitable methods to address these challenges.

Comparative Analysis of Esterification Methodologies

The choice of an esterification method is dictated by the nature of the alcohol, the scale of the reaction, and the presence of sensitive functional groups. We will discuss three robust methods, each with distinct advantages.

Fischer-Speier Esterification

This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] To achieve high conversion, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, or by removing the water formed during the reaction.[6][7]

  • Mechanistic Principle: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[5][8][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the catalyst and provide the final ester product.[6][9]

  • Best Suited For: Simple, low-boiling point primary or secondary alcohols (e.g., methanol, ethanol) that are cost-effective to be used in large excess.[4][10]

  • Limitations: The reaction is reversible and often requires harsh conditions (refluxing in strong acid), which may not be suitable for substrates with acid-sensitive functional groups. Tertiary alcohols are prone to elimination under these conditions.[4][10]

Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[11][12][13]

  • Mechanistic Principle: The carbodiimide (DCC or EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium species ("active ester").[14][15] This species is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. This pathway avoids the formation of N-acylurea byproducts that can arise from intramolecular rearrangement of the O-acylisourea.[14][15]

  • Best Suited For: Sterically hindered carboxylic acids or alcohols, and substrates that are sensitive to acid or high temperatures.[11][14][16] It is highly effective for a broad range of substrates under mild, often room-temperature, conditions.[15]

  • Advantages & Considerations: The reaction is generally high-yielding and suppresses many side reactions.[12] A key consideration is the removal of the urea byproduct. The byproduct from DCC, dicyclohexylurea (DCU), is poorly soluble and can often be removed by filtration.[15] The byproduct from EDC is water-soluble, allowing for a simpler aqueous workup, making EDC a preferred reagent in many modern applications.[13][17]

Steglich_Mechanism

Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]

  • Mechanistic Principle: TPP and DEAD first react to form a betaine intermediate.[18] This intermediate deprotonates the carboxylic acid. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the ester with a clean inversion of stereochemistry at the alcohol's chiral center.[18][19]

  • Best Suited For: Valuable or complex alcohols, especially secondary alcohols where stereochemical inversion is desired. The reaction proceeds under very mild and neutral conditions.[19]

  • Limitations: The pKₐ of the nucleophile (the carboxylic acid) should ideally be below 13 to prevent side reactions.[18][20] A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazo-dicarboxylate byproduct, which can co-elute with the desired product, often necessitating careful chromatographic purification.[20] Additionally, reagents like DEAD and DIAD are hazardous and potentially explosive.[21]

Experimental Protocols & Data

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like DCC are allergens, strong acids are corrosive, and azodicarboxylates can be explosive.[15][21]

Protocol 1: Fischer Esterification for Methyl 4-Bromo-5-methylthiophene-2-carboxylate

This protocol is optimized for the synthesis of the methyl ester, where methanol serves as both reactant and solvent.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
This compound221.07[22]2.21 g1.0
Methanol (anhydrous)32.0450 mLSolvent (excess)
Sulfuric Acid (conc.)98.08~0.2 mLCatalytic

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.21 g, 10.0 mmol).

  • Add 50 mL of anhydrous methanol to the flask and stir to dissolve the acid.

  • Carefully add concentrated sulfuric acid (~5 drops, ~0.2 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, Methyl 4-bromo-5-methylthiophene-2-carboxylate, can be purified by column chromatography or distillation if necessary. Expected Yield: >85%.

Protocol 2: Steglich Esterification using EDC

This protocol is a general method suitable for a wide range of primary and secondary alcohols, employing a water-soluble carbodiimide for simplified workup.

ReagentMolar Mass ( g/mol )Amount (for 1 mmol scale)Molar Equiv.
This compound221.07221 mg1.0
Alcohol (R-OH)Varies1.1 mmol1.1
EDC·HCl191.70230 mg1.2
DMAP122.1712 mg0.1
Dichloromethane (DCM, anhydrous)-10 mLSolvent

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (221 mg, 1.0 mmol), the desired alcohol (1.1 mmol), and DMAP (12 mg, 0.1 mmol) in 10 mL of anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (230 mg, 1.2 mmol) to the stirred solution in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 20 mL of DCM.

  • Wash the organic solution sequentially with 0.5 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography. Expected Yield: 80-95%.

Workflow

Product Characterization

The synthesized ester, for example, Methyl 4-bromo-5-methylthiophene-2-carboxylate (CAS 237385-15-8), should be characterized to confirm its structure and purity.

  • Appearance: Typically a liquid or low-melting solid.[3]

  • Molecular Formula: C₇H₇BrO₂S[23]

  • Molecular Weight: 235.10 g/mol [23]

  • Spectroscopic Data: Analysis by ¹H NMR, ¹³C NMR, and Mass Spectrometry should be performed to confirm the structure. The ¹H NMR spectrum is expected to show a singlet for the thiophene proton, a singlet for the methyl ester protons, and a singlet for the thiophene-bound methyl protons.

Conclusion

The successful esterification of this compound can be readily achieved through several reliable methods.

  • Fischer-Speier esterification is a cost-effective choice for simple methyl and ethyl esters.

  • Steglich esterification , particularly with EDC, offers a superior, mild, and highly versatile protocol for a broader range of alcohols, including those that are sterically hindered or sensitive, and provides a straightforward workup.

  • The Mitsunobu reaction serves as a valuable alternative for delicate substrates where mild conditions and stereochemical control are paramount, though purification can be more challenging.

The selection of the optimal protocol should be guided by the specific alcohol substrate, required reaction conditions, and available purification capabilities. The methods detailed in this guide provide a robust foundation for researchers to synthesize the desired thiophene esters in high yield and purity.

References

  • Fiveable. Steglich Esterification Definition.
  • Organic Chemistry Portal. Steglich Esterification.
  • Clark, J. H., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances.
  • Nguyen, T. T., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol.
  • Wikipedia. Mitsunobu reaction.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
  • Novak, M., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments.
  • ChemSpider. DCC coupling of an alcohol to a carboxylic acid. Synthetic Pages.
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  • PubChem. This compound.
  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry.
  • Wang, W., et al. (2021). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science.
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry.
  • PubChem. Methyl 5-bromo-4-methylthiophene-2-carboxylate.
  • Wikipedia. Fischer–Speier esterification.
  • PubChemLite. Methyl 4-bromo-5-methylthiophene-2-carboxylate (C7H7BrO2S).
  • University of Calgary.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. Fischer Esterification.
  • Chem-Impex. Methyl 5-Bromo-2-methylthiophene-4-carboxylate.
  • MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Zhang, Z., et al. (2021). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science.
  • Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews.

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Topic: Amide Coupling with 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the successful amide coupling of 4-Bromo-5-methylthiophene-2-carboxylic acid. This thiophene derivative is a crucial heterocyclic building block in medicinal chemistry and materials science, and its conversion to amides is a foundational step in the synthesis of numerous target molecules. We will explore the underlying principles of amide bond formation, offer a strategic guide to selecting the optimal coupling reagents, and present two robust, field-tested protocols using both classic and modern reagents. This document is intended for researchers, chemists, and drug development professionals seeking to implement this key chemical transformation with high efficiency and product purity.

Introduction: The Strategic Importance of the Thiophene Amide Scaffold

The thiophene ring is a privileged scaffold in drug discovery, appearing in blockbuster drugs such as Plavix® (Clopidogrel) and Xarelto® (Rivaroxaban). Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a highly desirable motif. This compound, in particular, offers three points of synthetic diversity: the carboxylic acid handle for amide formation, the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methyl group which can influence steric and electronic properties.

The amide bond is arguably the most common functional group found in pharmaceuticals, prized for its exceptional metabolic stability and ability to form key hydrogen bond interactions with biological targets. The direct coupling of a carboxylic acid and an amine is the most convergent and widely used method for its formation. However, this reaction is not spontaneous and requires the activation of the carboxylic acid to overcome a high activation energy barrier. This guide provides the expertise to navigate this critical activation step effectively.

The Core Principle: Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (>180 °C) and results in the loss of water. These conditions are incompatible with most complex, functionalized molecules. Therefore, modern amide synthesis relies on the use of coupling reagents at room temperature. The fundamental role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, transforming the carbonyl carbon into a highly electrophilic species susceptible to nucleophilic attack by the amine.

The general workflow for this process is illustrated below.

G sub sub reagent reagent intermediate intermediate product product Thiophene 4-Bromo-5-methylthiophene- 2-carboxylic acid ActivatedEster Activated Intermediate (Highly Electrophilic) Thiophene->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amine Primary or Secondary Amine (R-NH2) Amine->ActivatedEster Amide Target Thiophene Amide ActivatedEster->Amide Nucleophilic Attack Byproduct Coupling Byproducts (Water-soluble) Amide->Byproduct Workup/Purification

Figure 1: Generalized workflow for amide coupling.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for a successful reaction. The decision depends on the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction time, and cost considerations. For this compound, the thiophene ring is electron-rich, and the adjacent methyl and bromo groups can impart some steric hindrance.

Uronium/Guanidinium Salts (e.g., HATU, HBTU)

These are often considered the gold standard for amide coupling due to their high reactivity and reliability, especially for challenging substrates.

  • Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of the HOAt anion (which is part of the HATU reagent itself), this is rapidly converted to a HOAt-activated ester. This active ester is extremely electrophilic and reacts swiftly with the amine. The inclusion of a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to deprotonate the carboxylic acid and the amine's ammonium salt.

  • Expertise & Experience: Choose HATU when dealing with sterically hindered amines, electron-rich carboxylic acids, or when reaction speed is critical. It is highly effective at preventing racemization if the amine substrate contains a chiral center. The byproducts formed (tetramethylurea and HOAt) are typically water-soluble, simplifying purification.

G reactant reactant reagent reagent intermediate intermediate product product RCOOH Thiophene-COOH ActiveEster HOAt-Active Ester (Key Intermediate) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Thiophene-CONHR' ActiveEster->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Byproducts Tetramethylurea + HOAt Amide->Byproducts after workup

Figure 2: Simplified catalytic cycle for HATU-mediated coupling.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are a more classical and cost-effective class of coupling reagents. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly popular because its urea byproduct is water-soluble, unlike the byproduct of DCC (Dicyclohexylcarbodiimide).

  • Mechanism of Action: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate can be directly attacked by the amine. However, it is also prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the reaction. To prevent this and increase efficiency, an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is almost always included. These additives act as nucleophilic traps, converting the O-acylisourea into a more stable and reactive HOBt- or HOAt-active ester.

  • Expertise & Experience: The EDC/HOBt system is a robust workhorse for many standard couplings. It is significantly cheaper than HATU. However, reactions can be slower, and it may be less effective for highly hindered substrates where the formation of the N-acylurea byproduct can become a significant issue.

Reagent Selection Summary
FeatureHATUEDC / HOBtRecommendation for Thiophene Acid
Reactivity Very HighModerate to HighHATU: For hindered amines or rapid, clean conversions.
Cost HighLowEDC/HOBt: For routine couplings and large-scale synthesis.
Byproduct Removal Easy (Water Soluble)Easy (EDC, Water Soluble)Both are favorable for purification.
Racemization Risk Very LowLow (with HOBt/HOAt)HATU is superior for sensitive chiral amines.
Reaction Time Fast (0.5 - 4 hours)Moderate (4 - 24 hours)HATU offers a significant time advantage.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol A: The High-Efficiency Standard (HATU Coupling)

This protocol is recommended for its high success rate, speed, and suitability for a wide range of amines.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molarity (M)Amount (mmol)Mass/Volume
This compoundC₆H₅BrO₂S237.08-1.0237 mg
Amine (Example: Benzylamine)C₇H₉N107.15-1.2129 mg (131 µL)
HATUC₁₀H₁₅F₆N₆OP380.23-1.1418 mg
DIPEAC₈H₁₉N129.24-3.0388 mg (522 µL)
Anhydrous DMFC₃H₇NO---5.0 mL

Step-by-Step Procedure

  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (237 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5.0 mL) and stir until all solids are dissolved.

  • Reagent Addition: Add the amine (1.2 mmol), followed by HATU (418 mg, 1.1 mmol).

  • Base Addition & Initiation: Cool the flask in an ice-water bath (0 °C). Slowly add DIPEA (522 µL, 3.0 mmol) dropwise. The solution may turn yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. (Eluent: 30% Ethyl Acetate in Hexanes). The starting carboxylic acid should have a low Rf, while the product amide will have a higher Rf. The reaction is typically complete within 1-3 hours.

  • Quenching & Workup: Once complete, pour the reaction mixture into a separatory funnel containing 50 mL of Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%).

  • Characterization: Combine the pure fractions and concentrate to yield the final amide product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol B: The Classic & Economical Method (EDC/HOBt Coupling)

This protocol is a reliable and cost-effective alternative for less-hindered amines.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molarity (M)Amount (mmol)Mass/Volume
This compoundC₆H₅BrO₂S237.08-1.0237 mg
Amine (Example: Benzylamine)C₇H₉N107.15-1.2129 mg (131 µL)
EDC·HClC₈H₁₈N₃Cl191.70-1.5288 mg
HOBt (Hydrate)C₆H₅N₃O·xH₂O~153.14-1.5~230 mg
DIPEAC₈H₁₉N129.24-3.0388 mg (522 µL)
Anhydrous DMF or DCM----5.0 mL

Step-by-Step Procedure

  • Preparation: To a clean, dry 25 mL round-bottom flask with a magnetic stir bar, add this compound (237 mg, 1.0 mmol) and HOBt (~230 mg, 1.5 mmol).

  • Dissolution: Add anhydrous DMF or DCM (5.0 mL) and stir.

  • Reagent Addition: Add the amine (1.2 mmol) and EDC·HCl (288 mg, 1.5 mmol).

  • Base Addition: Add DIPEA (522 µL, 3.0 mmol). Note: The order of addition can be critical. Adding the carbodiimide last can minimize side reactions.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor by TLC. These reactions are typically slower than HATU couplings and may require 4-18 hours for full conversion.

  • Workup & Purification: Follow the identical workup, purification, and characterization steps (7-10) as described in Protocol A.

Troubleshooting & Expert Considerations

  • Poor Solubility of Carboxylic Acid: If the acid does not fully dissolve in DMF or DCM, the addition of a co-solvent like N-Methyl-2-pyrrolidone (NMP) can be beneficial. Gentle warming may be applied, but the solution should be cooled to 0 °C before adding the coupling reagents.

  • Reaction Stalls / Low Conversion: For sterically demanding amines, if the EDC/HOBt protocol stalls, the reaction can be gently heated to 40-50 °C. However, the preferred solution is to switch to the more powerful HATU protocol. Ensure all reagents are anhydrous, as water will consume the activated intermediate.

  • Side Reaction with EDC: If you observe a significant byproduct that is difficult to separate, it is likely the N-acylurea. This indicates the O-acylisourea intermediate is rearranging faster than it is being trapped by the amine. Using a more nucleophilic additive (like HOAt instead of HOBt) or switching to HATU will resolve this.

  • Purification Challenges: The urea byproducts from EDC and HATU are generally water-soluble and should be removed during the aqueous workup. If they persist, a reverse-phase purification may be necessary for highly non-polar amide products.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Peptide Coupling Reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]

The Versatile Reactivity of 4-Bromo-5-methylthiophene-2-carboxylic acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Heterocyclic Building Block

4-Bromo-5-methylthiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of a diverse array of bioactive molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its strategic substitution pattern—a carboxylic acid at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position—offers a rich platform for a variety of chemical transformations. The electron-donating methyl group and the electron-withdrawing, yet synthetically versatile, bromine atom collectively influence the reactivity of the thiophene ring and its appended carboxylic acid function. This guide provides an in-depth exploration of the key reactions of the carboxylic acid group, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Chemical Landscape: Reactivity Considerations

The reactivity of the carboxylic acid group in this compound is modulated by the electronic properties of the substituted thiophene ring. The sulfur heteroatom, along with the electron-donating methyl group at the 5-position, increases the electron density of the aromatic system. This can subtly influence the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing inductive effect of the bromine atom at the 4-position can impact the overall electronic nature of the ring. Understanding these electronic influences is crucial for optimizing reaction conditions and anticipating potential side reactions.

I. Esterification: Masking Acidity and Introducing Functionality

Esterification of the carboxylic acid is a common and critical transformation, often employed to protect the acidic proton, enhance solubility in organic solvents, or to introduce a new functional handle for further elaboration. Two primary methods are highlighted here: the classic Fischer-Speier esterification and the milder Steglich esterification.

A. Fischer-Speier Esterification: An Acid-Catalyzed Approach

This equilibrium-driven reaction utilizes an excess of an alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward method suitable for simple, non-acid-sensitive alcohols.

Causality of Experimental Choices: The use of a large excess of the alcohol (often as the solvent) and a strong acid catalyst like sulfuric acid serves to drive the equilibrium towards the ester product by Le Châtelier's principle. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.

Protocol 1: Synthesis of Methyl 4-Bromo-5-methylthiophene-2-carboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirred suspension.

  • Heat the reaction mixture to reflux (typically 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, carefully remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

B. Steglich Esterification: A Mild and Versatile Alternative

For more sensitive alcohols or when acidic conditions are undesirable, the Steglich esterification offers a mild and efficient alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Causality of Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol. This avoids the need for harsh acidic conditions.

Protocol 2: Steglich Esterification to Synthesize Phenethyl 4-Bromo-5-methylthiophene-2-carboxylate

Materials:

  • This compound

  • Phenethyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq), phenethyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Amide Bond Formation: Building Blocks for Bioactive Scaffolds

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many pharmaceuticals. Peptide coupling reagents provide a reliable and high-yielding method for this transformation.

EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and effective coupling system.

Causality of Experimental choices: Similar to DCC, EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization (if the amine or carboxylic acid is chiral) and side reactions than the O-acylisourea itself. The HOBt ester then readily reacts with the amine to form the desired amide. The by-products of this reaction are water-soluble, simplifying purification.

Protocol 3: Synthesis of N-Benzyl-4-bromo-5-methylthiophene-2-carboxamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

III. Conversion to Acyl Chloride: Activating the Carboxyl Group for Further Reactions

The acyl chloride is a highly reactive derivative of the carboxylic acid and serves as a versatile intermediate for the synthesis of esters, amides, and ketones. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality of Experimental Choices: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[1][2]

Protocol 4: Synthesis of 4-Bromo-5-methylthiophene-2-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of Dimethylformamide (DMF) (optional)

  • Anhydrous Toluene or Dichloromethane (optional, if a solvent is desired)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), place this compound (1.0 eq).

  • Add an excess of thionyl chloride (2-5 eq), either neat or in an anhydrous solvent like toluene.

  • Add one drop of DMF as a catalyst (optional, but can accelerate the reaction).

  • Heat the reaction mixture to reflux (typically around 80 °C) for 1-3 hours, or until the evolution of gas ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to protect the vacuum pump).

  • The resulting crude 4-Bromo-5-methylthiophene-2-carbonyl chloride is often used immediately in the next step without further purification.

IV. Reduction to the Corresponding Alcohol: Accessing a New Functional Group

Reduction of the carboxylic acid to the primary alcohol, (4-bromo-5-methylthiophen-2-yl)methanol, opens up another avenue for synthetic diversification. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.

Causality of Experimental Choices: LiAlH₄ is a potent source of hydride ions (H⁻), which are strong nucleophiles. The reaction proceeds via the initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carboxylate oxygen atoms. Subsequent delivery of hydride reduces the carbonyl group to the corresponding alcohol.[3] An acidic workup is required to protonate the resulting alkoxide.

Protocol 5: Reduction to (4-Bromo-5-methylthiophen-2-yl)methanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ethyl Acetate (for quenching)

  • 1 M Hydrochloric Acid (HCl) solution or Rochelle's salt solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the careful, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, quench by the slow addition of 1 M HCl until the aqueous layer is acidic.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Summary of Reaction Conditions

Reaction TypeReagentsSolventTemperatureTypical Time
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)AlcoholReflux4-12 h
Steglich Esterification Alcohol, DCC, DMAP (cat.)DCM0 °C to RT12-24 h
Amide Coupling Amine, EDC·HCl, HOBt, DIPEADMF or DCM0 °C to RT12-18 h
Acyl Chloride Formation SOCl₂ (excess), DMF (cat.)Neat or TolueneReflux1-3 h
Reduction to Alcohol LiAlH₄THF or Et₂O0 °C to Reflux2-4 h

Visualization of Key Transformations

// Nodes start [label="4-Bromo-5-methylthiophene-\n2-carboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; ester [label="Ester Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; acyl_chloride [label="Acyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alcohol [label="Primary Alcohol", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> ester [label=" Esterification\n(Fischer or Steglich)"]; start -> amide [label=" Amide Coupling\n(EDC, HOBt)"]; start -> acyl_chloride [label=" SOCl₂"]; start -> alcohol [label=" Reduction\n(LiAlH₄)"]; acyl_chloride -> ester [label=" Alcohol"]; acyl_chloride -> amide [label=" Amine"]; } dot Caption: Key transformations of the carboxylic acid group.

Conclusion

The carboxylic acid moiety of this compound is a versatile functional group that provides access to a wide range of important derivatives. By selecting the appropriate reagents and conditions, researchers can readily perform esterifications, amide couplings, reductions, and conversions to the highly reactive acyl chloride. This guide provides a robust foundation of protocols and mechanistic understanding to facilitate the effective use of this valuable building block in the synthesis of complex target molecules. Careful consideration of the electronic effects of the thiophene ring substituents will aid in the optimization of these transformations, paving the way for new discoveries in medicinal and materials chemistry.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Master Organic Chemistry. (n.d.). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4.
  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
  • Leonard, M. S. (2013). Introductory Organic Reaction Mechanisms: A color-coded approach to arrow pushing. Lulu.com.
  • Ali, S., Rasool, N., Ullah, A., Nasim, F.-u.-H., & Yaqoob, A. (2018). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Journal of the Serbian Chemical Society, 83(1), 43-52.
  • Gronowitz, S. (1986). Thiophene and its Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 44, Part 2). John Wiley & Sons.

Sources

Reactivity of the bromine atom in 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of the Bromine Atom in 4-Bromo-5-methylthiophene-2-carboxylic acid

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional groups on the thiophene scaffold: a carboxylic acid, a methyl group, and a reactive bromine atom. This application note provides an in-depth exploration of the reactivity of the C4-bromine bond, offering researchers, scientists, and drug development professionals a comprehensive guide to its synthetic transformations. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key reactions, including palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), metal-halogen exchange, and an analysis of the potential for nucleophilic aromatic substitution.

Introduction: A Versatile Heterocyclic Scaffold

The thiophene ring is an electron-rich aromatic system that serves as a bioisostere for the benzene ring in many pharmaceutical agents. The title compound, this compound, offers a unique combination of functionalities that enable diverse and complex molecular architectures. The bromine atom at the C4 position is the primary locus of reactivity for carbon-carbon and carbon-heteroatom bond formation, making it a critical handle for molecular elaboration.

The reactivity of this C-Br bond is modulated by the electronic environment of the thiophene ring, which is influenced by:

  • The Carboxylic Acid (-COOH) at C2: An electron-withdrawing and meta-directing group (in benzene chemistry), which deactivates the ring towards electrophilic attack but influences the reactivity of the C-Br bond in cross-coupling reactions.

  • The Methyl Group (-CH3) at C5: An electron-donating group that can influence the electron density of the ring.

  • The Sulfur Atom: Its lone pairs contribute to the aromaticity and high electron density of the thiophene ring, activating it for certain transformations.[1]

This guide will focus on the practical application of this compound, explaining the causality behind experimental choices to ensure reproducible and high-yielding synthetic outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for functionalizing the C4-Br bond of this compound. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst PdII_RX R-Pd(II)L_n-X Oxidative Adduct Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R¹ Transmetalated Complex PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination RX Ar-Br (Substrate) RX->PdII_RX Metal_R1 R¹-M (Coupling Partner) Metal_R1->PdII_R_R1 Product Ar-R¹ (Coupled Product) Product->PdII_R_R1 caption General Pd-Catalyzed Cross-Coupling Cycle.

Figure 1: General catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (typically a boronic acid or ester) and is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[2][3]

Causality of Experimental Design:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice due to its commercial availability and efficacy. Other catalysts, like Pd(dppf)Cl₂, can be used for more challenging substrates.

  • Base: A base (e.g., K₃PO₄, K₂CO₃) is crucial for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center.[4]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrate and catalyst.[2]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/MaterialAmount (1.0 mmol scale)M.W.Eq.
This compound221.1 mg221.071.0
Phenylboronic Acid134 mg121.931.1
Pd(PPh₃)₄35 mg1155.560.03
Potassium Phosphate (K₃PO₄)425 mg212.272.0
1,4-Dioxane4 mL--
Water1 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, add 1M HCl (10 mL), and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-methyl-4-phenylthiophene-2-carboxylic acid.

Stille Coupling

The Stille coupling reaction involves the formation of a C-C bond between an organohalide and an organostannane (organotin) reagent.[5][6] Its primary advantages include the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback that requires careful handling.[6][7][8]

Causality of Experimental Design:

  • Organostannane: The choice of the organostannane (e.g., tributylphenyltin) determines the group to be coupled. Organostannanes are air and moisture stable.[9]

  • Catalyst: Pd(PPh₃)₄ is a highly effective catalyst. For Stille reactions, the ligands play a critical role in facilitating the catalytic cycle.

  • Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step by forming more reactive organotin species or by acting as a halide scavenger.[7][8]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used to ensure solubility of the reactants and facilitate the reaction.[5]

Protocol 2: Stille Coupling with Tributylphenyltin

Reagent/MaterialAmount (1.0 mmol scale)M.W.Eq.
This compound221.1 mg221.071.0
Tributylphenyltin441 mg (0.41 mL)367.141.2
Pd(PPh₃)₄58 mg1155.560.05
Anhydrous N,N-Dimethylformamide (DMF)5 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous DMF via syringe.

  • Add tributylphenyltin via syringe and degas the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This precipitates the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through Celite, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The reaction is uniquely co-catalyzed by both palladium and copper salts.[10]

Causality of Experimental Design:

  • Palladium Catalyst: As in other couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be used.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous THF or DMF is commonly employed.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Reagent/MaterialAmount (1.0 mmol scale)M.W.Eq.
This compound221.1 mg221.071.0
Phenylacetylene123 mg (0.13 mL)102.141.2
PdCl₂(PPh₃)₂14 mg701.900.02
Copper(I) Iodide (CuI)4 mg190.450.02
Triethylamine (TEA)304 mg (0.42 mL)101.193.0
Anhydrous Tetrahydrofuran (THF)5 mL--

Step-by-Step Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.

  • Add triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl.

  • Extract with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solvent. Purify the crude residue by flash chromatography to obtain 5-methyl-4-(phenylethynyl)thiophene-2-carboxylic acid.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful, albeit sensitive, method for converting the C-Br bond into a highly nucleophilic organometallic species (organolithium or Grignard reagent).[12] This transformation allows for subsequent reactions with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones).

Critical Consideration: The presence of the acidic carboxylic acid proton complicates this reaction. A strong organometallic base like n-butyllithium (n-BuLi) will first deprotonate the carboxylic acid before any halogen exchange occurs. Therefore, at least two equivalents of the organolithium reagent are required: one to form the lithium carboxylate salt and a second to perform the exchange.[13]

Metal_Halogen_Exchange Start 4-Bromo-5-methyl- thiophene-2-carboxylic acid Step1 Deprotonation (1 eq. n-BuLi) Start->Step1 Intermediate1 Lithium 4-Bromo-5-methyl- thiophene-2-carboxylate Step1->Intermediate1 Step2 Br-Li Exchange (1 eq. n-BuLi) Intermediate1->Step2 Intermediate2 Dilithiated Intermediate Step2->Intermediate2 Step3 Quench with Electrophile (E+) Intermediate2->Step3 Product 4-E-5-methyl- thiophene-2-carboxylic acid Step3->Product caption Workflow for Metal-Halogen Exchange.

Figure 2: Logical workflow for metal-halogen exchange and subsequent electrophilic quench.

Causality of Experimental Design:

  • Reagent: Strong alkyl lithium bases like n-BuLi or t-BuLi are typically used.[13]

  • Temperature: The reaction must be performed at very low temperatures (-78 °C) to prevent the highly reactive organolithium intermediate from undergoing side reactions, such as attacking the solvent (THF) or other functional groups.[14][15]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required.

Protocol 4: Lithium-Bromine Exchange and Quench with CO₂ (Carboxylation)

Reagent/MaterialAmount (1.0 mmol scale)M.W.Eq.
This compound221.1 mg221.071.0
n-Butyllithium (2.5 M in hexanes)0.88 mL64.062.2
Anhydrous Tetrahydrofuran (THF)10 mL--
Dry Ice (solid CO₂)~5 g44.01Excess

Step-by-Step Procedure:

  • Add this compound to a flame-dried, three-necked flask equipped with a thermometer and under an argon atmosphere.

  • Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice pellets to the reaction mixture in small portions.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting 5-methylthiophene-2,4-dicarboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): An Unlikely Pathway

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile.[16] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[17][18]

For the SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[19][20] These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In this compound, the primary electron-withdrawing group is the carboxylic acid at C2. This group is neither ortho nor para to the bromine atom at C4. Therefore, it cannot effectively stabilize the negative charge of the intermediate that would form upon nucleophilic attack at C4. Consequently, the C4-Br bond in this substrate is considered deactivated towards SNAr, and this pathway is not a synthetically viable method for its functionalization under standard conditions.

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity is dominated by transformations of its C4-Br bond. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, provide robust and versatile methods for constructing new carbon-carbon bonds with high yields and functional group tolerance. Furthermore, metal-halogen exchange offers a distinct pathway to generate a potent nucleophile, enabling reactions with a variety of electrophiles. Understanding the electronic influences of the ring substituents and the mechanistic nuances of each reaction class is paramount for designing successful synthetic strategies. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful building block in their synthetic endeavors.

References

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). National Library of Medicine.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2018). MDPI.
  • Stille-Coupling Reaction. (n.d.). Pharmapproach.
  • Stille Coupling. (n.d.). NROChemistry.
  • This compound. (n.d.). PubChem.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). National Library of Medicine.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2007). National Library of Medicine.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Metal–halogen exchange. (n.d.). Wikipedia.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). Semantic Scholar.
  • Nucleophilic Aromatic Substitution. (n.d.). Fiveable.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. (2007). PubMed.
  • Stille reaction. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution EXPLAINED! (2022). YouTube.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2020). MDPI.
  • Sonogashira coupling reaction | Organometallic name reaction. (2023). YouTube.
  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarship - TCNJ.
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution Reaction Mechanism. (2017). YouTube.
  • Sonogashira reaction | Solved Practice Problems. (2023). YouTube.
  • 16.6: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.

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Application Notes & Protocols: 4-Bromo-5-methylthiophene-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged" pharmacophore.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring have cemented its role in a multitude of FDA-approved drugs, from anti-inflammatory agents to kinase inhibitors.[1][3] The thiophene moiety is not merely a passive scaffold; its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions and favorably modifying a compound's physicochemical properties, such as metabolic stability and binding affinity.[1]

This guide focuses on a particularly versatile derivative: 4-Bromo-5-methylthiophene-2-carboxylic acid . This building block is strategically designed for diversity-oriented synthesis, offering medicinal chemists three distinct points for molecular elaboration. Its structure allows for the systematic exploration of chemical space, making it an invaluable tool in hit-to-lead and lead optimization campaigns.

  • The Carboxylic Acid (C2): A classical handle for amide bond formation, enabling linkage to a vast library of amine-containing fragments.[4]

  • The Bromine Atom (C4): An ideal electrophilic partner for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

  • The Methyl Group (C5): A subtle modulator of lipophilicity and steric profile, capable of influencing target engagement and pharmacokinetic properties.

This document serves as a technical guide for researchers, providing a detailed overview of the compound's properties, key synthetic transformations with field-tested protocols, and insights into its application in contemporary drug discovery programs.

Compound Properties and Handling

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis.

Physicochemical & Spectroscopic Data

The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 29421-99-6[5]
Molecular Formula C₆H₅BrO₂S[5]
Molecular Weight 221.07 g/mol [5]
Appearance Solid
Melting Point Data not widely reported; requires experimental determination.
Predicted ¹H NMR Key peaks would include a singlet for the thiophene proton, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton.[6][7]
Predicted IR (cm⁻¹) ~3300-2500 (O-H stretch, broad), ~1760-1690 (C=O stretch), ~1320-1210 (C-O stretch).[7]
Mass Spectrometry Isotopic pattern characteristic of a single bromine atom (M, M+2 peaks of ~1:1 intensity).[7]
Safety, Handling, and Storage

As a brominated heterocyclic compound, this compound requires careful handling in a laboratory setting.

Hazard Identification: Based on GHS classifications for this compound, the primary hazards are:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Recommended Precautions:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[8][10]

  • Handling: Avoid creating dust. Ensure all equipment is dry. Ground equipment when transferring large quantities to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Strategic Application in Synthesis: A Dual-Functionality Approach

The power of this building block lies in its two orthogonal reactive sites, which can be addressed sequentially to build molecular complexity. A medicinal chemist can first build out a library of amides and then use the bromine as a handle for further diversification, or vice-versa.

dot graph Logical_Flow { graph [rankdir="LR", splines=ortho, nodesep=0.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Strategic diversification pathways for the title compound.


Experimental Protocols: Field-Tested Methodologies

The following protocols provide robust, step-by-step procedures for the two most common and powerful transformations involving this building block.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol describes a reliable method for forming an amide bond between the title compound and a primary or secondary amine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a gold standard in medicinal chemistry.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is unfavorable. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] However, this intermediate can be unstable. NHS is added to trap this intermediate, forming a more stable NHS-ester. This semi-stable active ester then reacts cleanly with the amine to form the desired amide, minimizing side reactions and improving yields.[4] The byproducts of EDC are water-soluble, simplifying purification.

Amide_Coupling_Workflow

Caption: General workflow for EDC/NHS-mediated amide coupling.


Materials & Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • NHS (N-Hydroxysuccinimide) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM or DMF (to a concentration of ~0.1 M) and stir until the acid is fully dissolved.

  • Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature for 15-60 minutes. Formation of the active ester can be monitored by LC-MS if desired.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. Add this solution, followed by the base (e.g., DIPEA, 2.0 eq), to the reaction flask.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C4 position of the thiophene ring.[12]

Causality Behind the Method: The Suzuki reaction is a powerful and versatile C-C bond-forming reaction.[12] The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl bromide (our thiophene), (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the palladium(0) catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12]

Suzuki_Coupling_Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.


Materials & Reagents:

  • 4-Bromo-5-methylthiophene-2-carboxamide (or acid/ester) (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

  • Schlenk flask or microwave vial, condenser, inert atmosphere (N₂ or Ar) setup

Step-by-Step Procedure:

  • Setup: To a Schlenk flask, add the thiophene bromide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting bromide.[14]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the coupled product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

Thiophene carboxamides are prominent scaffolds in the development of kinase inhibitors.[15][16] Kinases are a critical class of drug targets, and the thiophene core often serves to position key pharmacophoric elements within the ATP-binding site.

For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, thiophene-3-carboxamide derivatives have shown significant promise.[15] Structure-activity relationship (SAR) studies on such series have revealed that substitution on the thiophene ring is critical for potency. While the specific use of this compound is not explicitly detailed in every public study, its utility is clear. A medicinal chemist could use it to build a library based on a known thiophene carboxamide hit.

Illustrative SAR Exploration:

Position on Thiophene CoreModification via Building BlockPotential Impact on ActivityRationale
C2-Carboxamide Amide coupling with diverse aminesModulates H-bonding with hinge region; explores new pocketsThe amide N-H and C=O are classic hinge-binding motifs in kinase inhibitors.[17][18]
C4-Position Suzuki coupling with (hetero)aryl groupsAccesses solvent-exposed regions; improves potency/selectivityIntroducing groups at this position can pick up additional interactions or tune the overall physicochemical properties of the inhibitor.
C5-Methyl Inherent in building blockFills small hydrophobic pockets; blocks metabolismThe methyl group can provide favorable van der Waals contacts or block potential sites of metabolic oxidation, improving pharmacokinetic profile.

This systematic approach allows for the rapid exploration of the chemical space around a biological target, accelerating the discovery of potent and selective drug candidates. The thiophene scaffold has been successfully employed in inhibitors targeting VEGFR-2, CDK5, and other kinases, demonstrating its broad applicability.[17][19][20]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a streamlined and efficient platform for generating diverse molecular libraries. By leveraging robust and well-understood chemical transformations like amide coupling and palladium-catalyzed cross-coupling, researchers can rapidly conduct detailed SAR studies. The proven success of the thiophene core in numerous therapeutic areas underscores the value of this building block in the ongoing quest for novel and effective medicines.

References

  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC.
  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Garbuti, G., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
  • Wang, Q., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
  • Biris, C. G., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
  • (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate.
  • (n.d.). Therapeutic importance of synthetic thiophene. OAText.
  • Peat, A. J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed.
  • (2025). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate.
  • (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • Biris, C. G., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar.
  • (n.d.). This compound. PubChem.
  • Abdel-Maksoud, M. S., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health.
  • (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
  • Rizwan, K., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Institutes of Health.
  • (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • (n.d.). Amide Synthesis. Fisher Scientific.
  • (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • (n.d.). Supporting Information. American Chemical Society.
  • (n.d.). Safety Data Sheet: Bromine. Carl ROTH.
  • (n.d.). LCSS: BROMINE. National Academies of Sciences, Engineering, and Medicine.
  • Mondal, S., & Baire, B. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • (2024). Bromination safety. YouTube.
  • (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • (n.d.). Methyl 5-bromo-4-methylthiophene-2-carboxylate. PubChem.
  • (2022). Bromine handling and safety. Slideshare.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
  • (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. Oakwood Chemical.
  • (n.d.). 4-Bromo-5-propan-2-ylthiophene-2-carboxylic acid. PubChem.

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Synthesis of Thiophene-Based Polymers Using 4-Bromo-5-methylthiophene-2-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Functionalized Polythiophenes

Thiophene-based polymers are a cornerstone of the conducting polymer field, with wide-ranging applications in organic electronics, biosensors, and therapeutic delivery systems.[1][2] The ability to tune their electronic and physical properties through the introduction of functional groups onto the thiophene ring is a key driver of their versatility.[3] The monomer, 4-Bromo-5-methylthiophene-2-carboxylic acid, offers a unique combination of functionalities: a bromine atom for cross-coupling reactions, a methyl group for solubility and morphological control, and a carboxylic acid group for post-polymerization modification, pH responsiveness, or directed assembly.[4] This guide provides detailed protocols for the synthesis of polymers from this functionalized monomer, with a focus on explaining the rationale behind the experimental choices to empower researchers in their own polymer design and synthesis endeavors.

Synthetic Strategies: Pathways to Thiophene-Based Polymers

The synthesis of thiophene-based polymers can be broadly categorized into several key methods. The choice of method depends on the desired polymer properties, such as regioregularity, molecular weight, and polydispersity. For this compound, the primary polymerization strategies involve leveraging the carbon-bromine bond for cross-coupling reactions.

Stille Cross-Coupling Polymerization

Stille polymerization is a robust and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers.[5][6] It involves the palladium-catalyzed coupling of an organostannane with an organohalide. In the context of our monomer, it can be polymerized with a bis(stannyl)thiophene derivative to yield an alternating copolymer. The carboxylic acid group is generally tolerant of Stille conditions, which is a significant advantage.[6]

Materials:

  • This compound

  • 2,5-bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure both this compound and 2,5-bis(trimethylstannyl)thiophene are pure and dry.

  • Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound and 2,5-bis(trimethylstannyl)thiophene.

  • Catalyst Addition: To the flask, add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%).

  • Solvent Addition: Add a degassed mixture of anhydrous toluene and DMF (e.g., 4:1 v/v). The solvent choice is crucial for monomer and catalyst solubility.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90-110 °C under a positive pressure of argon. The reaction progress can be monitored by taking small aliquots and analyzing them by GPC.

  • Precipitation and Purification: After 24-48 hours, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a stirred solution of methanol.

  • Washing: Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove residual catalyst and unreacted monomers.

  • Drying: Dry the polymer under vacuum at 40 °C to a constant weight. The final polymer is typically soluble in chlorinated solvents like chloroform or chlorobenzene.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd₂(dba)₃ is a common Pd(0) source, and P(o-tol)₃ is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps in the catalytic cycle.[7]

  • Solvent Mixture: The toluene/DMF mixture is chosen to ensure the solubility of both the polar carboxylic acid-containing monomer and the nonpolar stannylated monomer, as well as the catalyst complex.

  • Degassing: The removal of oxygen is critical as Pd(0) catalysts are oxygen-sensitive and oxygen can lead to undesirable side reactions.

  • Purification: The sequential washing with different solvents ensures the removal of a wide range of impurities, from polar to nonpolar.

Suzuki Cross-Coupling Polymerization

Suzuki polymerization is another powerful palladium-catalyzed cross-coupling reaction that utilizes organoboron compounds, which are generally less toxic and more stable than organostannanes.[8][9] For this approach, this compound can be polymerized with a thiophene-bis(boronic acid) or its ester derivative.[10]

Materials:

  • This compound

  • Thiophene-2,5-diboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Aliquat 336 (phase transfer catalyst)

  • Anhydrous Toluene

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure both this compound and thiophene-2,5-diboronic acid pinacol ester are of high purity.

  • Reaction Setup: In a Schlenk flask, combine equimolar amounts of the monomers.

  • Catalyst and Base: Add Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ (or Cs₂CO₃) as a 2M aqueous solution (3-4 equivalents), and a catalytic amount of Aliquat 336.

  • Solvent: Add degassed anhydrous toluene.

  • Degassing: Thoroughly degas the biphasic mixture by bubbling argon through it for at least 30 minutes.

  • Polymerization: Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring under an argon atmosphere.

  • Precipitation and Purification: After 24-72 hours, cool the reaction, separate the organic layer, and precipitate the polymer in methanol.

  • Washing: Wash the polymer with hot water to remove inorganic salts, followed by methanol and hexane. Soxhlet extraction with methanol, acetone, and hexane can be performed for higher purity.

  • Drying: Dry the polymer under vacuum.

Causality of Experimental Choices:

  • Base and Phase Transfer Catalyst: The base is essential for the transmetalation step. A phase transfer catalyst like Aliquat 336 is used to facilitate the transfer of the base from the aqueous phase to the organic phase where the polymerization occurs.[8]

  • Palladium Catalyst: Pd(PPh₃)₄ is a widely used, commercially available Pd(0) catalyst effective for Suzuki couplings.[10]

  • Vigorous Stirring: Necessary for efficient mixing of the two phases in the reaction mixture.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization is a more atom-economical and environmentally friendly approach as it avoids the pre-functionalization of one of the monomers with organometallic reagents.[11][12] Instead, it directly couples a C-H bond with a C-X (X=halide) bond. In this case, this compound could be homopolymerized or copolymerized with a monomer containing an activated C-H bond. Homopolymerization would rely on the coupling between the C-Br of one monomer and the C-H at the 3-position of another, though regioselectivity can be a challenge.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(p-tolyl)phosphine or other suitable phosphine ligand

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or other high-boiling polar aprotic solvent

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask, add this compound.

  • Catalyst System: Add Pd(OAc)₂ (2-4 mol%), the phosphine ligand (4-8 mol%), K₂CO₃ (or Cs₂CO₃) (2-3 equivalents), and pivalic acid (30 mol%).

  • Solvent: Add degassed anhydrous DMAc.

  • Degassing: Degas the mixture with argon for 30 minutes.

  • Polymerization: Heat the reaction to 120-150 °C under an argon atmosphere.

  • Precipitation and Purification: After 24-48 hours, cool the reaction and precipitate the polymer in methanol.

  • Washing: Wash the polymer with hot water, methanol, and hexane. Soxhlet extraction is recommended for high purity.

  • Drying: Dry the polymer under vacuum.

Causality of Experimental Choices:

  • Pivalic Acid: Acts as a proton shuttle and is often crucial for the concerted metalation-deprotonation mechanism in DArP.[13]

  • High-Boiling Solvent: Higher temperatures are often required to activate the C-H bond for direct arylation.[14]

  • Base: A strong base is needed to facilitate the C-H activation step.

Visualization of Synthetic Workflows

Stille_Polymerization monomer1 4-Bromo-5-methyl- thiophene-2-carboxylic acid reaction Stille Polymerization 90-110 °C, Ar monomer1->reaction monomer2 2,5-bis(trimethylstannyl)thiophene monomer2->reaction catalyst Pd₂(dba)₃ / P(o-tol)₃ catalyst->reaction solvent Toluene/DMF solvent->reaction precipitation Precipitation in Methanol reaction->precipitation washing Washing (MeOH, Acetone, Hexane) precipitation->washing polymer Final Polymer washing->polymer

Caption: Workflow for Stille Polymerization.

Suzuki_Polymerization monomer1 4-Bromo-5-methyl- thiophene-2-carboxylic acid reaction Suzuki Polymerization Reflux, Ar monomer1->reaction monomer2 Thiophene-2,5-diboronic acid pinacol ester monomer2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base K₂CO₃ / H₂O base->reaction solvent Toluene solvent->reaction precipitation Precipitation in Methanol reaction->precipitation washing Washing (H₂O, MeOH, Hexane) precipitation->washing polymer Final Polymer washing->polymer

Caption: Workflow for Suzuki Polymerization.

Characterization of Thiophene-Based Polymers

Once synthesized, the polymers should be thoroughly characterized to understand their structure, molecular weight, and properties.

Technique Information Obtained Expected Results for Polymers from this compound
¹H NMR Spectroscopy Structural confirmation, regioregularityAromatic protons of the thiophene rings, methyl protons, and potentially the carboxylic acid proton (if not exchanged with D₂O). The chemical shifts in the aromatic region can indicate the degree of regioregularity.
FT-IR Spectroscopy Presence of functional groupsCharacteristic peaks for the C=O stretch of the carboxylic acid, C-H stretches of the aromatic and methyl groups, and C-S stretching of the thiophene ring.
UV-Vis Spectroscopy Electronic properties, conjugation lengthA broad absorption band in the visible region, with the λ_max providing an indication of the effective conjugation length. The carboxylic acid group may cause a slight blue or red shift compared to an unsubstituted analogue.
Gel Permeation Chromatography (GPC) Molecular weight (Mₙ, Mₙ) and polydispersity index (PDI)Mₙ can range from 5 to 50 kDa with a PDI between 1.5 and 3.0, depending on the polymerization method and conditions.
Cyclic Voltammetry (CV) Redox properties, HOMO/LUMO energy levelsReversible or quasi-reversible oxidation and reduction peaks. The onset of oxidation and reduction can be used to estimate the HOMO and LUMO energy levels, respectively.
Thermogravimetric Analysis (TGA) Thermal stabilityDecomposition temperature, indicating the polymer's stability at elevated temperatures. The carboxylic acid groups may lower the initial decomposition temperature compared to alkyl-substituted polythiophenes.

Applications and Future Directions

Polymers derived from this compound are promising for a variety of applications. The carboxylic acid functionality can be used for:

  • Drug Delivery: Covalent attachment of therapeutic agents.[15][16] The polymer backbone can be designed to be biodegradable or stimuli-responsive.

  • Biosensors: Immobilization of enzymes or antibodies for specific analyte detection. The conductivity of the polymer can be used for signal transduction.

  • pH-Responsive Materials: The protonation/deprotonation of the carboxylic acid groups can lead to changes in solubility, conformation, and electronic properties, making these materials suitable for smart hydrogels or sensors.

  • Organic Electronics: The carboxylic acid groups can influence the morphology and energy level alignment at interfaces in organic photovoltaic devices and field-effect transistors.

Future research could focus on the post-polymerization modification of the carboxylic acid groups to introduce a wide range of other functionalities, further expanding the scope of applications for this versatile class of thiophene-based polymers.

References

  • D. F. Wass, "Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes," Vertex AI Search, 2015.
  • BenchChem, "Synthesis of Functionalized Polythiophenes: A Detailed Guide for Researchers," BenchChem, 2025.
  • ACS Publications, "Direct Arylation Polymerization for Synthesizing a Library of Conjugated Porous Polymers Containing Thiophene-Flanked Building Blocks," ACS Applied Polymer M
  • RSC Publishing, "Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
  • ACS Publications, "Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjug
  • Taylor & Francis Online, "Synthesis of Functionalized Thiophenes for the Preparation of Conducting Polymer Films with Complexing Properties," Full article, 2005.
  • ACS Publications, "Synthesis of Polymers with Isolated Thiophene-Based Chromophores," Macromolecules, 1998.
  • ResearchGate, "Nickel‐Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene‐Based Cross‐linked Polymers | Request PDF," ResearchG
  • ACS Publications, "Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials," The Journal of Organic Chemistry, 2011.
  • HELDA - University of Helsinki, "Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines Lee, Aaron," HELDA, 2025.
  • ResearchGate, "Polymerization of cysteine functionalized thiophenes | Request PDF," ResearchG
  • Semantic Scholar, "Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
  • JEPT - Journal for Electrochemistry and Plating Technology, "Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline," JEPT, 2016.
  • Unknown, "Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality," Unknown Source.
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  • ResearchGate, "Synthesis and Characterization of New Thiophene-Derived Polymers | Request PDF," ResearchG
  • ResearchGate, "Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
  • ResearchGate, "Polythiophenes in Biological Applications | Request PDF," ResearchG
  • The McCullough Group - Research, "Side Chain Functionaliz
  • Materials Research Society, "Reliable suzuki chemistry for functionalised polythiophene synthesis," Materials Research Society Symposium Proceedings, 2007.
  • NIH, "Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection," Polymers, 2021.
  • ResearchGate, "Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection," ResearchG
  • RSC Publishing, "Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties," Journal of M
  • Wiley-VCH, "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers," Stille Polycondens
  • ResearchGate, "The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation | Request PDF," ResearchG
  • Chemistry of Materials, "Synthesis of conjugated polymer by the Stille Coupling Reaction," Chemistry of M
  • RSC Publishing, "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
  • PMC - NIH, "Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors," Polymers, 2019.
  • King Fahd University of Petroleum & Minerals, "Work function engineering of electrodes via electropolymerization of ethylenedioxythiophenes and its deriv
  • JOCPR, "A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene," Journal of Chemical and Pharmaceutical Research, Unknown.
  • MDPI, "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide," Molbank, 2020.
  • MySkinRecipes, "5-Bromo-4-methylthiophene-2-carboxylic acid," MySkinRecipes, Unknown.
  • MDPI, "Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis," Polymers, 2020.
  • Unknown, "ROLE OF POLYMERS IN DRUG DELIVERY," Unknown Source.
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Application Note: 4-Bromo-5-methylthiophene-2-carboxylic acid as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Substituted Thiophene Scaffold

In the landscape of medicinal chemistry, the thiophene ring is recognized as a "privileged scaffold." Its structural resemblance to a benzene ring, combined with its unique electronic properties and ability to engage in hydrogen bonding via the sulfur heteroatom, makes it a cornerstone in the design of novel therapeutics.[1][2] Thiophene derivatives are integral to a wide array of clinically significant drugs, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[2][3]

This guide focuses on a particularly valuable building block: 4-Bromo-5-methylthiophene-2-carboxylic acid . The strategic placement of three distinct functional handles on the thiophene core—a carboxylic acid, a bromine atom, and a methyl group—provides a versatile platform for multi-directional synthesis.[4]

  • The carboxylic acid at the C2 position is a classical handle for forming robust amide bonds, a fundamental linkage in countless bioactive molecules.

  • The bromine atom at the C4 position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.

  • The methyl group at the C5 position provides steric and electronic influence that can be crucial for tuning target-binding affinity and pharmacokinetic properties.

This combination of reactive sites allows for the systematic and efficient construction of complex molecular architectures, making it an ideal starting material for building libraries of compounds for drug discovery campaigns.

cluster_0 This compound cluster_1 Key Reactive Sites mol r1 Carboxylic Acid (C2) Amide Bond Formation mol->r1 Site for derivatization r2 Bromo Group (C4) C-C Cross-Coupling (e.g., Suzuki) mol->r2 Site for diversification

Caption: Structure and key reactive sites of this compound.

Core Applications in Bioactive Molecule Synthesis

The unique trifunctional nature of this compound makes it an exemplary starting point for synthesizing molecules in several key therapeutic areas.

Application I: Synthesis of Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of oncology drugs.[3] Thiophene-based scaffolds, particularly thieno[2,3-d]pyrimidines, have emerged as potent cores for various kinase inhibitors, including those targeting EGFR and FLT3.[5][6][7]

The synthesis of such inhibitors often requires a modular approach where different fragments are systematically combined to optimize potency and selectivity. This compound is an ideal precursor for this strategy. A common synthetic route involves an initial amide coupling reaction to introduce a key pharmacophore, followed by a Suzuki cross-coupling to append an additional aromatic system that can occupy another binding pocket of the target kinase.

G start 4-Bromo-5-methyl- thiophene-2-carboxylic acid step1 Amide Coupling (e.g., EDC, HOBt) + Amine (R1-NH2) start->step1 intermediate Amide Intermediate step1->intermediate step2 Suzuki Cross-Coupling (e.g., Pd(PPh3)4, Base) + Boronic Acid (R2-B(OH)2) intermediate->step2 product Potential Kinase Inhibitor Scaffold step2->product

Caption: General workflow for synthesizing kinase inhibitors from the title compound.

Application II: Development of Small-Molecule GLP-1 Receptor Agonists

The glucagon-like peptide-1 receptor (GLP-1R) is a major therapeutic target for type 2 diabetes and obesity.[8] While peptide-based agonists are prevalent, there is significant interest in developing orally bioavailable small-molecule agonists.[9] Recent research and patent literature highlight the utility of thiophene derivatives as promising scaffolds for potent GLP-1R agonists.[9][10][11]

In this context, this compound can be used to construct novel agonists. For example, the carboxylic acid can be converted to an amide, while the bromo-position allows for coupling to a second heterocyclic system, fulfilling the structural requirements for receptor activation.

Key Synthetic Protocols

The following sections provide detailed, field-proven protocols for the two most critical transformations involving this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[12] It involves the reaction of an organohalide (in this case, the bromo-thiophene) with an organoboron compound (typically a boronic acid) in the presence of a palladium catalyst and a base.[13] The catalytic cycle proceeds via three main steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[14] This reaction is favored for its mild conditions and tolerance of a wide variety of functional groups.[12][15]

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3–5 mol%).

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the starting material.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously for 4–16 hours.[16]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • If the product is a carboxylic acid, an acidic workup (e.g., with 1M HCl) may be necessary to protonate the carboxylate and extract it into the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.

Data Presentation: Typical Suzuki Coupling Parameters

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90Good to Excellent
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O90Excellent
33-Pyridylboronic acidPd(OAc)₂ (3) + SPhos (6)K₃PO₄1,4-Dioxane/H₂O100Good
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O85Good to Excellent
(Yields are generalized based on established Suzuki-Miyaura protocols for similar substrates)[15][16]
Protocol 2: Amide Bond Formation via Carbodiimide Coupling

Principle: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. Coupling reagents are used to "activate" the carboxylic acid by converting the hydroxyl group into a better leaving group. Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the amide bond. To improve yields and minimize side reactions (like epimerization in chiral substrates), additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included.[17]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.), the desired amine (1.0–1.2 equiv.), and an additive like HOBt (1.1 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC, 1.2 equiv.) portion-wise while stirring. If the amine is provided as a hydrochloride salt, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5–2.0 equiv.) should be added.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • The aqueous washes remove unreacted starting materials, excess reagents, and byproducts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide product can be purified by flash column chromatography or recrystallization.

Data Presentation: Common Amide Coupling Reagents

Reagent SystemBase (if needed)SolventTemperatureKey Feature
EDC / HOBtDIPEADCM / DMF0 °C to RTWater-soluble urea byproduct, easy removal.
DCC / DMAPNoneDCM0 °C to RTHigh reactivity; byproduct (DCU) is insoluble and can be filtered off.[17]
HATU / DIPEADIPEADMFRTHighly efficient, especially for hindered substrates.[18]
T3P® (Propylphosphonic Anhydride)Pyridine / DIPEAEthyl AcetateRTBroad substrate scope, clean reaction profile.

Conclusion

This compound stands out as a high-value, versatile building block for modern drug discovery. Its strategically positioned functional groups enable access to a wide chemical space through robust and well-understood synthetic transformations like Suzuki coupling and amide bond formation. The protocols and applications detailed in this guide provide a solid foundation for researchers to leverage this scaffold in the synthesis of novel kinase inhibitors, GLP-1R agonists, and other potentially life-saving bioactive molecules.

References

  • Al-Ostath, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link][5][6]
  • Ghorab, M. M., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Advances, 12(35), 22939-22955. [Link][18]
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Patel, R., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 108, 117793. [Link][8]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery.
  • Lee, J., et al. (2019). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 29(18), 2641-2646. [Link][10]
  • Shao, Y., et al. (2023). Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. Journal of Chemical Technology and Metallurgy, 58(5), 1013-1020. [Link][7]
  • Al-Warhi, T., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Synthesis, 19(5), 450-471. [Link][3]
  • Google Patents. (2024). US20240208952A1 - Thiophene glp-1 receptor agonist and use thereof. [9]
  • Google Patents. (2022). WO2022199458 - thiophene glp-1 receptor agonist and use thereof. [11]
  • PubChem. (n.d.). This compound.
  • Google Patents. (2006). WO2006003096A1 - Condensed thiophene derivatives and their use as cyclic glp-1 agonists. [23]
  • Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
  • Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. PR Newswire. [Link][1]
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link][2]
  • Ikram, M., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 6688118. [Link][15]
  • ResearchGate. (2018). Amide bond formation by using the coupling reagent. [Link][25]
  • ResearchGate. (2017).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][17]
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link][13]
  • ResearchGate. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link][27]

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Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Coupling

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance, with thiophene-containing molecules representing a particularly privileged class of compounds. Their versatile pharmacological activities are well-documented, finding applications as anti-inflammatory, antimicrobial, and chemotherapeutic agents. The targeted synthesis of functionalized thiophenes is therefore a critical endeavor for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron species is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its reagents.[2][3]

This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the experimental protocol for the Suzuki coupling of 4-Bromo-5-methylthiophene-2-carboxylic acid with various arylboronic acids. We will delve into the causality behind experimental choices, address potential challenges, and provide a self-validating protocol to ensure robust and reproducible results.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.[6]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond of the desired product, regenerating the Pd(0) catalyst which re-enters the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ Base pd_r_rprime R-Pd(II)L_n-R' transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol details a robust method for the Suzuki coupling of this compound. It is important to note that the presence of a free carboxylic acid can sometimes complicate palladium-catalyzed reactions. Therefore, a common and often advantageous strategy is the esterification of the carboxylic acid prior to the coupling reaction.[2][4] This protocol will address both the direct coupling of the carboxylic acid and the coupling of its methyl ester derivative.

Part 1: Esterification of this compound (Optional but Recommended)

Rationale: Esterification protects the carboxylic acid group, preventing potential coordination to the palladium catalyst which can inhibit its activity. This often leads to cleaner reactions and higher yields.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥97%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Sulfuric acid (H₂SO₄)Concentrated, 98%VWR
Sodium bicarbonate (NaHCO₃)Saturated solution---
Anhydrous magnesium sulfate (MgSO₄)Reagent grade---
Diethyl ether (Et₂O)ACS grade---
Round-bottom flask, condenser, magnetic stirrer------

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (catalytic amount, ~2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the methyl 4-bromo-5-methylthiophene-2-carboxylate.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

Rationale for Reagent Selection:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst for Suzuki couplings. For more sterically hindered substrates, more specialized ligands such as Buchwald ligands (e.g., SPhos, XPhos) may be beneficial.[3][7]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in many Suzuki couplings, particularly with heteroaromatic substrates.[8] Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed.

  • Solvent: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water is a common and effective solvent system.[8] The water is crucial for the activation of the boronic acid by the base.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound or its methyl ester≥97%---
Arylboronic acid≥95%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Strem Chemicals
Potassium phosphate (K₃PO₄)≥98%---
1,4-DioxaneAnhydrous, degassed---
Deionized waterDegassed---
Ethyl acetate (EtOAc)ACS grade---
Anhydrous sodium sulfate (Na₂SO₄)Reagent grade---
Schlenk flask or reaction vial, inert gas supply------

Procedure:

Experimental_Workflow start Start setup Reaction Setup: - Add thiophene substrate - Add arylboronic acid - Add base (K₃PO₄) - Add Pd(PPh₃)₄ start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 90 °C, 12-18 h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up - Dilute with EtOAc - Wash with water and brine monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the this compound or its methyl ester (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium phosphate (2.0-3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the thiophene substrate.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction time can vary from 12 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 5-aryl-4-methylthiophene-2-carboxylic acid or its methyl ester.

Optimization and Troubleshooting

ParameterRecommendation and Rationale
Low Yield Catalyst/Ligand: The methyl group at the 5-position may introduce some steric hindrance. Consider using a catalyst with a bulkier, more electron-rich ligand like SPhos or XPhos to facilitate the oxidative addition and reductive elimination steps.[3][7]
Base: The choice of base can be critical. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃ or a milder one like K₂CO₃.
Temperature: Increasing the temperature to reflux may improve the reaction rate and yield.
Side Reactions Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure thorough degassing of solvents and the reaction vessel. Using a slight excess (1.1-1.2 eq) of the boronic acid can minimize this.
Protodeboronation: This is the loss of the boronic acid group. Using anhydrous solvents (though some water is necessary) and a suitable base can mitigate this. Boronate esters are often more stable than boronic acids.[6]
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This can be minimized by ensuring an oxygen-free environment and optimizing the catalyst system.
Poor Solubility If the substrates are not soluble in the chosen solvent system, consider alternatives such as toluene/water, DMF/water, or THF/water.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of novel 4-methyl-5-arylthiophene-2-carboxylic acid derivatives, which are valuable scaffolds in drug discovery. This guide provides a detailed and robust protocol, grounded in the fundamental principles of the reaction mechanism. By understanding the rationale behind the choice of reagents and conditions, and by being aware of potential challenges and optimization strategies, researchers can confidently and efficiently synthesize these important compounds. The esterification of the carboxylic acid is a recommended preliminary step to ensure a cleaner and more efficient reaction. The provided protocol serves as a strong starting point for further exploration and development of this versatile and indispensable synthetic transformation.

References

  • Riaz, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410-1422.
  • Rehman, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
  • Riaz, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PubMed.
  • Rehman, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(24), 7583.
  • Shaaban, M. R., et al. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(18), 4934-4938.
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
  • Ali, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 22(11), 1858.
  • ResearchGate. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa.
  • Liu, Y., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(3), 548-554.
  • Al-Hourani, B. J. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • Al-Hourani, B. J. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • Rehman, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. ResearchGate.
  • Griswold, J., & Sammakia, T. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 16(6), 4696-4705.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Rehman, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PubMed.
  • Rehman, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal, 12(1), 49.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622.
  • Yoshifuji, M., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(43), 16295-16301.
  • Al-Masum, M., & Kumar, D. (2011). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 48(4), 883-887.
  • Lucherelli, M. A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers, 14(6), 1234.
  • Uddin, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 3968-3996.

Sources

Application Note & Protocols: Strategic Derivatization of 4-Bromo-5-methylthiophene-2-carboxylic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle that has established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have led to its incorporation into numerous clinically approved drugs, including the antiplatelet agent Clopidogrel and the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid.[1] Thiophene-based compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This versatility makes them highly attractive starting points for drug discovery campaigns.

This application note focuses on 4-Bromo-5-methylthiophene-2-carboxylic acid , a strategically functionalized building block ideal for the rapid generation of diverse chemical libraries. Its structure presents two key, orthogonally reactive handles for derivatization:

  • A Carboxylic Acid (C2-position): A versatile functional group for forming stable amide and ester linkages, allowing for the exploration of a wide range of chemical space through coupling with diverse amine and alcohol libraries.

  • A Bromo Substituent (C4-position): An ideal handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties to modulate steric and electronic properties.[5][6]

The following sections provide a detailed guide with validated protocols for the systematic derivatization of this scaffold, designed to furnish researchers in drug development with a robust platform for creating novel compound libraries for biological screening.

Strategy 1: Derivatization via Amide Bond Formation at the C2-Carboxylic Acid

Rationale and Mechanistic Insight

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, and for good reason.[7] The resulting amide bond is metabolically robust and acts as a rigid hydrogen bond donor and acceptor, crucial for specific target recognition and binding affinity. Direct coupling of a carboxylic acid with an amine is generally inefficient due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Modern peptide coupling reagents accomplish this in situ, forming highly reactive intermediates that are readily attacked by the amine nucleophile.

We will focus on the carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. HOBt mitigates these issues by rapidly trapping the O-acylisourea to form an active ester, which then cleanly reacts with the amine to yield the desired amide with high efficiency.[8]

G Workflow for Direct Amide Coupling cluster_start Starting Materials cluster_reagents Coupling Reagents & Conditions cluster_process Reaction & Purification cluster_end Final Product start_acid 4-Bromo-5-methylthiophene- 2-carboxylic acid reaction In Situ Activation & Amine Addition start_acid->reaction start_amine Primary or Secondary Amine (R-NH₂ or R₂NH) start_amine->reaction reagents EDC (Coupling Agent) HOBt (Additive) DIPEA (Base) reagents->reaction solvent Anhydrous DMF or DCM 0°C to Room Temp solvent->reaction workup Aqueous Work-up (e.g., 5% Citric Acid, NaHCO₃) reaction->workup purification Silica Gel Column Chromatography workup->purification product Target Amide Derivative purification->product

Caption: General workflow for direct amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative. Reagent quantities should be calculated based on the specific amine used.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% Aqueous Citric Acid, Saturated Aqueous NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Cool the flask to 0°C using an ice bath and add DIPEA (3.0 eq) dropwise with stirring.

  • In a separate vial, dissolve EDC·HCl (1.5 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes) to yield the pure amide product.

  • Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Strategy 2: Derivatization via Suzuki-Miyaura Coupling at the C4-Bromo Position

Rationale and Mechanistic Insight

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance and readily available starting materials.[6][9] For our scaffold, this reaction allows for the introduction of a diverse array of (hetero)aryl groups at the C4-position, profoundly impacting the molecule's three-dimensional shape, solubility, and potential interactions with biological targets.

A critical consideration for this strategy is the acidic proton of the carboxylic acid group. This proton can interfere with the basic conditions required for the Suzuki reaction. Therefore, a protection-coupling-deprotection sequence is necessary. The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester), which is inert to the reaction conditions. Following the successful Suzuki coupling, the ester can be easily hydrolyzed (saponified) back to the carboxylic acid if desired, or the ester itself can be the final target molecule.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

G Workflow for Suzuki Coupling Strategy cluster_step1 Step 1: Protection cluster_step2 Step 2: C-C Coupling cluster_step3 Step 3: (Optional) Deprotection start_acid 4-Bromo-5-methylthiophene- 2-carboxylic acid esterification Esterification (e.g., SOCl₂ in MeOH) start_acid->esterification intermediate_ester Methyl 4-bromo-5-methyl- thiophene-2-carboxylate esterification->intermediate_ester suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) intermediate_ester->suzuki coupled_ester Coupled Ester Product suzuki->coupled_ester saponification Saponification (e.g., LiOH or NaOH) coupled_ester->saponification final_ester final_ester coupled_ester->final_ester Final Product (if ester is target) coupled_ester->final_ester final_acid Final Arylated Acid saponification->final_acid

Caption: Sequential workflow for Suzuki coupling.

Protocol 2A: Esterification of the Carboxylic Acid (Protection)

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (2.0 eq)

  • Saturated Aqueous NaHCO₃

Procedure:

  • Suspend this compound in anhydrous methanol (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise. The solid will dissolve upon addition.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully concentrate the solvent in vacuo.

  • Redissolve the residue in Ethyl Acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.

Protocol 2B: Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 4-bromo-5-methylthiophene-2-carboxylate (from Protocol 2A, 1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flask, add the bromo-ester (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₃PO₄, 3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water solvent system via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.[5][9]

  • After completion, cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure coupled ester.

Data Summary and Characterization

The protocols described enable the generation of a library of derivatives. The results should be tabulated for clear analysis and comparison.

Derivative IDDerivatization MethodR¹ Group (Amine)R² Group (Aryl)Yield (%)Purity (HPLC %)
AM-01 Protocol 1Benzylamine-85>98
AM-02 Protocol 1Morpholine-91>99
AM-03 Protocol 14-Fluoroaniline-78>97
SU-01 Protocol 2A & 2B-Phenyl82>98
SU-02 Protocol 2A & 2B-4-Methoxyphenyl88>99
SU-03 Protocol 2A & 2B-Pyridin-3-yl71>95
COMBO-01 Protocol 2 -> Saponification -> Protocol 1BenzylaminePhenyl65 (over 3 steps)>97

Table 1: Representative data for a hypothetical library of derivatives synthesized from this compound. Yields and purities are illustrative.

Characterization: All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Liquid Chromatography (LC-MS): To assess purity and confirm molecular weight.

Conclusion

This compound is a highly valuable and versatile starting material for constructing diverse molecular libraries for biological screening. The distinct reactivity of its carboxylic acid and bromo functionalities allows for systematic and orthogonal derivatization. The robust protocols for amide coupling and Suzuki-Miyaura cross-coupling provided herein offer a reliable pathway for researchers to rapidly access novel chemical matter, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (n.d.). MDPI. [Link]
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). Chemistry Central Journal. [Link]
  • Biological Activities of Thiophenes. (2024). MDPI. [Link]
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. [Link]
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2022).
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Organics. [Link]
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. (n.d.).
  • Synthesis, properties and biological activity of thiophene: A review. (2012). Der Pharma Chemica. [Link]
  • Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2007).
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2019). Molecules. [Link]
  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. (1991).
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. [Link]
  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. (1949). Georgia Institute of Technology. [Link]
  • Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. (2020). Royal Society of Chemistry. [Link]
  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1987).
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules. [Link]
  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (2008).
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank. [Link]
  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]
  • Amide coupling reaction in medicinal chemistry. (n.d.).
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (2017). PubMed. [Link]
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journal of Organic Chemistry. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2021). RSC Advances. [Link]
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-Bromo-5-methylthiophene-2-carboxylic acid, a key heterocyclic building block. Low yield is a frequently reported issue with this molecule, often stemming from subtle complexities in reaction mechanisms and conditions. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your synthesis for higher yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low after the final carboxylation and workup. I suspect the issue is in the organometallic intermediate step. What are the most common failure points?

A1: This is the most critical and error-prone stage of the synthesis. Low yields from a lithiation-carboxylation or Grignard-carboxylation sequence using a precursor like 3-bromo-2-methylthiophene typically originate from one of three areas: (1) inefficient formation of the organometallic intermediate, (2) competitive side reactions, or (3) improper quenching with carbon dioxide.

Scientific Explanation: The key challenge is generating the thienyl anion at the C3 position (which becomes the C4 position in the final product) without it reacting elsewhere. When using an organolithium reagent like n-BuLi with 3-bromo-2-methylthiophene, you are relying on a lithium-halogen exchange. However, the proton at the C5 position is acidic due to its proximity to the sulfur atom and is activated by the adjacent methyl group. This creates a kinetic vs. thermodynamic competition.[1]

  • Lithium-Halogen Exchange (Desired): A fast, often reversible process that is favored at very low temperatures.

  • Deprotonation (Side Reaction): Direct proton abstraction at the C5 position by the organolithium base, leading to the wrong regioisomer after carboxylation (3-bromo-2-methylthiophene-5-carboxylic acid).

Troubleshooting Protocol & Solutions:

  • Verify Anhydrous Conditions: Organolithium and Grignard reagents are extremely reactive towards protic sources.

    • Action: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[2][3] Ensure your inert gas line has a drying tube.

    • Rationale: Even trace moisture will quench the organometallic reagent, immediately reducing your potential yield.

  • Select the Correct Organolithium Reagent: The choice of reagent is critical for regioselectivity.

    • Action: Use two equivalents of tert-butyllithium (t-BuLi) at -78 °C instead of n-BuLi.[4]

    • Rationale: t-BuLi is more sterically hindered and reactive, favoring rapid lithium-halogen exchange over deprotonation. The second equivalent is crucial as it reacts with the t-butyl bromide byproduct, causing an E2 elimination to form gaseous isobutylene. This prevents the desired 3-lithiothiophene intermediate from being quenched by the t-butyl bromide byproduct.[4]

  • Optimize Reaction Temperature: Temperature control is paramount for managing side reactions.

    • Action: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is essential) throughout the addition of the organolithium reagent and for at least 30-60 minutes afterward before quenching.[2]

    • Rationale: Low temperatures favor the kinetically preferred lithium-halogen exchange and enhance the stability of the 3-lithiothiophene intermediate, preventing decomposition or rearrangement.[5]

  • Improve the CO₂ Quench: The carboxylation step itself can be a source of low yield if not performed correctly.

    • Action: Instead of pouring the reaction mixture onto dry ice, prepare a slurry of freshly crushed, high-purity dry ice in anhydrous THF. Transfer the cold (-78 °C) organolithium solution to this slurry via a cannula under a positive pressure of inert gas.

    • Rationale: This method ensures that the organometallic intermediate encounters a large excess of CO₂ immediately in a cold, solubilized environment, minimizing side reactions with any unreacted starting materials or byproducts. Pouring the solution onto solid dry ice can cause localized warming as the CO₂ sublimes, potentially leading to degradation.

Below is a decision tree to guide your troubleshooting process for this critical step.

G start Low Yield in Carboxylation Step check_conditions Verify Anhydrous Conditions (Glassware, Solvents, Gas) start->check_conditions check_reagent Review Organometallic Reagent check_conditions->check_reagent Conditions OK solution_dry Implement Strict Anhydrous Protocol: - Flame-dry glassware - Use freshly distilled solvents - Ensure dry inert gas check_conditions->solution_dry Moisture Suspected check_temp Confirm Temperature Control (is it consistently <= -78°C?) check_reagent->check_temp Reagent OK solution_reagent Switch to 2 eq. t-BuLi to favor Li-Br exchange and prevent side reactions. check_reagent->solution_reagent Using n-BuLi or Grignard check_quench Analyze CO₂ Quench Method check_temp->check_quench Temp OK solution_temp Use calibrated thermometer. Ensure efficient stirring and slow reagent addition. check_temp->solution_temp Temp Fluctuated end_point Yield should improve. If not, analyze for isomeric byproducts. check_quench->end_point Quench OK solution_quench Quench by cannulating reaction mixture into a slurry of dry ice in THF at -78°C. check_quench->solution_quench Poured onto solid CO₂

Caption: Troubleshooting flowchart for low carboxylation yield.

Q2: My NMR analysis shows my final product is contaminated with a significant amount of an isomeric acid. How can I improve the regioselectivity?

A2: Isomeric impurities are a clear sign of a loss of regiochemical control during either a bromination step or a metallation step. The identity of the isomer is the key to diagnosing the problem.

Scientific Explanation: There are two primary scenarios that lead to isomeric products:

  • Incorrect Bromination: If you start with 5-methylthiophene-2-carboxylic acid and attempt to brominate it, the directing effects of the methyl group (activating, ortho/para-directing) and the carboxylic acid (deactivating, meta-directing) are in conflict. While the desired 4-bromo isomer is often the major product, competitive bromination at the 3-position can occur, yielding 3-Bromo-5-methylthiophene-2-carboxylic acid.

  • Incorrect Metallation: As discussed in Q1, if you start with 3-bromo-2-methylthiophene and use a non-selective base like n-BuLi or LDA, you can get deprotonation at the 5-position.[4] Carboxylation of this intermediate yields 3-bromo-2-methylthiophene-5-carboxylic acid.

Troubleshooting Protocol & Solutions:

  • If your synthesis involves brominating 5-methylthiophene-2-carboxylic acid:

    • Lower the Reaction Temperature: Perform the bromination with NBS (N-Bromosuccinimide) in a solvent like acetic acid or THF at 0 °C or lower.[6] Electrophilic aromatic substitutions are often more selective at lower temperatures.

    • Change the Solvent: The reaction solvent can influence selectivity. Acetic acid can also act as a catalyst and is a common choice.[6] Compare results with less polar solvents like CCl₄ if selectivity remains an issue.

    • Consider an Alternate Route: Direct bromination of this substrate can be inherently non-selective. The lithiation-carboxylation of 3-bromo-2-methylthiophene is generally a more reliable and regioselective route.

  • If your synthesis involves metallation of 3-bromo-2-methylthiophene:

    • Confirm the Isomer Structure: Use 2D NMR (COSY, HMBC) to definitively identify the impurity. If it is 3-bromo-2-methylthiophene-5-carboxylic acid, the problem is deprotonation.

    • Switch to t-BuLi: As detailed in A1, using 2 equivalents of t-BuLi at -78 °C is the most effective way to promote lithium-halogen exchange at the 3-position while suppressing deprotonation at the 5-position.[2][4]

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route to this compound?

A1: Based on literature precedent and an analysis of potential side reactions, the most robust and regioselective route involves a three-step sequence starting from commercially available 2-methylthiophene. This route offers excellent control over the introduction of each functional group.

Caption: Recommended workflow for synthesizing the target compound.

This pathway is advantageous because:

  • Step 1 (Bromination): The bromination of 2-methylthiophene is highly regioselective for the 3-position under controlled conditions, providing a clean starting material for the next step.

  • Step 2 (Lithiation): Using the optimized t-BuLi protocol ensures that the anion is formed exclusively at the desired position via lithium-halogen exchange.[4]

  • Step 3 (Carboxylation): Quenching this specific intermediate with CO₂ directly yields the target molecule, avoiding the formation of isomers.

Q2: What are the key parameters and expected yields I should be aware of?

A2: Success hinges on careful control of several key parameters. The table below summarizes the critical conditions for the recommended synthetic route.

ParameterStep 1: BrominationStep 2: LithiationStep 3: CarboxylationRationale & Key Insights
Key Reagent N-Bromosuccinimide (NBS)tert-Butyllithium (t-BuLi)Carbon Dioxide (CO₂)NBS is a safer, more selective brominating agent than Br₂. t-BuLi ensures regioselectivity.[4] High-purity CO₂ is essential.
Stoichiometry 1.0 - 1.1 eq. NBS2.0 - 2.1 eq. t-BuLiLarge excessExcess NBS can lead to dibromination. Two equivalents of t-BuLi are required to drive the reaction and consume the byproduct.[4]
Solvent Acetic Acid (AcOH) or THFAnhydrous THFAnhydrous THFSolvents must be completely dry for the lithiation step.[2]
Temperature 0 °C to RT-78 °C (Critical) -78 °C to RT Low temperature is non-negotiable for the lithiation step to prevent side reactions and decomposition. [2][5]
Atmosphere AmbientInert (Dry Ar or N₂)Inert (Dry Ar or N₂)Organolithium reagents are pyrophoric and react with O₂ and H₂O.[2]
Typical Yield >80%>90% (in situ)65-85% (isolated)Yields are highly dependent on technique, especially adherence to anhydrous conditions and temperature control.
Q3: How can I effectively purify the final product away from unreacted starting material or byproducts?

A3: Purification of this compound relies on exploiting the acidic nature of the product.

  • Acid-Base Extraction: After quenching the reaction, perform a standard aqueous workup.

    • Add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Extract the aqueous layer with the organic solvent to remove any non-acidic impurities.

    • To the combined organic layers, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) solution of sodium hydroxide (NaOH). The carboxylic acid product will be deprotonated and move into the aqueous layer as its sodium salt, leaving unreacted 3-bromo-2-methylthiophene and other neutral byproducts in the organic layer.

    • Separate the layers. Carefully re-acidify the aqueous layer with cold 2-4 M HCl until the pH is ~1-2. The desired carboxylic acid will precipitate out as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Recrystallization: The crude solid obtained from the acid-base extraction can be further purified by recrystallization.

    • A common and effective solvent system is an ethanol/water or acetic acid/water mixture.[6] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

Section 3: Optimized Experimental Protocol

This protocol details the recommended three-step synthesis. Warning: This procedure involves pyrophoric and corrosive reagents. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Bromo-2-methylthiophene

  • In a round-bottom flask, dissolve 2-methylthiophene (1.0 eq) in glacial acetic acid.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the stirred thiophene solution over 30-60 minutes, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Pour the reaction mixture into a beaker of cold water.

  • Extract the product with diethyl ether or dichloromethane (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3-bromo-2-methylthiophene as a clear liquid.

Step 2 & 3: Lithiation and Carboxylation to this compound

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: Add the purified 3-bromo-2-methylthiophene (1.0 eq) to the flask via syringe, followed by anhydrous THF to make a ~0.3 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add tert-butyllithium (2.1 eq, typically 1.7 M in pentane) dropwise via syringe over 20-30 minutes. A color change to deep red or brown is typically observed. Ensure the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 45-60 minutes after the addition is complete.

  • Carboxylation: In a separate flame-dried flask, create a slurry of freshly crushed, high-purity dry ice in anhydrous THF under an inert atmosphere and cool it to -78 °C.

  • Quench: Transfer the cold organolithium solution from the reaction flask into the dry ice/THF slurry via a cooled, double-tipped cannula.

  • Warm-up: Allow the quenching mixture to slowly warm to room temperature and stir overnight.

  • Workup & Purification:

    • Quench the reaction carefully by adding water.

    • Perform the acid-base extraction as described in FAQ Q3 to isolate the crude carboxylic acid.

    • Dry the crude solid product under vacuum.

    • Recrystallize from an ethanol/water mixture to obtain pure this compound.

References
  • Benchchem.
  • PubChem.
  • Gronowitz, S. 3-Bromothiophene. Organic Syntheses. URL
  • Harris, E. B. J. (2014). Response to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?".
  • Benchchem.
  • Snieckus, V. (1990). Directed ortho metalation. Toluamides and beyond. Chemical Reviews.
  • Benchchem. An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. URL
  • Lokie, D. A., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • Toste, F. D., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. URL
  • Tilley, J. N. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. URL
  • ChemRxiv. (2020). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. URL
  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction. URL
  • Khan, R. A. (2021). Response to "How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?".

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Technical Support Center: Column Chromatography of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists facing challenges with the purification of 4-Bromo-5-methylthiophene-2-carboxylic acid. The inherent acidic nature of this compound, combined with potential impurities from synthesis, often complicates standard chromatographic separations. This document provides in-depth, field-tested solutions and foundational knowledge to empower you to overcome these obstacles efficiently.

Troubleshooting Guide: Addressing Common Purification Issues

This section is structured to provide immediate, actionable solutions to the most common problems encountered during the column chromatography of this compound.

Question 1: My compound is streaking severely on the silica TLC plate and column, resulting in poor separation and mixed fractions. What is happening and how do I fix it?

Answer: This is the most frequent issue encountered with carboxylic acids on silica gel.

  • Causality: Silica gel is inherently acidic due to surface silanol groups (Si-OH). However, the pKa of these groups can vary, and they can engage in strong hydrogen bonding or even deprotonate your carboxylic acid. When your compound is partially deprotonated to its carboxylate form (R-COO⁻) and partially protonated (R-COOH), you have two different species with vastly different polarities. The neutral acid moves up the plate/column, while the anionic carboxylate remains strongly adsorbed to the stationary phase. This dynamic equilibrium between the two forms as the solvent front moves is the primary cause of severe tailing or streaking.[1][2]

  • Solution: Ion Suppression. To ensure your compound behaves as a single, less polar species, you must suppress its ionization. This is achieved by acidifying the mobile phase.[3]

    • Action: Add 0.5-1% acetic acid or formic acid to your eluent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of acid).

    • Mechanism: The added acid increases the proton concentration in the mobile phase, shifting the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ overwhelmingly to the left, per Le Châtelier's principle. This ensures your compound remains in its neutral, protonated form, leading to sharper spots on TLC and symmetrical peaks during column chromatography.[1][3]

Question 2: I've successfully separated my product, but my final yield is very low. Where could my compound have gone?

Answer: Low recovery can stem from several factors, from irreversible adsorption to procedural losses.

  • Possible Cause 1: Irreversible Adsorption. Even with an acidified eluent, some highly polar or reactive compounds can bind irreversibly to the active sites on the silica gel.[4][5]

    • Troubleshooting: Before committing to a large-scale column, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see significant decomposition or a new baseline spot, your compound may not be stable to silica.[5] In this case, consider alternative stationary phases like alumina (neutral or basic) or reversed-phase silica (C18).[5][6]

  • Possible Cause 2: Compound Crystallization on the Column. If the sample is loaded in a solvent in which it is sparingly soluble, it can precipitate at the top of the column when it comes into contact with the less polar mobile phase. This prevents it from eluting properly.

    • Solution: Use the "Dry Loading" method. Dissolve your crude product in a good solvent (like acetone or DCM), add a small amount of silica gel (2-3x the weight of your crude material), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique ensures your compound is introduced to the column in a finely dispersed state.[7]

  • Possible Cause 3: Elution is Too Slow or Incomplete. The compound may be "bleeding" or tailing over a very large number of fractions, making it difficult to detect and combine.[5]

    • Solution: If your compound starts eluting but the process is very slow, don't be afraid to gradually increase the polarity of the mobile phase (gradient elution) after the main impurities have been washed off.[5] This will accelerate the elution of your highly retained product.

Question 3: My compound is eluting with the solvent front, even in a very non-polar solvent system like 5% ethyl acetate in hexanes. How can I achieve retention?

Answer: This indicates your compound is behaving as a very non-polar species, or there is a procedural error.

  • Check for Esterification: If your synthesis involved an alcohol (e.g., ethanol, methanol) and acidic conditions, you may have inadvertently esterified your carboxylic acid. The resulting ester is much less polar and will elute significantly faster. Check your crude sample by ¹H NMR or mass spectrometry to confirm the structure.

  • Use Normal-Phase Chromatography: This scenario is less common for a carboxylic acid but possible if it's complexed with a non-polar impurity. Ensure you are using a normal-phase system (polar stationary phase like silica, non-polar mobile phase).

  • Re-evaluate Solvent System: Double-check that your solvent bottles were not mixed up. It is a simple mistake that can lead to this issue.[5] If the problem persists, you may need to switch to a more polar stationary phase or a different chromatographic technique.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: For most lab-scale purifications, silica gel (40-63 µm, 230-400 mesh) is the standard and most cost-effective choice.[3] Its efficacy is dramatically improved by the addition of a small amount of acid to the mobile phase to prevent peak tailing, as discussed above. For compounds that show instability on silica, neutral alumina can be an alternative, though it may have lower resolving power. For highly polar impurities, reversed-phase (C18) chromatography is an excellent option.[6]

Q2: How do I select and optimize the mobile phase? A2: Optimization is always performed using Thin Layer Chromatography (TLC) before running the column.

  • Start with a Standard System: A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Diethyl Ether).

  • Aim for an Rf of 0.25-0.35: The ideal mobile phase should give your desired compound an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate. This generally ensures good separation and a reasonable elution time from the column.[5]

  • Acidify the TLC Jar: Crucially, add a drop of acetic or formic acid to the mobile phase in your TLC development chamber. This mimics the conditions you will use in the column and gives you a much more accurate prediction of the separation.[1]

  • Iterate: If the Rf is too high (compound runs too fast), decrease the percentage of the polar solvent. If the Rf is too low (compound barely moves), increase the percentage of the polar solvent.

Q3: Can I use reversed-phase chromatography instead? A3: Yes, reversed-phase flash chromatography is a powerful alternative, especially if your impurities are less polar than your product.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: Typically a gradient of water and an organic solvent like acetonitrile or methanol.

  • Modifier: A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is almost always required to keep the carboxylic acid protonated and ensure sharp peaks.[6] Reversed-phase is often used in automated flash chromatography systems.

Q4: Should I use isocratic or gradient elution? A4: The choice depends on the separation difficulty.

  • Isocratic Elution (Constant Solvent Composition): This is best when the Rf values of your product and the nearest impurities are well-separated on the TLC plate. It is simpler to perform manually.

  • Gradient Elution (Increasing Polarity over Time): This is ideal for complex mixtures where compounds have a wide range of polarities. It allows for the initial elution of non-polar impurities in a weak solvent, followed by the elution of your product and any highly polar impurities as the solvent strength is increased.[3] This method can save time and reduce solvent usage.

Workflow & Optimization Diagram

This diagram outlines the decision-making process for developing a robust purification protocol for this compound.

Chromatography_Troubleshooting start Start: Crude Product tlc Run TLC in Hex/EtOAc start->tlc check_streak Does the spot streak or tail severely? tlc->check_streak add_acid Add 0.5-1% Acetic Acid to Mobile Phase check_streak->add_acid Yes check_rf Is Rf between 0.25 - 0.35? check_streak->check_rf No re_tlc Re-run TLC with acidified eluent add_acid->re_tlc re_tlc->check_rf adjust_polarity Adjust Hex/EtOAc ratio check_rf->adjust_polarity No prep_column Prepare Silica Column using acidified eluent check_rf->prep_column Yes adjust_polarity->re_tlc load_sample Load Sample (Dry loading recommended) prep_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze Analyze fractions by TLC run_column->analyze combine Combine pure fractions & evaporate solvent analyze->combine end_node Pure Product combine->end_node

Caption: Decision workflow for optimizing the purification of acidic compounds.

Data Summary: Recommended Solvent Systems

The following table provides starting points for mobile phase selection. All systems should be tested with TLC first. The addition of an acid modifier is highly recommended.

Stationary PhaseNon-Polar SolventPolar SolventModifier (Recommended)Application Notes
Silica Gel Hexanes/HeptaneEthyl Acetate0.5-1% Acetic AcidStandard, all-purpose system. Good for resolving moderately polar compounds.
Silica Gel DichloromethaneMethanol0.5-1% Acetic AcidFor more polar compounds that do not elute with Hex/EtOAc. Use with caution due to methanol's high polarity.
C18 Silica WaterAcetonitrile0.1% Trifluoroacetic AcidReversed-phase system. Ideal for separating the polar product from non-polar impurities.[6]
C18 Silica WaterMethanol0.1% Formic AcidAn alternative reversed-phase system. Formic acid is often preferred for mass spectrometry compatibility.[8]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol describes a standard purification for ~500 mg of crude this compound.

1. Preparation of the Mobile Phase (Eluent)

  • Based on prior TLC analysis (e.g., 20% Ethyl Acetate in Hexanes), prepare an adequate volume of the optimized mobile phase. For a medium-sized column, 1 L is a safe starting amount.

  • Crucially, add 0.5-1% acetic acid to this bulk solvent mixture (5-10 mL of acetic acid for 1 L of eluent). Swirl thoroughly to mix.

2. Column Packing (Slurry Method)

  • Select a glass column of appropriate size (e.g., 40 mm diameter for 0.5-1 g of crude material). Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom, then add a ~0.5 cm layer of sand.[7]

  • In a separate beaker, make a slurry of silica gel (e.g., 25-30 g) in your prepared eluent.

  • Pour the slurry into the column. Tap the column gently to dislodge air bubbles.

  • Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed until the solvent level is just above the top of the silica. Never let the column run dry. [7]

  • Add another ~0.5 cm layer of sand on top of the silica bed to prevent disturbance.

3. Sample Loading (Dry Loading)

  • Dissolve your crude product (~500 mg) in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add 1-1.5 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this silica-adsorbed sample onto the sand at the top of your packed column, creating a uniform, flat layer.

4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, filling the space above the packed bed.

  • Open the stopcock and apply gentle air pressure to achieve a steady drip rate (e.g., 5-10 cm/min descent of the solvent front).

  • Collect the eluting solvent in a series of labeled test tubes or flasks (e.g., 20 mL fractions).

  • Continuously monitor the separation by spotting collected fractions onto a TLC plate. Visualize under UV light (254 nm).

  • If using a gradient, start with a lower polarity eluent to remove fast-running impurities, then systematically increase the polarity to elute your product.

5. Product Isolation

  • Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.

  • Remove the solvent (and the acetic acid) using a rotary evaporator. The resulting solid or oil is your purified compound.

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
  • Kromasil. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (2021). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818889, this compound. PubChem.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Reddit r/chemistry. (2016). Column chromatography of carboxylic acids?.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • R. Kaliszan, et al. (1993). Chromatographic separations of aromatic carboxylic acids.
  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science.
  • Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Pedersen, D. S., et al. (2021). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 98, 248-273.
  • Oakwood Chemical. (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid.
  • The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube.

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Technical Support Center: Bromination of 5-Methylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 5-methylthiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. We will explore the common side reactions encountered during this procedure, provide in-depth troubleshooting guidance, and offer optimized protocols to enhance the yield and purity of your target compound, 4-bromo-5-methylthiophene-2-carboxylic acid.

Core Principles: Understanding the Reactivity of the Thiophene Ring

The bromination of 5-methylthiophene-2-carboxylic acid is an electrophilic aromatic substitution (EAS) reaction. The outcome is dictated by the directing effects of the substituents on the electron-rich thiophene ring.[1]

  • Sulfur Heteroatom: The sulfur atom is strongly activating and directs electrophiles to the C2 and C5 positions. Since both are substituted, its influence extends to the other ring positions.

  • Methyl Group (-CH₃) at C5: This is an activating, ortho-, para- directing group. It strongly enhances the electron density at the adjacent C4 position.

  • Carboxylic Acid Group (-COOH) at C2: This is a deactivating, meta- directing group. It withdraws electron density from the ring, particularly from the C3 position.

The synergistic effect of the C5-methyl group's activation of the C4 position and the C2-carboxylic acid's deactivation of the C3 position overwhelmingly favors electrophilic attack at the C4 position. However, the high reactivity of the thiophene nucleus means that the reaction can be difficult to control, leading to several potential side products.[2]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the bromination of 5-methylthiophene-2-carboxylic acid in a practical question-and-answer format.

Issue 1: Formation of Multiple Brominated Products (Over-bromination)

Question: My final product analysis (NMR/LC-MS) shows signals corresponding to di- and even tri-brominated species. How can I improve the selectivity for monobromination?

Answer: This is the most frequent side reaction, stemming from the high nucleophilicity of the thiophene ring. Once the first bromine is added at the C4 position, the ring is still sufficiently activated for further substitution.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Excess Brominating Agent Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS or Br₂). Adding the reagent portion-wise or as a dilute solution can help maintain a low concentration, favoring monosubstitution.[3]
High Reaction Temperature Elevated temperatures increase the reaction rate and can overcome the activation barrier for a second bromination. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.[3]
Highly Reactive Brominating Agent Elemental bromine (Br₂) is more reactive and less selective than N-Bromosuccinimide (NBS). Using NBS is generally recommended for achieving higher selectivity in the monobromination of activated rings like thiophene.[3]
Prolonged Reaction Time Allowing the reaction to stir for too long after the starting material has been consumed will inevitably lead to the formation of polybrominated products. Monitor the reaction closely using TLC or GC-MS and quench it promptly upon completion.[4]
Issue 2: Evidence of Decarboxylation

Question: I am observing a significant amount of a brominated thiophene product that lacks the carboxylic acid group. What is causing this decarboxylation?

Answer: Bromodecarboxylation is a known side reaction, particularly with thiophenecarboxylic acids under certain conditions. The formation of polybrominated intermediates significantly exacerbates this issue.[5][6]

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Harsh Reaction Conditions High temperatures, especially in the presence of strong acids or for extended periods, can promote the loss of CO₂. Maintain controlled, lower reaction temperatures and minimize the reaction time.[3]
Polybromination The strong electron-withdrawing effect of multiple bromine atoms on the thiophene ring destabilizes the carboxylate group, making it a better leaving group. Suppressing over-bromination (as described in Issue 1) is the primary strategy to prevent decarboxylation.[3][5]
Acidic Work-up at High Temperatures Performing an acidic work-up or purification step at elevated temperatures can induce decarboxylation of the final product. Ensure all work-up and purification steps are performed at or below room temperature.
Issue 3: Bromination of the Methyl Group

Question: My mass spectrometry results show a product with the correct mass for a monobrominated product, but the ¹H NMR shows a CH₂Br signal instead of a CH₃ signal. What happened?

Answer: You have likely encountered a radical-mediated benzylic-type bromination on the methyl group. This occurs under different conditions than the desired electrophilic aromatic substitution.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Radical Initiators The use of N-Bromosuccinimide (NBS) in the presence of UV light or radical initiators (like AIBN or benzoyl peroxide) promotes free-radical chain reactions. The C-H bonds of the methyl group are susceptible to radical abstraction.[7]
Reaction Solvent Non-polar solvents like carbon tetrachloride (CCl₄) can favor radical pathways, especially with NBS.
Solution To ensure electrophilic aromatic substitution, perform the reaction in the dark, excluding any sources of UV light. Use polar solvents like acetic acid or chloroform.[3][8] Avoid adding any known radical initiators to the reaction mixture.
Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route versus the primary side reactions of over-bromination and decarboxylation.

G SM 5-Methylthiophene- 2-carboxylic Acid Product 4-Bromo-5-methylthiophene- 2-carboxylic Acid (Desired Product) SM->Product + 1 eq. Br+ (Controlled) DiBromo 4,X-Dibromo Side Product SM->DiBromo + >1 eq. Br+ (Excess) Product->DiBromo + 1 eq. Br+ (Harsh Conditions) Decarboxy Brominated/Debrominated Decarboxylated Product DiBromo->Decarboxy High Temp / Acid (Decarboxylation)

Caption: Desired reaction pathway vs. common side reactions.

Recommended Experimental Protocols

Adherence to a well-designed protocol is critical for success. Below is a detailed procedure optimized to minimize side-product formation.

Optimized Protocol for Selective Monobromination

This protocol utilizes N-Bromosuccinimide (NBS) for its higher selectivity compared to elemental bromine.[3]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-methylthiophene-2-carboxylic acid (1.0 eq.).

    • Dissolve the starting material in a suitable solvent, such as chloroform or acetonitrile (approx. 10-15 mL per gram of starting material).[3]

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in the same solvent.

    • Add the NBS solution dropwise to the cooled, stirring solution of the thiophene derivative over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction and Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine species.

    • If using an organic solvent, wash the mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.[1]

Troubleshooting Workflow

If your reaction yields unexpected results, follow this logical troubleshooting workflow.

G start Reaction Complete. Analyze Crude Product (TLC, NMR, LC-MS) check_sm Starting Material Remaining? start->check_sm check_polybromo Polybrominated Products Detected? check_sm->check_polybromo No incomplete Incomplete Reaction: - Extend reaction time - Increase temp slightly - Check reagent purity check_sm->incomplete Yes check_decarboxy Decarboxylated Products Detected? check_polybromo->check_decarboxy No polybromo_sol Over-bromination: - Reduce Br+ stoichiometry - Lower reaction temp - Use milder agent (NBS) check_polybromo->polybromo_sol Yes decarboxy_sol Decarboxylation: - Lower reaction temp - Avoid polybromination - Use mild work-up check_decarboxy->decarboxy_sol Yes success Success: Proceed to Purification check_decarboxy->success No

Caption: A logical workflow for troubleshooting experimental results.

References

  • BenchChem Technical Support Center. (2025). Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. BenchChem.
  • BenchChem Technical Support Center. (2025). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. BenchChem.
  • BenchChem Technical Support Center. (2025).
  • Gribble, G. W. (2003). The diversity of naturally produced organohalogens. Chemosphere, 52(2), 289-297.
  • Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2007). Organic Chemistry: A Short Course (12th ed.). Houghton Mifflin.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Livingstone, R. (1985). Thiophenes and their Benzo Derivatives: (i) Structure and Reactivity. In Comprehensive Organic Chemistry (Vol. 4, pp. 603-640). Pergamon.
  • Mancini, I., et al. (2017). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 22(10), 1698. [Link]
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Weix, D. J., et al. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 2398-2408. [Link]
  • Melles, J. L., & Backer, H. J. (1953). The bromodecarboxylation of thiophenecarboxylic acids. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 314-322.

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Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-5-methylthiophene-2-carboxylic acid. This guide is structured to provide in-depth, actionable insights into optimizing this specific transformation, addressing common challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our focus is on the causality behind experimental choices to empower you to achieve robust and reproducible outcomes.

Introduction: Navigating the Nuances of a Challenging Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency.[1] However, the successful coupling of this compound presents a unique set of challenges. The electron-rich thiophene ring, coupled with the coordinating nature of the carboxylic acid group, can significantly impact catalyst activity and reaction outcomes.[2][3] This guide will dissect these challenges and provide systematic approaches to optimization.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing a logical path to identifying and resolving common problems.

Q1: My reaction shows low to no yield of the desired product. Where should I begin my investigation?

A1: A low or non-existent yield is a frequent hurdle and requires a systematic evaluation of your reaction setup and components.[4] The primary areas to investigate are:

  • Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction.[5] Ensure you are using a fresh, properly stored catalyst, as Pd(0) species are sensitive to air.[6] Consider that the carboxylic acid moiety on your substrate can coordinate with the palladium center, potentially inhibiting its catalytic activity.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation. Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas like argon or nitrogen can lead to rapid catalyst deactivation.[4][8]

  • Reagent Quality: The purity of your boronic acid is critical. Boronic acids can degrade over time, leading to a common side reaction known as protodeboronation, where the boronic acid is replaced by a proton from the reaction medium.[9][10] Always use fresh or properly stored boronic acid.

  • Base Selection and Stoichiometry: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12] For substrates with acidic protons, like your carboxylic acid, it is essential to use a sufficient excess of base to both neutralize the acid and facilitate the catalytic cycle.

Q2: I am observing a significant amount of unreacted this compound in my crude reaction mixture. What are the likely causes?

A2: The presence of unreacted starting material, particularly the aryl bromide, points towards a problem in the initial stages of the catalytic cycle.

  • Inefficient Oxidative Addition: While aryl bromides are generally reactive, electron-rich systems can sometimes be sluggish.[13] More importantly, the choice of ligand on your palladium catalyst is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[14]

  • Catalyst Poisoning: Heteroaromatic compounds, especially those containing sulfur like thiophene, can sometimes coordinate too strongly to the palladium center and act as catalyst poisons, shutting down the catalytic cycle.[3] Using a higher catalyst loading or a more robust catalyst system can sometimes overcome this.

Q3: My main byproduct is 5-methylthiophene-2-carboxylic acid (dehalogenated starting material). How can I prevent this?

A3: The formation of the dehalogenated product is a known side reaction in Suzuki couplings.[13] It typically arises after the oxidative addition step, where a hydride source in the reaction mixture leads to reductive elimination of the arene instead of the desired cross-coupling product.

  • Source of Hydride: Potential hydride sources can include certain solvents (like alcohols) or impurities in your reagents. Ensure you are using high-purity, dry solvents.

  • Reaction Conditions: Elevated temperatures can sometimes promote this side reaction. If possible, try running the reaction at a lower temperature for a longer duration.

Q4: I am isolating a significant amount of a homocoupled boronic acid byproduct. What is causing this and how can it be minimized?

A4: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or Pd(II) species in the reaction mixture.[13][15]

  • Inadequate Degassing: Oxygen can promote the homocoupling of boronic acids.[13] Rigorous degassing of your solvent and reaction vessel is crucial. This can be achieved by bubbling an inert gas through the solvent for an extended period.[8]

  • Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure that the conditions are suitable for its reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for this substrate?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like electron-rich heteroaryl bromides, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[5][16]

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(PPh₃)₄ TriphenylphosphineReadily available, classic catalyst.May require higher temperatures and longer reaction times.[5]
Pd(dppf)Cl₂ Buchwald-typeOften effective for heteroaromatic substrates.Can be sensitive to air and moisture.
XPhos/SPhos Pd G2/G3 Buchwald-typeHigh activity, broad substrate scope.[5]Higher cost.

Q2: How does the carboxylic acid group affect my choice of base?

A2: The carboxylic acid will be deprotonated by the base. Therefore, you must use at least one extra equivalent of base to account for this. The choice of base is critical for activating the boronic acid.[17]

  • Inorganic Bases: K₂CO₃ and K₃PO₄ are commonly used and effective.[18] K₃PO₄ is a stronger base and can be beneficial for less reactive systems.

  • Organic Bases: Amine bases like triethylamine (Et₃N) can also be used, particularly in micellar catalysis conditions.[19]

  • Fluoride Bases: Cesium fluoride (CsF) can be a good option when dealing with base-sensitive functional groups.[7]

Q3: What is the optimal solvent for this reaction?

A3: The choice of solvent can significantly influence reaction rate and selectivity.[20][21] A mixture of an organic solvent and water is typically employed.

Solvent SystemPropertiesCommon Usage
Dioxane/Water Aprotic, good for a wide range of substrates.A standard choice for many Suzuki couplings.[18]
Toluene/Water Aprotic, can be run at higher temperatures.Useful for less reactive partners.
THF/Water Ethereal, lower boiling point.Good for reactions at moderate temperatures.[22]
n-Butanol/Water Protic, can improve solubility of reactants.Shown to be effective for heterocyclic substrates.[23]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: Meticulous setup is key to a successful Suzuki coupling.[6]

  • Glassware: Ensure all glassware is oven-dried to remove any traces of water.

  • Reagent Addition: Add all solid reagents (this compound, boronic acid, base, and catalyst) to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[8]

  • Solvent Addition: Add the degassed organic solvent, followed by the degassed aqueous portion via syringe.

  • Heating: Begin stirring and heat the reaction to the desired temperature.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.[24]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Byproducts Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation Transmetalation Transmetalation (R-B(OH)₂ + Base) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product RedElim Reductive Elimination ArX 4-Bromo-5-methyl- thiophene-2-carboxylic acid BoronicAcid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

When encountering issues, a logical workflow can help pinpoint the problem.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere Start->Check_Catalyst Check_Reagents 2. Assess Reagent Quality - Fresh boronic acid? - Dry base? Check_Catalyst->Check_Reagents Analyze_Byproducts 3. Analyze Crude Mixture (TLC/LCMS) Check_Reagents->Analyze_Byproducts SM_Present Unreacted Starting Material? Analyze_Byproducts->SM_Present Dehalogenation Dehalogenated Product? Analyze_Byproducts->Dehalogenation Homocoupling Homocoupled Boronic Acid? Analyze_Byproducts->Homocoupling Optimize_Ligand Optimize Ligand/Catalyst Loading SM_Present->Optimize_Ligand Yes Check_Hydride Check for Hydride Sources (e.g., solvent purity) Dehalogenation->Check_Hydride Yes Improve_Degassing Improve Degassing Protocol Homocoupling->Improve_Degassing Yes caption A systematic troubleshooting workflow.

Caption: A systematic troubleshooting workflow.

References

  • Protodeboron
  • Suzuki reaction - Wikipedia. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. [Link]
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. [Link]
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through r
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • (PDF)
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

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Technical Support Center: Palladium Catalyst Removal from 4-Bromo-5-methylthiophene-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from reactions involving 4-Bromo-5-methylthiophene-2-carboxylic acid and its derivatives. The unique chemical properties of this sulfur-containing carboxylic acid can present specific hurdles in achieving the stringent purity levels required for pharmaceutical applications.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the palladium removal process.

Problem 1: Incomplete Removal of Palladium with Standard Filtration
  • Symptoms: You've filtered your reaction mixture through a standard medium like Celite, but subsequent analysis (e.g., ICP-MS) shows palladium levels are still unacceptably high.

  • Root Cause Analysis:

    • Heterogeneous vs. Homogeneous Catalyst: Standard filtration is primarily effective for heterogeneous catalysts (e.g., Pd/C). If you are using a homogeneous catalyst (e.g., Pd(PPh₃)₄), a significant portion of the palladium will remain in a soluble form and pass through the filter.[3][4]

    • Colloidal Palladium: Even with heterogeneous catalysts, fine colloidal palladium particles can form and pass through conventional filters.[3]

    • Soluble Palladium Species: The reaction conditions or work-up may lead to the formation of soluble palladium species that are not captured by simple filtration.[3]

  • Solutions:

    • For Heterogeneous Catalysts:

      • Optimize Filtration: Use a finer porosity filter medium, such as a 0.45 µm PTFE membrane filter.[5] Ensure your Celite bed is at least 1-2 cm thick and properly packed. Pre-wetting the Celite with the reaction solvent can enhance its effectiveness.[3][5]

      • Flocculation: To address colloidal palladium, consider adding a small amount of a flocculating agent to aggregate the particles before filtration.

    • For Homogeneous Catalysts:

      • Switch to Scavengers: This is the most effective approach for soluble palladium. Scavengers are solid-supported reagents that bind to the metal, allowing for its removal by filtration.[6][7]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptoms: You've treated your reaction mixture with a palladium scavenger, but residual palladium levels remain above the target limit.

  • Root Cause Analysis:

    • Incorrect Scavenger Selection: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[5] Thiol-based scavengers, for example, are generally more effective for Pd(II).[5][8]

    • Insufficient Scavenger Loading or Contact Time: The amount of scavenger and the duration of its contact with the reaction mixture are critical parameters.

    • Competition from the Thiophene Moiety: The sulfur atom in the this compound can coordinate with the palladium, potentially competing with the scavenger and hindering its effectiveness. This is a known issue with sulfur-containing compounds.[9]

  • Solutions:

    • Scavenger Screening: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, phosphine-based) to identify the most effective one for your specific reaction conditions.[5]

    • Optimize Scavenging Conditions:

      • Increase Scavenger Equivalents: Systematically increase the amount of scavenger used.

      • Extend Reaction Time: Allow for longer stirring times to ensure complete binding of the palladium.

      • Elevate Temperature: Gently heating the mixture (if the product is stable) can sometimes improve scavenging kinetics.

    • Consider a Two-Step Approach: In challenging cases, a combination of methods may be necessary. For instance, an initial treatment with a scavenger could be followed by a pass through activated carbon.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of palladium scavengers and how do they work?

A1: Palladium scavengers are typically solid-supported materials with functional groups that have a high affinity for palladium. The most common types include:

  • Thiol-Functionalized Silica: These are highly effective for a range of palladium species, particularly Pd(II).[8][10][11] The sulfur atoms in the thiol groups form strong bonds with palladium.

  • Amine-Functionalized Supports: These can be effective for scavenging palladium, often through coordination with the nitrogen atoms.

  • Phosphine-Functionalized Polymers: These are particularly useful for scavenging Pd(0) species.

  • Activated Carbon: While not technically a "scavenger" in the same way as functionalized silica, activated carbon is a cost-effective adsorbent that can effectively remove palladium.[12][13][14] Its high surface area and porous structure allow it to trap palladium species.[13]

Q2: How do I choose the right scavenger for my reaction with this compound?

A2: The presence of the sulfur-containing thiophene ring and the carboxylic acid group makes scavenger selection critical.

  • Start with a Screen: As mentioned in the troubleshooting guide, a small-scale screen of different scavenger types is the most reliable approach.

  • Consider the Palladium Source: The initial form of your palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd/C) will influence the predominant oxidation state of the residual palladium.

  • Factor in the Solvent: Ensure the scavenger is compatible with your reaction solvent.[15]

  • Potential for Product Loss: Be aware that some scavengers, particularly activated carbon, can sometimes adsorb the desired product, leading to lower yields.[1] It is crucial to monitor your product recovery during the scavenging process.

Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the FDA and EMA have strict guidelines for elemental impurities in drug products.[2] Palladium is generally considered a metal of significant toxicological concern, and the permissible daily exposure (PDE) limits are very low. For oral drug products, the limit is often in the range of 10 ppm.[1] It is essential to consult the latest ICH Q3D guidelines for specific limits.

Q4: What is the best analytical method for quantifying residual palladium?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace levels of metals like palladium in pharmaceutical samples.[16][17][18] It offers high sensitivity and accuracy, allowing for detection at the parts-per-billion (ppb) level.[19][20][21] While other techniques exist, ICP-MS is generally required for final product release testing to meet regulatory standards.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general workflow for removing residual palladium using a solid-supported scavenger.

Scavenging_Workflow A Reaction Work-up B Add Scavenger (e.g., 5-10 wt% relative to product) A->B C Stir at RT or elevated temperature (e.g., 40-50°C) for 2-24 h B->C D Filter through Celite or a fine filter C->D E Wash filter cake with solvent D->E F Combine filtrate and washings E->F G Concentrate in vacuo F->G H Analyze for residual Pd (ICP-MS) G->H

Caption: General workflow for palladium scavenging.

Detailed Steps:

  • Following the completion of your reaction and initial work-up (e.g., extraction, washing), dissolve the crude product in a suitable solvent.

  • Add the selected palladium scavenger (typically 5-10 wt% relative to the theoretical yield of your product).

  • Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a predetermined time (typically ranging from 2 to 24 hours).

  • Set up a filtration apparatus with a pad of Celite or a fine porosity filter paper.

  • Filter the mixture, ensuring all the solid scavenger is collected on the filter.

  • Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure to obtain the purified product.

  • Submit a sample of the purified product for ICP-MS analysis to quantify the residual palladium content.

Data Presentation

The following table provides a hypothetical comparison of the effectiveness of different palladium removal methods for a reaction involving this compound.

MethodInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)Notes
Filtration (Celite)150085098Ineffective for soluble palladium.
Activated Carbon15007585Potential for product loss.
Thiol-Scavenger A15002595Good efficiency.
Thiol-Scavenger B15001596Higher efficiency than A.
Amine-Scavenger150020097Less effective for this system.

Decision-Making Flowchart for Palladium Removal

This flowchart can guide you in selecting an appropriate palladium removal strategy.

Caption: Decision-making flowchart for palladium removal.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review.
  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • How can I remove palladium Pd catalyst easily? (2015). ResearchGate.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2018). Johnson Matthey Technology Review, 62(3), 277-287.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2011). Organic Process Research & Development, 15(4), 859-865.
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). Analytical Methods, 12(3), 329-337.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Biotage.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2009). Organic Process Research & Development, 13(4), 698-707.
  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, 27(10), 1736-1755.
  • Method of removing palladium. (2005). Google Patents.
  • Analysis of palladium by high resolution ICP-MS. (2019). ResearchGate.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters, 13(3), 447-453.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentr
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2009). ResearchGate.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023).
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
  • Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2021). Department of Pharmacology.
  • Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems.
  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis.
  • Determination of platinum, palladium, rhodium and gold in platiniferous ores using ICP-MS and microwave dissolution. (2001). CORE.
  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (2014). SCIRP.
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1993). Journal of the Chemical Society, Faraday Transactions, 89(15), 2827-2832.
  • A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2022). MDPI.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2005). Organic Process Research & Development, 9(5), 617-627.

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Technical Support Center: Stability and Handling of 4-Bromo-5-methylthiophene-2-carboxylic acid in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-5-methylthiophene-2-carboxylic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to empower you with the knowledge to anticipate potential challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Chemistry of this compound

This compound is a valuable substituted thiophene derivative used in the synthesis of a wide range of compounds in the pharmaceutical and materials science sectors. The thiophene ring, while aromatic, exhibits distinct reactivity compared to benzene, being more susceptible to electrophilic substitution.[1] The substituents on the ring—a bromine atom, a methyl group, and a carboxylic acid—each influence the molecule's overall stability and reactivity profile. When subjected to acidic conditions, particularly at elevated temperatures, several degradation pathways can become accessible. This guide will walk you through the most common stability-related issues and their underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

The main stability concerns are decarboxylation and protodebromination . The thiophene ring itself is generally stable to moderate acidic conditions at room temperature, but the combination of the carboxylic acid group and the bromo substituent can lead to degradation under harsher conditions (e.g., strong acids, high temperatures).

Q2: How likely is decarboxylation to occur?

While carboxylic acids can undergo decarboxylation upon heating, thiophene-2-carboxylic acids are notably more resistant to this process compared to their furan- and pyrrole-2-carboxylic acid counterparts.[2] This is attributed to the higher resonance energy of the thiophene ring. However, prolonged heating in a strong acidic solution can still promote the loss of CO2.

Q3: What is protodebromination and under what conditions might it happen?

Protodebromination is the replacement of a bromine atom with a hydrogen atom. This is a type of electrophilic aromatic substitution where a proton acts as the electrophile.[1] In the context of your molecule, this would result in the formation of 5-methylthiophene-2-carboxylic acid. This side reaction is typically favored by strong acids and elevated temperatures.

Q4: Can the methyl group be a source of instability?

The methyl group is generally stable. However, under strongly oxidizing acidic conditions (which are not typical for most applications of this molecule), it could potentially be oxidized. For most standard acidic reaction conditions, the methyl group is not the primary site of degradation.

Q5: Are there any specific acids I should be cautious with?

Strong, non-oxidizing acids like concentrated HCl or H2SO4 at high temperatures are more likely to induce decarboxylation and protodebromination. The choice of acid should be carefully considered based on the desired transformation. If the goal is not a reaction involving the thiophene ring itself, using milder acidic conditions is always preferable.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during experiments involving this compound in an acidic environment.

Issue Potential Cause Recommended Solution
Low yield of desired product; presence of a less polar byproduct. Decarboxylation: The reaction temperature may be too high, or the reaction time too long, leading to the loss of the carboxylic acid group. The resulting 4-bromo-2-methylthiophene is less polar.- Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. - Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[3] - Choose a milder acid: If the reaction chemistry allows, use a weaker acid or a lower concentration of a strong acid.
Formation of a byproduct with a similar polarity to the starting material. Protodebromination: Strong acidic conditions may be causing the replacement of the bromine atom with a hydrogen.- Use a non-protic solvent if possible: This can reduce the availability of protons. - Avoid excessively strong acids: Consider alternatives that can achieve the desired outcome under less harsh conditions. - Control the temperature: As with decarboxylation, higher temperatures can accelerate this side reaction.
Complex mixture of unidentified byproducts. Ring Opening/Polymerization: This is a less common but possible degradation pathway under very harsh acidic conditions, where the thiophene ring itself loses its aromaticity and polymerizes.- Drastically reduce the acid concentration and temperature. - Protect the carboxylic acid group: Consider converting the carboxylic acid to an ester before subjecting the molecule to strong acids. The ester can be hydrolyzed back to the carboxylic acid in a later step under milder basic conditions.
Incomplete reaction. Insufficient acid catalysis or low temperature. - Gradually increase the amount of acid catalyst, monitoring for the formation of byproducts. - Slightly increase the reaction temperature, while still being mindful of the potential for degradation.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound under acidic conditions.

DegradationPathways cluster_main This compound cluster_decarboxylation Decarboxylation Pathway cluster_protodebromination Protodebromination Pathway start 4-Bromo-5-methylthiophene- 2-carboxylic acid decarboxylated 4-Bromo-2-methylthiophene start->decarboxylated Δ, H+ (-CO2) protodebrominated 5-Methylthiophene-2-carboxylic acid start->protodebrominated H+ (-Br+)

Caption: Potential degradation pathways under acidic conditions.

Experimental Protocols

Protocol 1: Monitoring Stability by TLC

This protocol allows for a quick assessment of the stability of your compound under specific acidic conditions.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in Dichloromethane).

  • In a small vial, add a small amount of your acidic medium (e.g., 200 µL of 1M HCl in dioxane).

  • Add a small aliquot of the stock solution to the vial (e.g., 20 µL).

  • Spot a baseline on a TLC plate with the stock solution.

  • At regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs), spot the reaction mixture on the TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid).

  • Visualize the plate under UV light. The appearance of new spots indicates degradation.

Protocol 2: General Procedure for a Reaction in Acidic Media with Stability Considerations

This protocol provides a general workflow for a reaction where your compound is a starting material.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup and Purification A Dissolve starting material in an appropriate solvent. B Cool the mixture in an ice bath. A->B C Slowly add the acidic reagent. B->C D Allow the reaction to proceed at a controlled temperature. C->D E Monitor progress by TLC or LC-MS at regular intervals. D->E F Quench the reaction by pouring it into ice-water. E->F G Extract the product with an organic solvent. F->G H Wash the organic layer with brine. G->H I Dry over anhydrous Na2SO4, filter, and concentrate. H->I J Purify by column chromatography or recrystallization. I->J

Caption: General experimental workflow.

References

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives.
  • PubMed. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1.
  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids.
  • PubMed. Degradation of substituted thiophenes by bacteria isolated from activated sludge.
  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Journal of the Chemical Society B: Physical Organic. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens.
  • YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
  • PubChem. This compound.
  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Making Molecules. Electrophilic Aromatic Substitution.
  • YouTube. Decarboxylation of Carboxylic Acids.
  • ACS Omega. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
  • Wikipedia. Electrophilic aromatic substitution.
  • Master Organic Chemistry. Decarboxylation.
  • PMC. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.
  • PMC. Catalytic asymmetric functionalization and dearomatization of thiophenes.
  • Wikipedia. Protodeboronation.
  • PubChem. Methyl 5-bromo-4-methylthiophene-2-carboxylate.
  • Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid.
  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....

Sources

Technical Support Center: 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS No. 29421-99-6).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and handling of this versatile synthetic building block. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The most common indicators of degradation are visual and analytical. Visually, the pure compound, which is typically a white to off-white solid, may develop a yellow or brown tint. Analytically, you may observe the appearance of new peaks in your NMR, LC-MS, or GC-MS spectra, a decrease in the purity percentage, and a broadening of the melting point range.

Q2: How should I properly store this compound to ensure long-term stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dark, and dry environment. For long-term storage (months to years), we recommend refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen). This mitigates the risk of thermal decarboxylation, photodegradation, and oxidation.

Q3: Is this compound sensitive to air, light, or heat?

A3: Yes, it is sensitive to all three, which are the primary drivers of decomposition.

  • Heat: Can induce thermal decarboxylation, leading to the loss of the carboxylic acid group. Thiophenecarboxylic acids, like other aromatic carboxylic acids, can undergo this process, although often requiring elevated temperatures.[2]

  • Light: The thiophene ring is a chromophore that can absorb UV light. This energy can initiate photochemical reactions, including the cleavage of the carbon-bromine bond or degradation of the aromatic ring itself.[3][4]

  • Air (Oxygen): In the presence of light or trace metal impurities, atmospheric oxygen can promote oxidative degradation pathways. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide, which is often a reactive intermediate that can lead to dimerization or further decomposition.[5][6]

Q4: What are the most common impurities I might find in a partially decomposed sample?

A4: The two most prevalent degradation products are the decarboxylated and debrominated analogs.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Identification Method
4-Bromo-2-methylthiophene C₅H₅BrS179.06GC-MS, ¹H NMR (loss of -COOH peak)
5-Methylthiophene-2-carboxylic acid C₆H₆O₂S142.18LC-MS, ¹H NMR (loss of Br signal, shift in aromatic protons)

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during reactions involving this compound.

Issue 1: Low yield in a reaction with the formation of a major, non-polar side product.
  • Symptom: Your reaction (e.g., an amidation or esterification) is sluggish or gives a poor yield. Post-reaction analysis (TLC, GC-MS) shows a significant spot/peak corresponding to a molecular weight of ~179 g/mol .

  • Probable Cause: Thermal Decarboxylation. Your reaction temperature is likely too high, causing the starting material to lose CO₂ to form 4-Bromo-2-methylthiophene.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: If possible, lower the reaction temperature by 10-20°C.

    • Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Change Activation Strategy: For amidations/esterifications, consider using coupling agents that work efficiently at or below room temperature (e.g., HATU, COMU) instead of methods requiring high heat.

Issue 2: Appearance of a more polar impurity and inconsistent reaction outcomes.
  • Symptom: You observe a new impurity in your LC-MS with a molecular weight of ~142 g/mol . This may be particularly prevalent in reactions involving organometallics or reducing agents.

  • Probable Cause: Debromination. The carbon-bromine bond has been reductively cleaved to form 5-Methylthiophene-2-carboxylic acid. This can be caused by certain catalysts (e.g., residual palladium from a previous step), strong bases, or other reducing species.

  • Troubleshooting Steps:

    • Ensure High Purity: Use starting material with no residual metal catalysts. If necessary, purify the material by recrystallization or a silica plug.

    • Screen Reagents: Be cautious with reagents that can act as hydride sources or facilitate single-electron transfer.

    • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent side reactions that could generate reductive species.

Issue 3: The reaction mixture or isolated product is significantly discolored (yellow/brown).
  • Symptom: The material darkens during the reaction or workup, and the final product is difficult to purify.

  • Probable Cause: Oxidative or Photochemical Degradation. This indicates the formation of colored polymeric or oxidized species. Thiophene derivatives are known to be susceptible to photodegradation, which can generate radical species that lead to complex mixtures.[7][8]

  • Troubleshooting Steps:

    • Protect from Light: Cover your reaction vessel with aluminum foil.

    • Use Degassed Solvents: Purge your solvents with argon or nitrogen before use to remove dissolved oxygen.

    • Add a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can prevent polymerization, provided it does not interfere with your desired reaction.

    • Expedite Workup: Do not leave the reaction mixture exposed to air and light for extended periods during workup.

Logical Troubleshooting Workflow

G start Problem Encountered During Experiment low_yield Low Yield & Non-Polar Impurity (MW ~179) start->low_yield polar_impurity Polar Impurity (MW ~142) start->polar_impurity discoloration Mixture/Product Discoloration start->discoloration cause_decarbox Cause: Thermal Decarboxylation low_yield->cause_decarbox cause_debrom Cause: Reductive Debromination polar_impurity->cause_debrom cause_oxid Cause: Oxidation / Photodegradation discoloration->cause_oxid sol_temp Solution: 1. Lower Reaction Temperature 2. Shorten Reaction Time cause_decarbox->sol_temp Address Heat sol_reagents Solution: 1. Use High Purity Starting Material 2. Screen Reagents for Reductive Potential cause_debrom->sol_reagents Control Reactivity sol_protect Solution: 1. Protect from Light 2. Use Degassed Solvents 3. Expedite Workup cause_oxid->sol_protect Prevent Degradation

Caption: A workflow for troubleshooting common experimental issues.

Technical Deep Dive: Decomposition Mechanisms

Understanding the chemical pathways of decomposition is critical for designing robust experimental protocols.

Mechanism 1: Thermal Decarboxylation

This is a classic reaction for carboxylic acids where the molecule expels carbon dioxide upon heating.[2] The stability of the resulting carbanion intermediate influences the ease of this reaction. While aromatic carboxylic acids are generally more stable than their aliphatic counterparts, this pathway can become significant at temperatures commonly used in synthesis (>100-120°C).

G reactant This compound C₆H₅BrO₂S product 4-Bromo-2-methylthiophene C₅H₅BrS reactant->product Heat (Δ) -CO₂ co2 CO₂

Caption: The thermal decarboxylation of the title compound.

Mechanism 2: Photochemical Degradation

The thiophene ring system can absorb UV radiation, promoting it to an excited state. This can lead to several degradation pathways, with homolytic cleavage of the carbon-bromine bond being a common one. This generates a thienyl radical and a bromine radical, which can initiate a cascade of undesirable side reactions, including abstraction of hydrogen from the solvent or dimerization. The presence of substituents on the thiophene ring affects its thermodynamic stability and, consequently, its susceptibility to photodegradation.[3]

G reactant This compound radicals Thienyl Radical Bromine Radical reactant->radicals UV Light (hν) side_products {Dimerization, H-Abstraction, etc.} radicals->side_products Further Reactions

Caption: A simplified pathway for photodegradation via C-Br bond cleavage.

Experimental Protocols

Protocol 1: Rapid Stability Test for Reaction Conditions

This protocol allows you to quickly assess if your planned reaction conditions will cause significant decomposition.

  • Preparation: In a small vial, dissolve 5-10 mg of this compound in 0.5 mL of the solvent planned for your reaction.

  • Control Spot: Spot a small amount of this initial solution onto a TLC plate. This is your t=0 reference.

  • Heating: Place the vial in a heating block set to your intended reaction temperature.

  • Monitoring: Every 30 minutes for 2 hours, take a small aliquot from the vial and spot it on the same TLC plate next to the reference spot.

  • Analysis: Develop the TLC plate. The appearance of new, lower Rf spots (for decarboxylation) or spots with different Rfs indicates decomposition. For a more quantitative analysis, analyze the aliquots by LC-MS to check for the formation of impurities.

Protocol 2: Purification of Partially Decomposed Material via Recrystallization

If your material shows signs of minor decomposition (e.g., slight discoloration), recrystallization can often restore its purity.

  • Solvent Selection: Identify a suitable solvent system. A common choice is a mixture where the compound is soluble when hot but poorly soluble when cold (e.g., ethanol/water, toluene/hexanes).

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot primary solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

  • Verification: Confirm the purity of the recrystallized material by melting point analysis and an appropriate analytical technique (NMR, LC-MS).

References

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society.
  • Photocatalytic of Thiophene Desulfuriz
  • Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. PubMed.
  • Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing.
  • Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. SciSpace.
  • Radiation-driven Decomposition of Thiophene and Thiophene-derivatives within H₂O-ice. NASA Technical Reports Server (NTRS).
  • Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega.
  • Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. PMC.
  • Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study.
  • Preparation method of 2-thiophenecarboxylic acid.
  • Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination i.
  • Preparation and Photochemistry of Thiophene-S-oxides. MDPI.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture
  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investig
  • This compound. PubChem.
  • Dimerization reactions with oxidized bromin
  • Thiophene Stability in Photodynamic Therapy: A Mathem
  • Decarboxyl
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.

Sources

Technical Support Center: Solubility & Handling of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS: 29421-99-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the solubility and handling of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Quick Reference Data Table

PropertyValueSource
Molecular Formula C₆H₅BrO₂S[1]
Molecular Weight 221.07 g/mol [1]
Appearance Light yellow to yellow solid
Melting Point 198.5-199.5 °C
Predicted pKa 3.70 ± 0.10

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on the structure, which includes a polar carboxylic acid group and a less polar brominated thiophene ring, a range of solvents should be considered. For initial solubility screening, we recommend starting with polar aprotic solvents, as they are generally effective for this class of compounds.

  • Primary Recommendations:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

  • Secondary Recommendations:

    • Alcohols such as methanol or ethanol. Solubility may be more limited compared to DMSO or DMF.

    • For some applications, chlorinated solvents like dichloromethane (DCM) may be effective, particularly if the compound is further reacted or derivatized.

It is always best practice to perform a small-scale solubility test before preparing a bulk solution.

Q2: I am struggling to dissolve the compound in aqueous solutions for a biological assay. What should I do?

A2: The low aqueous solubility of this compound in its protonated (neutral) form is expected. The key to enhancing aqueous solubility is to adjust the pH. With a predicted pKa of approximately 3.7, the carboxylic acid group will be deprotonated to its more soluble carboxylate salt form at a pH above this value.

Step-by-Step Protocol for Aqueous Solubilization:

  • Preparation of a Stock Solution: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • pH Adjustment:

    • Prepare your aqueous buffer at a pH of 7.0 or higher (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • While vortexing the buffer, slowly add the required volume of the DMSO stock solution.

    • The basic nature of the buffer will deprotonate the carboxylic acid, significantly increasing its solubility in the aqueous medium.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to decrease the final concentration or increase the pH of the buffer.

The relationship between pH and the solubility of a carboxylic acid can be visualized as follows:

pH_Solubility cluster_pH pH Scale cluster_Form Dominant Molecular Form cluster_Solubility Aqueous Solubility Low_pH Low pH (< pKa) Protonated R-COOH (Protonated) Low_pH->Protonated Favors High_pH High pH (> pKa) Deprotonated R-COO⁻ (Deprotonated Salt) High_pH->Deprotonated Favors Low_Sol Low Solubility Protonated->Low_Sol Leads to High_Sol High Solubility Deprotonated->High_Sol Leads to

Caption: pH-dependent equilibrium and its effect on solubility.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can be an effective method to increase the solubility of this compound, particularly in organic solvents. Aromatic carboxylic acids are generally crystalline solids, and applying thermal energy helps to overcome the crystal lattice energy.

Recommended Procedure for Thermal Dissolution:

  • Add the compound and the chosen solvent to a flask equipped with a magnetic stirrer and a condenser.

  • Begin stirring at room temperature.

  • Gradually warm the mixture in a water or oil bath while stirring.

  • Monitor the dissolution. Do not exceed the boiling point of the solvent.

  • Once dissolved, allow the solution to cool slowly to room temperature. Be aware that the compound may precipitate out of a supersaturated solution upon cooling. If this occurs, the solution should be used while warm, or a co-solvent system may be necessary to maintain solubility at room temperature.

Q4: The compound precipitates out of my alcohol-based solution over time. How can I prevent this?

A4: Precipitation upon standing, especially after initial dissolution with heating, indicates that the solution is supersaturated at ambient temperature. To address this, consider the following strategies:

  • Use of a Co-solvent: Adding a small percentage of a stronger solvent like DMSO or DMF to your alcohol-based solution can significantly improve the long-term stability of the solution. A 5-10% v/v addition of DMSO is often sufficient.

  • pH Adjustment (for aqueous/alcohol mixtures): If your solvent system contains water, adding a small amount of a base (e.g., triethylamine or N,N-Diisopropylethylamine) can deprotonate the carboxylic acid and keep it in solution.

  • Lower the Concentration: If the experimental protocol allows, working with a more dilute solution will reduce the likelihood of precipitation.

Troubleshooting Workflow for Precipitation Issues:

Precipitation_Troubleshooting Start Compound Precipitates from Solution Check_Conc Is the concentration too high? Start->Check_Conc Lower_Conc Lower the concentration Check_Conc->Lower_Conc Yes Check_Solvent Is the solvent system optimal? Check_Conc->Check_Solvent No Success Stable Solution Achieved Lower_Conc->Success Add_Cosolvent Add a co-solvent (e.g., 5-10% DMSO) Check_Solvent->Add_Cosolvent No Check_pH Is the solution aqueous/protic? Check_Solvent->Check_pH Yes Add_Cosolvent->Success Adjust_pH Adjust pH to > 5.0 with a base Check_pH->Adjust_pH Yes Reassess Re-evaluate solubility parameters Check_pH->Reassess No Adjust_pH->Success

Sources

Technical Support Center: Troubleshooting Failed Lithiation of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the lithiation of 4-bromo-5-methylthiophene-2-carboxylic acid. Here, we address common experimental failures through a detailed troubleshooting guide and frequently asked questions, providing in-depth explanations and actionable protocols to help you achieve a successful reaction.

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during the lithiation of this compound.

Question 1: My lithiation reaction shows low or no conversion of the starting material. What are the likely causes?

Answer:

Low or no conversion is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and how to address them:

  • Inactive Organolithium Reagent: Organolithium reagents, such as n-butyllithium (n-BuLi), are highly sensitive to air and moisture.[1] Improper storage or handling can lead to degradation and a lower-than-stated molarity.

    • Solution: Always titrate your organolithium reagent before use to determine its exact concentration.[1] A common method is the double titration procedure described by Watson and Eastham. Ensure you are using a fresh bottle of the reagent if it has been stored for an extended period.

  • Presence of Moisture or Protic Solvents: Trace amounts of water in your glassware or solvents will rapidly quench the organolithium reagent, preventing the desired reaction from occurring.

    • Solution: All glassware should be rigorously dried in an oven or flame-dried under a vacuum.[2] Solvents must be anhydrous. While commercially available anhydrous solvents are often sufficient, for highly sensitive reactions, it's best to distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether).

  • Insufficient Amount of Organolithium Reagent: The starting material, this compound, has an acidic proton on the carboxylic acid group. This proton will be deprotonated by the first equivalent of the organolithium reagent before any lithium-halogen exchange can occur.

    • Solution: You must use at least two equivalents of the organolithium reagent. The first equivalent deprotonates the carboxylic acid, and the second equivalent is for the lithium-halogen exchange. It is often advisable to use a slight excess of the second equivalent (e.g., 2.1-2.2 equivalents in total) to account for any trace impurities that may consume the reagent.

  • Reaction Temperature is Too High: While lithium-halogen exchange is typically fast, running the reaction at a temperature that is too high can lead to side reactions, such as decomposition of the lithiated intermediate.[3]

    • Solution: The reaction should be carried out at a low temperature, typically -78 °C (a dry ice/acetone bath).[4] Maintaining this low temperature throughout the addition of the organolithium reagent and for a short period afterward is crucial for a clean reaction.

Question 2: I'm observing significant amounts of the debrominated, but not lithiated, starting material (5-methylthiophene-2-carboxylic acid). What's happening?

Answer:

The formation of the debrominated product is a strong indicator that your lithiated intermediate is being quenched by a proton source before it can react with your desired electrophile.

  • Proton Source in the Reaction: The most likely culprit is the solvent or a contaminant. For instance, the butyllithium reagent itself can act as a proton source after it has reacted. The t-butyl bromide byproduct from a lithium-halogen exchange with t-BuLi can be eliminated by a second equivalent of t-BuLi to form isobutylene, which is unreactive.[4] With n-BuLi, the resulting n-butyl bromide can be a source of protons if the reaction conditions are not optimal.

    • Solution: Ensure your entire system is scrupulously dry and under an inert atmosphere (argon or nitrogen). If you are using an external quench, ensure the quenching agent is also anhydrous.

  • Workup Procedure: Premature quenching during the workup can also lead to the debrominated product.

    • Solution: The reaction should be quenched at low temperature by the slow addition of the electrophile. If you are simply trying to confirm the formation of the lithiated species, you can quench with a deuterated source like D₂O to see if deuterium has been incorporated at the 4-position.

Question 3: My reaction is producing a complex mixture of byproducts, and the desired product yield is low. How can I improve the selectivity?

Answer:

A complex mixture of byproducts suggests that side reactions are competing with the desired lithiation.

  • Competing Deprotonation: Besides the intended lithium-halogen exchange at the 4-position, deprotonation at other positions on the thiophene ring or the methyl group can occur. The acidity of the protons on the thiophene ring is a key factor.[5]

    • Solution: The choice of organolithium reagent can influence the selectivity. While n-BuLi is commonly used, a bulkier base like sec-butyllithium (s-BuLi) or tert-butyllithium (t--BuLi) might offer better selectivity for lithium-halogen exchange over deprotonation.[4] Additionally, the use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate to the lithium ion, increasing the reactivity of the organolithium reagent and potentially altering the regioselectivity.[6][7]

  • Reaction with the Carboxylate: Although the lithium carboxylate is relatively unreactive at low temperatures, there is a possibility of the organolithium reagent adding to the carbonyl group, especially if the temperature is not well-controlled.[8]

    • Solution: Maintain a strict low-temperature profile (-78 °C) during the addition of the organolithium reagent. Add the reagent slowly and dropwise to dissipate the heat of reaction.

  • Anionic Fries Rearrangement: While more common with aryl carbamates, an analogous rearrangement could potentially occur with the lithiated thiophene carboxylate, leading to unexpected products.[5]

    • Solution: Keeping the reaction time short after the formation of the lithiated species can minimize the chances of rearrangement. Once the lithiation is complete, the electrophile should be added promptly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal organolithium reagent for the lithiation of this compound?

A1: The choice of organolithium reagent is critical. Here's a comparison of common options:

ReagentKey CharacteristicsSuitability for this Reaction
n-Butyllithium (n-BuLi) Commonly used, relatively inexpensive.Suitable, but may require careful optimization of conditions to avoid competing deprotonation.
sec-Butyllithium (s-BuLi) More basic and sterically hindered than n-BuLi.Often provides better selectivity for lithium-halogen exchange over deprotonation.
tert-Butyllithium (t-BuLi) The most basic and sterically hindered of the common alkyllithiums.[2]Highly effective for lithium-halogen exchange, often providing the cleanest reaction.[4] However, it is also the most pyrophoric and requires extreme care in handling.[2]
Lithium diisopropylamide (LDA) A strong, non-nucleophilic base.Generally unsuitable for this transformation as it would primarily act as a base to deprotonate the most acidic proton, which is the carboxylic acid, and potentially the methyl group, rather than inducing lithium-halogen exchange.[9]

For this specific substrate, t-BuLi is often the reagent of choice due to its high reactivity in lithium-halogen exchange reactions, which can outcompete other potential side reactions.[4] However, due to its hazardous nature, many researchers may opt for n-BuLi or s-BuLi with careful control of the reaction conditions.

Q2: What is the role of TMEDA in this reaction, and should I use it?

A2: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating agent that can significantly impact organolithium reactions.[6] It binds to the lithium ion, breaking up the aggregate structures that organolithium reagents form in solution.[7] This deaggregation increases the nucleophilicity and basicity of the organolithium reagent.[6]

For the lithiation of this compound, the addition of TMEDA can:

  • Increase the rate of lithium-halogen exchange. [10]

  • Potentially alter the regioselectivity of the reaction.

Whether you should use TMEDA depends on your specific experimental outcome. If you are struggling with incomplete conversion using an alkyllithium alone, adding 1.1-1.2 equivalents of TMEDA may improve your results. However, it's important to note that TMEDA can also promote deprotonation, so its effect should be evaluated empirically for your system.

Q3: What is a safe and effective workup procedure for this reaction?

A3: A safe and effective workup is crucial for both product isolation and personal safety.

  • Quenching: After the desired reaction time, the reaction should be quenched at low temperature (-78 °C). The electrophile should be added slowly and dropwise. If you are not adding an electrophile and simply want to quench the reaction, a less reactive quenching agent should be used initially.[11] A common and safe procedure is to slowly add a less reactive alcohol like isopropanol at -78 °C, followed by a more reactive one like methanol, and finally water, allowing the reaction to slowly warm to room temperature.[12] Never add water or aqueous solutions directly to a reaction containing unreacted organolithium reagents. [11]

  • Extraction: Once the reaction is quenched and has reached room temperature, the aqueous and organic layers should be separated. The aqueous layer should be acidified (e.g., with 1M HCl) to protonate the carboxylic acid, making it soluble in the organic phase. The aqueous layer should then be extracted several times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing and Drying: The combined organic extracts should be washed with brine to remove any remaining water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

Q4: How can I confirm that the lithiation was successful?

A4: The most definitive way to confirm successful lithiation is to quench the reaction with a suitable electrophile and characterize the resulting product. A simple and effective method is to quench a small aliquot of the reaction mixture with a deuterated solvent like deuterium oxide (D₂O). If the lithiation was successful, you will observe the incorporation of a deuterium atom at the 4-position of the thiophene ring. This can be confirmed by ¹H NMR spectroscopy (disappearance of the proton signal at the 4-position) and mass spectrometry (an increase of one mass unit in the molecular ion peak).

Experimental Protocols

Protocol 1: General Procedure for the Lithiation of this compound

This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your particular electrophile.

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of the desired electrophile in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Proceed with the standard aqueous workup as described in FAQ Q3.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the lithiation of this compound.

Lithiation_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Lithium-Halogen Exchange cluster_2 Step 3: Electrophilic Quench Start 4-Bromo-5-methyl- thiophene-2-carboxylic acid Deprotonated Lithium 4-bromo-5-methyl- thiophene-2-carboxylate Start->Deprotonated 1.0 eq R-Li Lithiated 4-Lithio-5-methyl- thiophene-2-carboxylate Deprotonated->Lithiated 1.0 eq R-Li Product 4-Substituted-5-methyl- thiophene-2-carboxylic acid Lithiated->Product E+

Caption: Reaction pathway for the lithiation and subsequent electrophilic quench.

References

  • Exploring the practical uses of TMEDA in 2025. (2025). Vertex AI Search.
  • Mulvaney, J. E., & Newton, D. J. (1969). Organolithium compounds and acetylenes. VII. Effect of N,N,N',N'-tetramethylethylenediamine on reactivity and products. The Journal of Organic Chemistry, 34(7), 1936-1940.
  • Wikipedia. (n.d.). Organolithium reagent. In Wikipedia.
  • Thompson, L. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54692.
  • Siegel, D. (n.d.). Organolithium Reagents. Harvard University.
  • Reich, H. J. (2012). Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters.
  • Block, E., et al. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(19), 7359-7362.
  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?
  • American Chemical Society. (n.d.). Lithiation Reaction. American Chemical Society.
  • Reddit. (2024). Quenching guide. r/Chempros.
  • ResearchGate. (2015). Which reagent will afford exclusive lithiation product of 2-(4-nitrophenyl)thiophene?
  • Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). The Carboxylic Acid as an Effective Director of Ortholithiation*. The Journal of Organic Chemistry, 59(15), 4042-4044.
  • Kumamoto, T., et al. (1989). The Regioselective Side-Chain Lithiation of 2-Methyl-3-thiophenecarboxylic Acid. Bulletin of the Chemical Society of Japan, 62(8), 2725-2727.
  • BenchChem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions. BenchChem.
  • Aggarwal, V. K., & Ball, L. T. (2017). Standard Lithiation–Borylation: A user's guide.
  • BenchChem. (2025).
  • Reddy, T. R., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1288.
  • Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
  • Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society, 111(2), 654-658.
  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.
  • ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Snieckus, V. (n.d.). Directed (ortho) Metallation.
  • Singh, G., & Singh, K. (2017). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Journal of the Indian Chemical Society, 94(11), 1279-1292.
  • Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. The Journal of Organic Chemistry, 59(15), 4042-4044.
  • Reddit. (2018).
  • Dzhemilev, U. M., et al. (2004).
  • ResearchGate. (2005). Deprotonation of Thiophenes Using Lithium Magnesates.
  • PubChem. (n.d.). This compound. PubChem.
  • The Organic Chemistry Tutor. (2025).
  • Chen, Y., et al. (2022).
  • ChemicalBook. (n.d.). 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis. ChemicalBook.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. In Wikipedia.
  • ResearchGate. (2014). Is the halogen–metal exchange faster than deprotonation in the reaction of ortho-carboranyl aryl bromide with butyllithium?
  • BenchChem. (n.d.). A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers. BenchChem.
  • ResearchGate. (2022). Lithiation product stability?
  • Organic Chemistry Portal. (2005).
  • PubChem. (n.d.).
  • Oakwood Chemical. (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. Oakwood Chemical.
  • Reddit. (2021).
  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed...
  • Pérez-Garrido, A., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2419.
  • BenchChem. (2025). reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid. BenchChem.

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Preventing debromination of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges, with a particular focus on the prevention of unwanted debromination, a frequent side reaction that can compromise yield and purity. Our approach is rooted in mechanistic understanding to provide you with robust, field-proven solutions.

Frequently Asked Questions (FAQs)

FAQ 1: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and I'm observing significant formation of the debrominated byproduct, 5-methylthiophene-2-carboxylic acid. What is causing this and how can I prevent it?

Answer:

The observation of hydrodebromination in palladium-catalyzed cross-coupling reactions is a common issue. This side reaction is often competitive with the desired cross-coupling pathway. The primary cause is typically the presence of a hydride source that intercepts a key intermediate in the catalytic cycle.

Mechanistic Insight:

The catalytic cycle of a Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the desired product. Debromination can occur if a palladium-hydride (Pd-H) species is formed. This Pd-H species can then react with the starting material in a competing catalytic cycle to replace the bromine with a hydrogen atom.

Troubleshooting Guide for Debromination in Suzuki-Miyaura Coupling:

  • Base Selection is Critical:

    • Problem: Strong, non-coordinating bases, especially in the presence of trace water or alcohol, can promote the formation of Pd-H species.

    • Solution: Switch to a weaker, anhydrous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are less basic than alkoxides and hydroxides, minimizing the formation of hydride intermediates.

  • Solvent and Reagent Purity:

    • Problem: Protic impurities, such as water or alcohols, in your solvent or reagents can act as a proton source, leading to debromination.[1]

    • Solution: Ensure all solvents are rigorously dried and degassed. Use high-purity, anhydrous reagents. If possible, perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • Ligand Choice:

    • Problem: The ligand plays a crucial role in modulating the reactivity of the palladium center. Insufficiently bulky or electron-rich ligands may not favor the desired reductive elimination step over competing pathways.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos or XPhos can accelerate the rate of reductive elimination, outcompeting the debromination pathway.

  • Reaction Temperature:

    • Problem: Higher temperatures can sometimes favor the debromination pathway.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired cross-coupled product.

Question: I'm planning a Sonogashira coupling with this compound. Is debromination a concern, and what are the optimal conditions to avoid it?

Answer:

While generally less prone to debromination than Suzuki couplings, Sonogashira reactions can still exhibit this side reaction, particularly with electron-rich or sterically hindered substrates.[2][3][4] The presence of the carboxylic acid and the methyl group on the thiophene ring can influence its electronic properties and reactivity.

Recommended Protocol for a Debromination-Resistant Sonogashira Coupling:

This protocol is designed as a starting point to minimize debromination.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A reliable and commonly used catalyst for Sonogashira couplings.
Co-catalyst CuI (2-5 mol%)Facilitates the formation of the copper(I) acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent in many cases. Ensure it is anhydrous.
Solvent Anhydrous, degassed THF or DMFProvides good solubility for the reactants and catalyst.
Temperature Room temperature to 50 °CStart at a lower temperature to disfavor potential side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative homocoupling of the alkyne and other side reactions.

Troubleshooting Flowchart for Palladium-Catalyzed Reactions

G start Debromination Observed in Pd-Catalyzed Reaction base Is the base strong and potentially wet? (e.g., NaOH, KOH, NaOEt) start->base solvent Are solvents and reagents strictly anhydrous and degassed? base->solvent No change_base Switch to weaker, anhydrous base (e.g., K₃PO₄, Cs₂CO₃) base->change_base Yes ligand Is the ligand sufficiently bulky and electron-rich? solvent->ligand Yes dry_reagents Use rigorously dried and degassed solvents and high-purity reagents solvent->dry_reagents No temp Is the reaction temperature as low as feasible? ligand->temp Yes change_ligand Employ bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->change_ligand No lower_temp Reduce reaction temperature temp->lower_temp No success Debromination Minimized temp->success Yes change_base->solvent dry_reagents->ligand change_ligand->temp lower_temp->success

Caption: Troubleshooting workflow for debromination in Pd-catalyzed reactions.

FAQ 2: Organometallic Reactions (Lithiation and Grignard)

Question: I am trying to perform a lithium-halogen exchange on this compound using n-butyllithium, but I am only recovering the debrominated starting material after quenching. What is happening?

Answer:

This is a classic issue when working with substrates that contain both a halide for exchange and an acidic proton. The carboxylic acid proton is highly acidic (pKa ~3-4) and will be readily deprotonated by the organolithium reagent, which is a very strong base.

The Stoichiometry Problem:

  • 1st Equivalent of n-BuLi: Reacts as a base, deprotonating the carboxylic acid to form a lithium carboxylate.

  • 2nd Equivalent of n-BuLi: Is required to perform the desired lithium-halogen exchange at the 4-position.

If only one equivalent of n-butyllithium is used, it will be consumed in the acid-base reaction, and no lithium-halogen exchange will occur. Upon aqueous workup, the lithium carboxylate is protonated, regenerating the debrominated starting material.

Further Complications and Solutions:

Even with two equivalents of n-BuLi, you may still observe debromination. The lithiated thiophene is a potent nucleophile and base. If there are any proton sources in the reaction mixture (e.g., trace water, or if the reaction is allowed to warm up), the lithiated species can be quenched to give the debrominated product.

Recommended Protocol for Successful Lithiation:

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be anhydrous. The reaction must be performed under a dry, inert atmosphere (argon or nitrogen).

  • Stoichiometry: Use a minimum of 2.2 equivalents of n-butyllithium. The first equivalent deprotonates the carboxylic acid, and the second performs the halogen exchange. The slight excess ensures complete exchange.

  • Low Temperature: The reaction should be carried out at a very low temperature, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the lithiated intermediate.[5]

  • Addition Order: Dissolve the this compound in anhydrous THF, cool to -78 °C, and then slowly add the n-butyllithium.

  • Quenching: After the lithium-halogen exchange is complete (typically after stirring for 30-60 minutes at -78 °C), the electrophile should be added at -78 °C. The reaction should be allowed to slowly warm to room temperature before workup.

Question: Can I form a Grignard reagent from this compound?

Answer:

No, it is not possible to directly form a Grignard reagent from this compound. Grignard reagents are extremely strong bases and will be immediately quenched by the acidic proton of the carboxylic acid group.[6][7][8] An attempt to perform this reaction would result in the consumption of the Grignard reagent as it forms, leading to the formation of a magnesium carboxylate and the debrominated product upon workup.

Alternative Strategies:

If a Grignard-like nucleophile is required, consider the following two-step approaches:

  • Protecting Group Strategy:

    • Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).

    • Form the Grignard reagent from the protected bromothiophene.

    • Perform the desired reaction with the Grignard reagent.

    • Deprotect the ester to reveal the carboxylic acid.

  • Lithium-Halogen Exchange (as described above):

    • This is often a more direct route to a thiophene nucleophile and avoids the need for protection and deprotection steps.

Logical Flow for Choosing a Nucleophile Generation Strategy

Caption: Decision workflow for generating a nucleophile from the target molecule.

References

  • Directed (ortho) Metallation.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health.
  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate.
  • Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials. Concordia University.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online.
  • Decarboxylative cross-coupling. Wikipedia.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Heck Reaction. Chemistry LibreTexts.
  • Heck Reaction—State of the Art. MDPI.
  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health.
  • Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Thieme Connect.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Electron withdrawing groups. Reddit.
  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
  • The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. ResearchGate.

Sources

Technical Support Center: Work-up and Purification of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 4-Bromo-5-methylthiophene-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification phases. Our goal is to provide actionable, field-proven insights grounded in chemical principles to help you optimize your yield and purity.

Introduction: The Chemistry of the Challenge

This compound is a key synthetic intermediate. Its structure, featuring an electron-rich thiophene ring, a carboxylic acid, and a bromine atom, presents unique challenges during isolation. The work-up procedure is not merely a separation step; it is a critical part of the synthesis that dictates the purity of the final product and can prevent common issues like low yields, product degradation, and the formation of intractable mixtures. This guide addresses the most frequent issues encountered in the lab.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: After quenching the reaction with water, my product precipitated, but my final isolated yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can often be traced back to the reaction conditions or the initial steps of the work-up.

  • Incomplete Reaction: The primary suspect is an incomplete reaction. Before quenching, it is crucial to monitor the consumption of the starting material (e.g., 5-methylthiophene-2-carboxylic acid) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or slightly increasing the temperature, if the product's stability allows.[1]

  • Over-bromination: The thiophene ring is susceptible to over-bromination, leading to the formation of di-brominated or other poly-brominated byproducts.[1] This is especially true if using a potent brominating agent like elemental bromine (Br₂). To mitigate this, ensure precise stoichiometric control of the brominating agent (1.0-1.1 equivalents) and consider slow, portion-wise addition at a reduced temperature (e.g., 0-10 °C) to enhance selectivity.[1]

  • Product Solubility: While the carboxylic acid is expected to precipitate in acidic water, its solubility is not zero. A significant amount of product might remain in the aqueous filtrate, especially if a large volume of water was used for quenching. To check for this, you can extract the aqueous filtrate with a suitable organic solvent (like ethyl acetate) and analyze the extract for your product.

  • Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to product degradation or decarboxylation, although decarboxylation is less common for monobrominated thiophenes under mild conditions.[1]

Q2: My crude product is a dark, sticky oil after solvent evaporation, not the expected solid. How can I resolve this and obtain a solid product?

A2: Obtaining an oil instead of a solid typically points to the presence of impurities, residual solvent, or side products that are depressing the melting point of your compound.

  • Residual Solvent: The most common culprit is residual solvent (e.g., acetic acid, chloroform, or the extraction solvent). Ensure you have removed all solvents under high vacuum, possibly with gentle heating (e.g., 30-40 °C). Co-evaporation with a solvent like toluene can help azeotropically remove traces of high-boiling solvents like acetic acid.

  • Impurities from Side Reactions: Side products, especially over-brominated species or unreacted starting materials, can form a eutectic mixture with your desired product, preventing crystallization.

  • Forced Crystallization: To induce crystallization from the oil, try the following techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections in the glass can serve as nucleation sites.

    • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes or heptane). Stir or sonicate the mixture. This can wash away oily impurities and often induces the product to solidify.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a template for crystallization.

  • Purification as a Last Resort: If the above methods fail, the crude oil will require purification by column chromatography to separate the desired product from the impurities.

Q3: I am consistently getting persistent emulsions during the liquid-liquid extraction step. How can I efficiently break them?

A3: Emulsions are common when working with acidic compounds and basic washes, or when vigorous shaking is employed. Here’s a systematic approach to breaking them:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.[2]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion by disrupting the interface.[3]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q4: My NMR analysis indicates the presence of multiple isomers or over-brominated products. What is the best strategy for purification?

A4: The presence of isomers and poly-brominated species requires a robust purification strategy. The choice depends on the physical properties of the compounds.

  • Recrystallization: This is the most effective method if there is a significant difference in solubility between your desired product and the impurities. A solvent screen is necessary to find a suitable system where the desired product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution. Common solvents for recrystallizing similar acids include water, ethanol/water mixtures, or heptane.[4][5][6]

  • Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography is the next step. A silica gel column is standard. The key is to find a solvent system (eluent) that provides good separation between the spots on a TLC plate. A common starting point would be a gradient of ethyl acetate in hexanes, with a small amount of acetic acid (0.5-1%) added to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica gel.

The following decision tree can guide your purification strategy:

Purification_Workflow start Crude Product (Solid or Oil) is_solid Is the crude a solid? start->is_solid check_purity Analyze Purity (TLC, NMR) column_chrom Perform Column Chromatography check_purity->column_chrom Purity <95% pure_product Pure Product check_purity->pure_product Purity >95% recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil) recrystallize->check_purity Check Purity column_chrom->pure_product triturate->column_chrom Remains Oil check_purity_after_trit check_purity_after_trit triturate->check_purity_after_trit Solidifies check_purity_after_trit->recrystallize Purity Improved check_purity_after_trit->column_chrom Still Impure

Caption: Purification decision workflow for this compound.

Standard Work-up and Purification Protocol

This section outlines a generalized, robust work-up procedure based on established chemical methods for similar thiophene carboxylic acids.[1][5]

Part 1: Reaction Quench and Initial Isolation
  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature, then further in an ice-water bath.

  • Quench: Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 10 volumes relative to the reaction solvent). This will cause the crude carboxylic acid to precipitate.

  • Stir: Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

  • Neutralize Excess Bromine (if applicable): If elemental bromine (Br₂) was used, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic orange/brown color of bromine disappears. This step is crucial to remove a reactive impurity.[1]

  • Isolate Solid: Collect the precipitated solid by vacuum filtration.

  • Wash: Wash the filter cake thoroughly with cold water to remove residual acids (like acetic acid) and inorganic salts.

Part 2: Liquid-Liquid Extraction (Alternative to Precipitation)

If the product does not precipitate cleanly or if the reaction was run in a water-miscible solvent, an extraction is necessary.

  • Dilute: Dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Separate Layers: Transfer the mixture to a separatory funnel and separate the layers.

  • Wash Organic Layer: Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated sodium thiosulfate (if Br₂ was used).[1]

    • Saturated sodium chloride (brine) to facilitate drying.[7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

The following diagram illustrates the standard work-up workflow.

Workup_Flowchart cluster_quench Quenching & Isolation cluster_extraction Extraction (Alternative) reaction_mixture Completed Reaction Mixture quench Pour into Ice-Water reaction_mixture->quench filter Vacuum Filtration quench->filter crude_solid Crude Solid Product filter->crude_solid extract Dilute with Organic Solvent & Water wash Wash Organic Layer (H₂O, Na₂S₂O₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry crude_product Crude Product (Solid or Oil) dry->crude_product start Start Work-up start->reaction_mixture start->extract

Caption: Standard work-up workflows: precipitation vs. extraction.

Part 3: Purification by Recrystallization
  • Choose Solvent: Select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolve: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization: If crystals do not form, scratch the flask or add a seed crystal.

  • Cool Further: Cool the flask in an ice bath or refrigerator for at least 1 hour to maximize the yield of crystals.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Key Physicochemical Data

Properly identifying the target compound is essential. Below are the reference properties for this compound.

PropertyValueSource
Molecular Formula C₆H₅BrO₂SPubChem[8]
Molecular Weight 221.07 g/mol PubChem[8]
CAS Number 29421-99-6PubChem[8]
Appearance SolidAOBChem
IUPAC Name This compoundPubChem[8]

References

  • Kreuz, K. L. (1951). Method for preparing thiophene carboxylic acids (U.S. Patent No. 2,552,978). U.S. Patent and Trademark Office.
  • Heuvel, R., et al. (2015). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Royal Society of Chemistry.
  • (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation (European Patent No. EP0109381B1). European Patent Office.
  • (2010). Preparation method of 2-thiophenecarboxylic acid (Chinese Patent No. CN101906092B). Google Patents.
  • Pews, R. G., & Turner, J. A. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 2772–2783.
  • (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health.
  • Kumar, S., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(2), M1131.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Elshaarawy, R. F. M., et al. (2013). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 68(11), 1203-1207.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60.

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Technical Support Center: Characterization of Impurities in 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in 4-Bromo-5-methylthiophene-2-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges associated with identifying and quantifying impurities in this key chemical intermediate. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound and where do they come from?

Impurities are unwanted chemical substances that can arise during synthesis, purification, or storage.[1] For this compound, potential impurities can be categorized based on their origin:

  • Process-Related Impurities (Synthesis): These are the most common and originate from the manufacturing process.[2]

    • Unreacted Starting Materials: Depending on the synthetic route, this could include 5-methylthiophene-2-carboxylic acid or 3-methylthiophene derivatives.

    • Intermediates: Incomplete reactions can leave residual synthetic intermediates in the final product.[1]

    • By-products from Side Reactions:

      • Positional Isomers: Formation of other brominated isomers, such as 5-Bromo-4-methylthiophene-2-carboxylic acid, although the directing effects of the substituents on the thiophene ring often favor specific isomers.

      • Over-brominated Species: Introduction of a second bromine atom to the thiophene ring, resulting in dibromo-methylthiophene-carboxylic acid species.

      • Dimerization Products: Oxidized brominated thiophenes can sometimes undergo dimerization reactions.[3]

  • Degradation Products: These impurities form when the substance is exposed to stress conditions like heat, light, or incompatible pH levels during storage or processing.

    • Decarboxylation Product: Loss of the carboxylic acid group to form 4-bromo-2-methylthiophene.

  • Inorganic Impurities: These can include residual catalysts (e.g., iron salts used in some brominations), heavy metals, or inorganic salts from workup procedures.[][5]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[][6]

Q2: Why is the identification and quantification of these impurities so critical?

Impurity profiling is a mandatory requirement in pharmaceutical development for several key reasons:

  • Safety and Efficacy: Even in trace amounts, impurities can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product.[1][2]

  • Regulatory Compliance: Global regulatory bodies like the ICH (International Council for Harmonisation) and the FDA have strict guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and toxicological qualification of impurities above certain thresholds.[7][8]

  • Process Control: A consistent impurity profile serves as a fingerprint of the manufacturing process, demonstrating its consistency and control.[8] Any deviation can indicate a problem in the synthesis or storage that needs to be addressed.

Q3: What are the primary analytical techniques recommended for characterizing these impurities?

A multi-technique, or "orthogonal," approach is essential for comprehensive impurity characterization.[9]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for separating and quantifying non-volatile organic impurities.[6] When coupled with a UV or Diode Array Detector (DAD), it provides quantitative data and preliminary spectral information.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is the most powerful tool for identifying unknown impurities by providing molecular weight information and, with high-resolution MS (HRMS), elemental composition.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of isolated impurities.[9][11] 1D (¹H, ¹³C) and 2D NMR experiments help to map the precise chemical structure.

  • Gas Chromatography (GC): Ideal for the analysis of volatile impurities, particularly residual solvents.[6] Coupling with MS (GC-MS) allows for their identification.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in an impurity, which can be useful when used in conjunction with other techniques.[11]

Q4: What are the standard regulatory thresholds I need to be aware of?

According to ICH Q3A guidelines for new drug substances, specific thresholds trigger the need for action. These are based on the maximum daily dose of the drug, but a general summary is as follows:

  • Reporting Threshold: The level at which an impurity must be reported in regulatory filings. For most drugs, this is typically ≥0.05%.

  • Identification Threshold: The level at which the structure of an impurity must be determined. This is often ≥0.10% or a daily intake of 1.0 mg, whichever is lower.[7]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This threshold is typically ≥0.15% or a daily intake of 1.0 mg, whichever is lower.[7]

Troubleshooting and Experimental Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: My HPLC chromatogram shows multiple unexpected peaks. How do I proceed with identification?

An unexpected peak in your chromatogram is a common analytical challenge. A systematic approach is crucial for efficient identification.

The following diagram outlines a decision-making process for identifying an unknown peak detected during HPLC analysis.

Impurity_Identification_Workflow start Unexpected Peak in HPLC check_system Step 1: System Suitability & Blank Injection start->check_system system_issue System Artifact (e.g., ghost peak, carryover) check_system->system_issue Fails peak_real Peak is Real (Not an Artifact) check_system->peak_real Passes resolve_system Action: Clean System, Check Mobile Phase/Solvents system_issue->resolve_system lcms Step 2: LC-MS Analysis (Obtain m/z) peak_real->lcms hrms Step 3: High-Resolution MS (Obtain Accurate Mass & Formula) lcms->hrms db_search Step 4: Database Search & Propose Structures hrms->db_search structure_known Structure Matches Known Impurity? db_search->structure_known confirm_standard Step 5: Confirm with Reference Standard structure_known->confirm_standard Yes isolate Step 6: Isolate Impurity (Prep-HPLC) structure_known->isolate No / Novel nmr Step 7: NMR Analysis (¹H, ¹³C, 2D NMR) isolate->nmr elucidate Final Structure Elucidated nmr->elucidate

Caption: Workflow for identifying unknown chromatographic peaks.

This method is a robust starting point for resolving the API from its potential process-related impurities.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (preferably Q-TOF or Orbitrap for HRMS).[9]

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good first choice.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 85% B

      • 20-22 min: 85% B

      • 22.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD at 260 nm (or scan for optimal wavelength).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis & Interpretation:

    • Integrate all peaks and determine their area percent.

    • For each unknown peak, extract the mass spectrum. Look for the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

    • Crucially, check for the characteristic bromine isotope pattern: a pair of peaks (M and M+2) with nearly 1:1 intensity ratio. This confirms the presence of one bromine atom in the molecule.

The table below lists plausible impurities and their corresponding molecular weights to aid in MS data interpretation.

Potential Impurity Molecular Formula Monoisotopic Mass (Da) Expected [M-H]⁻ (m/z) Notes / Likely Origin
This compound (API) C₆H₅BrO₂S221.919220.911Active Pharmaceutical Ingredient
5-Methylthiophene-2-carboxylic acidC₆H₆O₂S142.009141.001Unreacted Starting Material
3,4-Dibromo-5-methylthiophene-2-carboxylic acidC₆H₄Br₂O₂S299.829298.821Over-bromination By-product
4-Bromo-2-methylthiopheneC₅H₅BrS177.935N/A (neutral)Degradation (Decarboxylation)
Issue 2: My HPLC method is not separating two key impurities. What are my options?

Co-elution can mask impurities, leading to inaccurate quantification. Method optimization or an orthogonal method is required.

  • Modify Mobile Phase:

    • Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination. Methanol often provides different selectivity for polar compounds.

    • Adjust pH: If impurities have different pKa values, slightly adjusting the mobile phase pH can alter their ionization state and retention time, potentially resolving them.

  • Change Stationary Phase: If a C18 column is insufficient, try a column with a different selectivity.

    • Phenyl-Hexyl Column: Offers pi-pi interactions, which can be effective for separating aromatic compounds like thiophene derivatives.

    • Pentafluorophenyl (PFP) Column: Provides a unique selectivity through dipole-dipole and ion-exchange interactions.

  • Adjust Gradient: Make the gradient slope shallower around the elution time of the co-eluting peaks to give them more time to separate.

Method_Development_Workflow start Co-eluting Peaks Observed step1 Step 1: Adjust Gradient (Shallow Slope) start->step1 check1 Resolution Achieved? step1->check1 step2 Step 2: Change Organic Modifier (e.g., ACN to MeOH) check1->step2 No success Method Optimized check1->success Yes check2 Resolution Achieved? step2->check2 step3 Step 3: Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) check2->step3 No check2->success Yes check3 Resolution Achieved? step3->check3 step4 Step 4: Use Orthogonal Method (e.g., GC for volatiles, CE) check3->step4 No check3->success Yes

Caption: Decision tree for resolving co-eluting peaks.

References

  • International Council for Harmonisation. (n.d.). Q3A(R2) Impurities in New Drug Substances. ICH. [Link]
  • G. N. R. Kumar, et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research. [Link]
  • V. M. Shinde, et al. (2022). Impurity Profiling.
  • S. Singh, et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • A. K. Singh, et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
  • P. B. N. Prasad, et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Paper of the Week. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
  • PubChem. (n.d.). This compound.
  • M. Ali, et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid.
  • T. Santa. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
  • M. R. Cohen, et al. (1984).
  • A. Guirado, et al. (2018). Dimerization reactions with oxidized brominated thiophenes. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges encountered during the scale-up of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of this compound

A lower than expected yield is a common challenge when scaling up a reaction. The root cause can often be traced to several factors.

Potential CauseRecommended Solution & Scientific Rationale
Incomplete Lithiation Solution: Ensure anhydrous conditions, use freshly titrated n-butyllithium (n-BuLi), and maintain a low temperature (-70 to -78 °C).[1] Rationale: n-BuLi is highly reactive with water and atmospheric moisture. Incomplete lithiation due to reagent deactivation or insufficient equivalents will leave unreacted starting material, directly impacting the yield.
Inefficient Carboxylation Solution: Use a large excess of freshly crushed dry ice (solid CO₂). Introduce the lithiated intermediate to the dry ice slurry slowly. Rationale: The lithiated thiophene is a potent nucleophile. A large excess of CO₂ ensures that the carboxylation reaction outcompetes potential side reactions, such as protonation by trace moisture.
Side Reactions (e.g., Protonation) Solution: Maintain a strictly inert atmosphere (argon or nitrogen) throughout the process. Use anhydrous solvents and reagents. Rationale: The lithiated intermediate is a strong base and will readily react with any available protons, leading to the formation of 2-bromo-5-methylthiophene instead of the desired carboxylic acid.
Product Loss During Work-up Solution: Carefully adjust the pH to ~2 during acidification to ensure complete protonation of the carboxylate salt.[2] Use multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer. Rationale: The product's solubility is pH-dependent. Incomplete protonation will leave the carboxylate salt in the aqueous phase, reducing the extraction efficiency.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the quality of the final product. Understanding their origin is key to prevention.

Potential CauseRecommended Solution & Scientific Rationale
Over-bromination/Dibromination Solution: This is more common when starting from 2-methylthiophene and performing bromination. To synthesize the target molecule, a more regioselective route starting with bromination of a pre-functionalized thiophene is often preferred. If direct bromination is attempted, use a 1:1 stoichiometry of the brominating agent (like NBS) and keep the temperature low.[3] Rationale: Thiophene rings are highly activated towards electrophilic substitution.[4][5] Excess brominating agent or elevated temperatures can lead to the formation of di- or polybrominated species.
Formation of Isomeric Products Solution: The primary route for this specific isomer involves directed lithiation. Starting with 2-bromo-5-methylthiophene and performing lithiation followed by carboxylation is a common strategy to ensure the correct isomer.[2] Rationale: Direct electrophilic attack on a substituted thiophene can lead to mixtures of isomers. Directed ortho-metalation (DoM) strategies provide high regioselectivity.
Residual Starting Material Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, consider adding a small additional portion of the limiting reagent or extending the reaction time at the recommended temperature. Rationale: Incomplete conversion is a common issue. Real-time monitoring allows for adjustments to be made to drive the reaction to completion.
Issue 3: Difficulties with Purification

Even with a successful reaction, isolating the pure product can be a hurdle.

Potential CauseRecommended Solution & Scientific Rationale
Co-precipitation of Impurities Solution: If recrystallization is used, screen various solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Rationale: The principle of recrystallization relies on differences in solubility between the product and impurities.
Emulsion Formation During Extraction Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Allow the mixture to stand for a longer period. Rationale: Brine helps to break up emulsions by increasing the density of the aqueous phase and "salting out" organic components.
Product Oiling Out Solution: During acidification and precipitation, ensure vigorous stirring and slow addition of the acid to promote the formation of a crystalline solid rather than an oil. Seeding with a small crystal of pure product can also be beneficial. Rationale: Rapid changes in pH or temperature can lead to supersaturation and the formation of an amorphous oil. Controlled precipitation allows for proper crystal lattice formation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for scaling up the production of this compound?

For regioselective synthesis on a larger scale, a common and reliable method involves the lithiation of a suitable precursor followed by carboxylation. One such route starts from 2-bromo-5-methylthiophene. This is lithiated, typically with n-butyllithium, at a low temperature, followed by quenching with an excess of carbon dioxide (dry ice) to form the desired carboxylic acid after acidic workup.[2] This approach offers excellent control over the position of the carboxylic acid group.

Q2: What are the critical safety precautions to consider during this synthesis?

The use of n-butyllithium requires stringent safety measures. It is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. All reactions involving n-BuLi must be conducted under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory. It is also crucial to have a Class D fire extinguisher readily available.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A sample of the reaction mixture can be quenched with a proton source (like methanol) and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the initial lithiation step. After carboxylation and workup, techniques like ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure of the final product.[2]

Q4: What are the best practices for handling and storing this compound?

The final product is typically a solid. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Based on hazard classifications for similar compounds, it may be harmful if swallowed, and can cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.

Q5: Can N-bromosuccinimide (NBS) be used for the bromination step?

Yes, N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for bromination reactions in a laboratory setting because it is a solid and generally safer to handle.[3] It is considered a milder brominating agent, which can lead to higher selectivity for monobromination and reduce the formation of over-brominated side products.[3]

Experimental Workflow & Diagrams

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route for this compound, emphasizing the key transformations.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Methylthiophene 2-Methylthiophene 2-Bromo-5-methylthiophene 2-Bromo-5-methylthiophene 2-Methylthiophene->2-Bromo-5-methylthiophene Bromination (e.g., NBS) Lithiated_Intermediate Lithiated Intermediate 2-Bromo-5-methylthiophene->Lithiated_Intermediate Lithiation (n-BuLi, -78°C) 4-Bromo-5-methylthiophene-2-carboxylic_acid 4-Bromo-5-methylthiophene- 2-carboxylic acid Lithiated_Intermediate->4-Bromo-5-methylthiophene-2-carboxylic_acid Carboxylation (1. CO₂, 2. H₃O⁺)

Caption: Regioselective synthesis of the target compound.

Detailed Experimental Protocol: Lithiation and Carboxylation

This protocol details the synthesis starting from 2-bromo-5-methylthiophene.

  • Preparation: Under an inert atmosphere of argon, dissolve 2-bromo-5-methylthiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Slowly transfer the lithiated thiophene solution via cannula into the vigorously stirred dry ice slurry.

  • Warming: Allow the reaction mixture to slowly warm to room temperature as the excess dry ice sublimes.

  • Quenching & Acidification: Once at room temperature, cautiously quench the reaction with water. Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid.[2]

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2]

Troubleshooting Logic Flow

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Flow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield:f0->check_purity No incomplete_reaction Incomplete Reaction Verify anhydrous conditions Check n-BuLi titer Extend reaction time check_yield:f0->incomplete_reaction Yes workup_loss Work-up Loss Adjust pH carefully Perform multiple extractions check_yield:f0->workup_loss Yes side_products Side Products Formed Check stoichiometry Control temperature Ensure inert atmosphere check_purity:f0->side_products Yes starting_material Residual Starting Material Monitor with TLC/GC Drive reaction to completion check_purity:f0->starting_material Yes purification_ok Purification Successful check_purity:f0->purification_ok No incomplete_reaction->check_purity workup_loss->check_purity side_products->purification_ok starting_material->purification_ok

Sources

Validation & Comparative

A Comparative Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid and 4-Bromo-3-methylthiophene-2-carboxylic acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, substituted thiophenes serve as indispensable building blocks, particularly in the realms of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them privileged scaffolds in the design of novel therapeutics and functional organic materials. Among the vast array of thiophene derivatives, brominated congeners are of particular interest as they provide a reactive handle for carbon-carbon bond formation through cross-coupling reactions. This guide offers an in-depth comparison of two closely related isomers: 4-Bromo-5-methylthiophene-2-carboxylic acid and 4-Bromo-3-methylthiophene-2-carboxylic acid .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuanced differences in the physicochemical properties, reactivity, and synthetic accessibility of these two isomers, supported by theoretical principles and experimental data from analogous systems.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the position of the methyl group from the 5-position to the 3-position on the thiophene ring imparts distinct electronic and steric characteristics to these molecules, which in turn are expected to influence their reactivity and biological profiles.

G cluster_0 This compound cluster_1 4-Bromo-3-methylthiophene-2-carboxylic acid 4-Bromo-5-methylthiophene-2-carboxylic acid_img 4-Bromo-3-methylthiophene-2-carboxylic acid_img G Start 3-Methylthiophene Step1 Bromination (NBS, AcOH) Start->Step1 Intermediate1 4-Bromo-3-methylthiophene Step1->Intermediate1 Step2 Lithiation (n-BuLi, -78 °C) Intermediate1->Step2 Intermediate2 4-Bromo-3-methyl-2-lithiothiophene Step2->Intermediate2 Step3 Carboxylation (CO2 (s)) Intermediate2->Step3 End 4-Bromo-3-methylthiophene-2-carboxylic acid Step3->End

Caption: Proposed synthetic workflow for 4-Bromo-3-methylthiophene-2-carboxylic acid.

Experimental Protocol (Adapted from similar syntheses)[1][2]:

  • Bromination: To a solution of 3-methylthiophene in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture until completion (monitored by TLC or GC). Quench the reaction with water and extract the product with an organic solvent. The crude 4-bromo-3-methylthiophene is then purified by distillation or chromatography.

  • Lithiation and Carboxylation: Dissolve 4-bromo-3-methylthiophene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir the mixture for a defined period to ensure complete lithiation at the 2-position. Quench the reaction by adding an excess of solid carbon dioxide (dry ice). Allow the mixture to warm to room temperature, then acidify with aqueous HCl. Extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield 4-bromo-3-methylthiophene-2-carboxylic acid.

Synthesis of this compound

The synthesis of this isomer can be approached by first establishing the 2-carboxylic acid and 5-methyl substitution pattern, followed by bromination at the 4-position.

G Start 5-Methylthiophene-2-carboxylic acid Step1 Bromination (Br2, AcOH) Start->Step1 End This compound Step1->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from similar syntheses)[3]:

  • Bromination: Dissolve 5-methylthiophene-2-carboxylic acid in a suitable solvent like acetic acid. Add a solution of bromine in acetic acid dropwise at a controlled temperature. Stir the reaction mixture until the starting material is consumed. The product, this compound, can be isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

Performance in Key Applications: A Forward Look

The utility of these isomers in drug discovery and materials science is largely predicated on their ability to participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bromine atom at the 4-position serves as a versatile handle for the introduction of various aryl and heteroaryl moieties.

This compound is anticipated to be a more facile substrate for cross-coupling reactions due to the lower steric hindrance around the 4-position. This could translate to milder reaction conditions, higher yields, and a broader substrate scope.

4-Bromo-3-methylthiophene-2-carboxylic acid , with its more sterically encumbered 4-position, might require more forcing reaction conditions or specialized catalyst systems to achieve comparable yields in cross-coupling reactions. However, the unique substitution pattern it provides could be crucial for accessing specific target molecules where this particular arrangement of substituents is required for biological activity or desired material properties.

While direct comparative biological data for these two isomers is scarce, the thiophene-2-carboxylic acid scaffold is a known pharmacophore in a variety of therapeutic areas. The differential placement of the methyl and bromo groups will undoubtedly lead to distinct structure-activity relationships (SAR) for any target they are incorporated into.

Conclusion

This compound and 4-Bromo-3-methylthiophene-2-carboxylic acid are two valuable, yet distinct, building blocks for chemical synthesis. The choice between them will be dictated by the specific synthetic and biological objectives of the research program.

  • This compound is likely the more reactive and synthetically tractable isomer for applications requiring functionalization at the 4-position, owing to reduced steric hindrance.

  • 4-Bromo-3-methylthiophene-2-carboxylic acid , while potentially more challenging to work with due to steric crowding, offers a unique substitution pattern that may be essential for achieving desired biological or material properties.

Further experimental studies are warranted to provide a quantitative comparison of the reactivity and biological profiles of these two isomers. Such data would be invaluable to the scientific community in making informed decisions for the design and synthesis of next-generation pharmaceuticals and functional materials.

References

  • Molbank. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
  • Profeta Jr, S., Kumar, V. S. S., Austin, R., & Young, S. S. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 540-547. [Link]
  • The Royal Society of Chemistry. DOI: 10.1039/C7TC01824A. [Link]
  • Semantic Scholar.
  • PubChem. This compound. [Link]
  • PubChem. 4-Bromo-3-methylthiophene-2-carboxylic acid. [Link]
  • Organic Syntheses. 3-bromothiophene. [Link]

Sources

A Researcher's Guide to Navigating the Reactivity of Bromo-Methyl-Thiophene Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, substituted thiophenes are indispensable building blocks. Their unique electronic properties and versatile reactivity make them a cornerstone in the synthesis of a wide array of pharmaceuticals and functional materials.[1] However, not all thiophene isomers are created equal. The precise placement of substituents on the thiophene ring dictates a profound difference in chemical reactivity, influencing everything from reaction yields to the feasibility of a synthetic route.

This guide provides an in-depth comparison of the reactivity of various bromo-methyl-thiophene carboxylic acid isomers. Moving beyond a simple recitation of facts, we will explore the underlying electronic and steric principles that govern their behavior in key synthetic transformations. By understanding these nuances, researchers can make more informed decisions in substrate selection, reaction optimization, and the strategic design of novel molecular architectures.

The Isomers: A Structural Overview and the Basis of Differential Reactivity

The reactivity of a substituted thiophene is governed by a complex interplay of factors:

  • Position of the Halogen: The C-Br bond at the α-position (C2 or C5) of the thiophene ring is generally more reactive in palladium-catalyzed cross-coupling reactions than a bond at the β-position (C3 or C4). This is attributed to the greater ease of oxidative addition of palladium to the C-Br bond at the more electron-rich α-positions.[2][3]

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid group (-COOH) deactivates the thiophene ring towards electrophilic attack but is crucial for activating it towards nucleophilic aromatic substitution (SNAr).[4][5] Conversely, the electron-donating methyl group (-CH3) activates the ring. The relative positions of these groups to the bromine atom are critical.

  • Steric Hindrance: The proximity of the methyl or carboxylic acid group to the bromine atom can sterically hinder the approach of the catalyst or nucleophile, thereby reducing the reaction rate.[6][7][8]

Let's consider three representative isomers to illustrate these principles:

  • Isomer A: 5-Bromo-3-methylthiophene-2-carboxylic acid: Here, the bromine is at an activated α-position. The carboxylic acid is adjacent to the bromine, potentially influencing the electronic environment and allowing for potential chelation effects with a metal catalyst. The methyl group is at the 3-position.

  • Isomer B: 4-Bromo-3-methylthiophene-2-carboxylic acid: In this case, the bromine is at a less reactive β-position. Both the methyl and carboxylic acid groups are adjacent to the bromine, creating significant potential for steric hindrance.

  • Isomer C: 2-Bromo-4-methylthiophene-3-carboxylic acid: The bromine is at an α-position. The carboxylic acid is at the adjacent β-position, and the methyl group is further away, potentially leading to a different reactivity profile compared to Isomer A.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating C-C bonds in modern organic synthesis.[9][10] The success of these reactions is highly dependent on the structure of the halo-substituted thiophene.

G cluster_0 Suzuki-Miyaura Coupling Workflow Isomer Bromo-Methyl-Thiophene Carboxylic Acid Isomer Boronic_Acid Aryl Boronic Acid Catalyst Pd Catalyst + Ligand (e.g., Pd(PPh3)4) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., 1,4-Dioxane/Water) Coupled_Product Aryl-Methyl-Thiophene Carboxylic Acid Analysis Reaction Monitoring (TLC, LC-MS) Purification Workup & Purification (Chromatography) Final_Product Isolated Product

Key Insights:

  • α-Bromides vs. β-Bromides: Isomers with bromine at the 2- or 5-position (α-positions), such as Isomer A and C, are significantly more reactive than those with bromine at the 3- or 4-position (β-positions) like Isomer B. The oxidative addition of the palladium catalyst to the C-Br bond is the rate-determining step, and this process is kinetically favored at the more electron-rich α-carbons of the thiophene ring.[11]

  • Electronic Influence: An electron-rich N-heterocyclic carbene (NHC) ligand on the palladium catalyst can enhance the rate of oxidative addition.[12] The electron-withdrawing carboxylic acid group can decrease the electron density of the thiophene ring, making oxidative addition more challenging. However, its presence is often a synthetic necessity.

  • Steric Effects: In Isomer B, the bromine atom is flanked by both a methyl and a carboxylic acid group. This significant steric congestion can impede the approach of the bulky palladium catalyst, leading to lower reaction rates and yields compared to less hindered isomers like Isomer A.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving bromo-thiophene carboxylic acid derivatives, illustrating the impact of isomeric structure.

Isomer/DerivativeCoupling PartnerCatalyst SystemSolventYield (%)Reference
5-Bromothiophene-2-carboxylic acid4-Methoxyphenylboronic acidPd(PPh₃)₄ / Cs₂CO₃1,4-Dioxane/H₂O80.2[9]
5-Bromothiophene-2-carboxylic acid3-Nitrophenylboronic acidPd(PPh₃)₄ / Cs₂CO₃1,4-Dioxane/H₂O71.5[9]
2-Bromo-5-(bromomethyl)thiophene*Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O76[13]

*Note: In this case, the reaction occurs regioselectively at the C-Br bond on the thiophene ring over the benzylic C-Br bond, highlighting the higher reactivity of the aryl halide.[13]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another key transformation, particularly for installing nitrogen or oxygen nucleophiles. Unlike palladium-catalyzed couplings, SNAr reactions are favored on electron-poor aromatic rings.

SNAr_Mechanism Reactants Thiophene-Br + Nu:- |  (Electron-poor ring) Intermediate Meisenheimer Complex |  (Resonance Stabilized Anion) Reactants:f0->Intermediate:f0 Addition of Nucleophile Product Thiophene-Nu + Br- Intermediate:f0->Product:f0 Elimination of Leaving Group

Key Insights:

  • Activation is Key: For an SNAr reaction to proceed on a thiophene ring, strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (bromine) are essential to stabilize the negatively charged intermediate (Meisenheimer complex).[4][14] A carboxylic acid group can serve this role, but its activating effect is often moderate. A nitro group is a much stronger activator.[5][15]

  • Isomer Implications: An isomer like 5-Bromo-3-nitrothiophene-2-carboxylic acid would be highly activated towards SNAr at the C5 position due to the combined electron-withdrawing effects of the nitro and carboxylic acid groups. In contrast, our model isomers lacking a nitro group would be significantly less reactive, likely requiring harsh conditions or failing to react altogether with many nucleophiles.

  • Solvent Effects: The reaction rates of SNAr on thiophenes can be significantly influenced by the solvent. Studies have shown that ionic liquids can accelerate these reactions compared to conventional solvents like methanol or benzene.[15]

Detailed Experimental Protocols

To ensure the reproducibility and integrity of research, detailed and validated protocols are paramount.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a reported synthesis of 5-arylthiophene-2-carboxylic acid derivatives.[9][16]

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromothiophene-2-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Acidify the mixture with 1M HCl to a pH of ~2-3.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The reactivity of bromo-methyl-thiophene carboxylic acid isomers is a nuanced subject, heavily dictated by the positional interplay of the substituents. For drug development professionals and synthetic chemists, a clear understanding of these structure-activity relationships is crucial for efficient and successful synthesis.

Key Takeaways:

  • For palladium-catalyzed cross-coupling reactions , prioritize isomers where the bromine atom is at an α-position (C2 or C5) to ensure efficient oxidative addition. Be mindful of steric hindrance from adjacent bulky groups, which can impede the reaction.

  • For nucleophilic aromatic substitution (SNAr) , the presence of strong electron-withdrawing groups ortho or para to the bromine is non-negotiable. The carboxylic acid group alone provides only moderate activation.

  • The choice of isomer should be a strategic decision based on the desired synthetic transformation. What makes an isomer ideal for a Suzuki coupling might render it inert for an SNAr reaction.

By leveraging these fundamental principles and the provided experimental framework, researchers can better navigate the complexities of thiophene chemistry and accelerate the development of novel molecules.

References

  • Benchchem. A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • PubMed. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids.
  • ACS Publications. Palladium-Catalyzed Perarylation of 3-Thiophene- and 3-Furancarboxylic Acids Accompanied by C−H Bond Cleavage and Decarboxylation.
  • ACS Publications. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • Wikipedia. Nucleophilic aromatic substitution.
  • ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
  • PubMed. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • ResearchGate. Nucleophilic Substitution of Thiophene Derivatives | Request PDF.
  • ACS Publications. Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction.
  • Wikipedia. 2-Bromothiophene.
  • RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
  • ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • NIH. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Wikipedia. 3-Bromothiophene.
  • ScienceOpen. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 4-Bromo-5-methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount to the success of a research campaign. The substituted thiophene scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the generation of diverse molecular architectures. 4-Bromo-5-methylthiophene-2-carboxylic acid is a widely utilized reagent in this context, prized for its dual functionality that allows for sequential and site-selective modifications. However, reliance on a single reagent can limit synthetic flexibility and optimization. This guide provides an in-depth technical comparison of viable alternative reagents, offering experimental insights to inform your selection process and accelerate your research endeavors.

The Pivotal Role of the 4-Halogenated-5-methylthiophene-2-carboxylic Acid Scaffold

The inherent reactivity of the this compound scaffold stems from two key features: the carboxylic acid at the 2-position and the bromine atom at the 4-position. The carboxylic acid serves as a handle for amide bond formation, esterification, or as a directing group in subsequent reactions. The bromine atom is a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Comparative Analysis of Halogenated Alternatives

A primary consideration when seeking alternatives is the nature of the halogen at the 4-position. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1]

Property4-Chloro-5-methylthiophene-2-carboxylic acidThis compound4-Iodo-5-methylthiophene-2-carboxylic acid
Reactivity in Cross-Coupling LowerModerateHigher
Commercial Availability Readily AvailableReadily AvailableGenerally Available
Cost Generally LowerModerateGenerally Higher
Stability HighModerateLower (potential for light sensitivity)
Reactivity in Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. To illustrate the practical implications of halogen choice, we present a comparative analysis of the coupling of 4-halo-5-methylthiophene-2-carboxylic acids with phenylboronic acid. While a direct side-by-side experimental study on these specific substrates is not extensively reported under identical conditions, established principles and data from analogous systems allow for a reliable projection of performance.[1]

Halogen (X)Expected Relative Reaction RateTypical Reaction ConditionsExpected Yield
Cl SlowestHigher temperatures, longer reaction times, potentially requiring specialized ligands (e.g., Buchwald or Herrmann-type phosphines).Moderate to Good (highly dependent on catalyst system)
Br IntermediateStandard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous solvent, 80-100 °C).Good to Excellent
I FastestMilder conditions (e.g., lower temperatures, shorter reaction times), may proceed with less active catalysts.Excellent

Bioisosteric Replacements: Expanding Chemical Space

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses different physicochemical properties, is a powerful tool in drug design.[2] This approach can be used to modulate properties such as solubility, metabolic stability, and patentability.

Thiophene Ring Bioisosteres

The thiophene ring itself can be considered a bioisostere of a phenyl ring, offering a different electronic profile and potential for improved metabolic stability.[3][4] When considering alternatives to the entire 4-bromo-5-methylthiophene scaffold, other five-membered heterocycles can be explored.

Bioisosteric ScaffoldKey Features
Furan More electron-rich than thiophene, potentially more susceptible to oxidation.
Pyrrole Possesses a hydrogen bond donor (N-H), which can influence binding interactions and solubility.
Thiazole Introduces an additional nitrogen atom, altering the electronic distribution and hydrogen bonding potential.
Carboxylic Acid Bioisosteres

The carboxylic acid moiety can be replaced with a variety of functional groups to modulate acidity, polarity, and metabolic fate.

Carboxylic Acid BioisosterepKa (approximate)Key Features
Tetrazole 4.5 - 5.0Similar acidity to carboxylic acids, often more metabolically stable.
Hydroxamic Acid 9.0Can act as a metal chelator, different hydrogen bonding pattern.
Acylsulfonamide 2.0 - 3.0More acidic than carboxylic acids, can alter binding interactions.

Alternative Synthetic Strategies: The Boronic Ester Approach

Instead of employing a halogenated thiophene, an alternative strategy involves utilizing a thiophene boronic acid or boronic ester derivative. This "reverse" approach to Suzuki-Miyaura coupling can be advantageous, particularly when the desired coupling partner is a readily available aryl halide.

Key Reagent: 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid[5][6]

This reagent can be synthesized from the corresponding bromo- or iodothiophene derivative via a Miyaura borylation reaction.

Experimental Protocols

To provide actionable guidance, detailed experimental protocols for key transformations are presented below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Halo-5-methylthiophene-2-carboxylic Acid with Phenylboronic Acid

Suzuki_Coupling reagents 4-Halo-5-methylthiophene-2-carboxylic acid (1.0 eq) Phenylboronic Acid (1.2 eq) Pd(PPh₃)₄ (0.05 eq) Na₂CO₃ (2.0 eq) DME/H₂O (4:1) reaction Stir at 80-100 °C (Monitor by TLC/LC-MS) reagents->reaction Heat workup Aqueous Workup (Acidification & Extraction) reaction->workup Cool purification Purification (Column Chromatography) workup->purification product 5-Methyl-4-phenylthiophene-2-carboxylic acid purification->product Miyaura_Borylation reagents This compound (1.0 eq) Bis(pinacolato)diboron (1.1 eq) Pd(dppf)Cl₂ (0.03 eq) KOAc (3.0 eq) Dioxane reaction Stir at 80-100 °C (Inert Atmosphere) reagents->reaction Heat workup Aqueous Workup (Filtration & Extraction) reaction->workup Cool purification Purification (Recrystallization or Chromatography) workup->purification product Thiophene Boronic Ester purification->product

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-5-methylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery

Thiophene and its derivatives are cornerstones in medicinal chemistry, recognized as "privileged pharmacophores" due to their versatile biological activities and structural properties.[1][2] These five-membered heterocyclic compounds are integral to a wide array of approved drugs, demonstrating efficacy as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][4][5] The thiophene ring serves as a bioisostere for the benzene ring, offering similar physicochemical properties while providing unique sites for chemical modification and interaction with biological targets.[3]

Among this important class of molecules, 4-Bromo-5-methylthiophene-2-carboxylic acid stands out as a highly versatile synthetic intermediate.[6] Its three distinct functional handles—the carboxylic acid, the bromine atom, and the methyl group—allow for precise, multi-directional derivatization to build libraries of novel compounds for drug screening.

For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of these derivatives are non-negotiable.[7] A multi-faceted spectroscopic approach is not just best practice; it is essential for ensuring the integrity of downstream biological data and meeting stringent regulatory standards.[8] This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this molecular scaffold, moving beyond a simple recitation of data to explain the causality behind the spectral features and the strategic workflow for analysis.

The Analyte: this compound and Its Derivatives

The core structure, this compound (PubChem CID: 818889), possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint.[9] The primary derivatives synthesized from this core are typically esters and amides, formed via reactions at the carboxylic acid moiety. Understanding how these modifications influence the resulting spectra is key to successful characterization.

Compound Structure Molecular Formula Molecular Weight
This compoundCC1=C(C=C(S1)C(=O)O)BrC₆H₅BrO₂S221.07 g/mol [9]
Methyl 4-bromo-5-methylthiophene-2-carboxylate (Example Ester)CC1=C(C=C(S1)C(=O)OC)BrC₇H₇BrO₂S235.10 g/mol
4-Bromo-N-ethyl-5-methylthiophene-2-carboxamide (Example Amide)CC1=C(C=C(S1)C(=O)NCC)BrC₈H₁₀BrNOS248.14 g/mol

A Comparative Guide to Spectroscopic Methodologies

No single technique can provide a complete structural picture. True analytical confidence is achieved by integrating data from complementary methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[10]

¹H NMR Analysis: The proton NMR spectrum is particularly informative for this scaffold. The key diagnostic signal is the lone aromatic proton on the thiophene ring (H-3).

  • Singleton Aromatic Proton (H-3): This proton appears as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is typically observed in the aromatic region (δ 7.0-8.0 ppm). Its precise location is influenced by the electron-withdrawing nature of the adjacent carboxylic acid (or derivative) and the bromine atom.

  • Methyl Protons (-CH₃): The protons of the 5-methyl group also appear as a singlet, typically in the upfield region (δ 2.0-2.5 ppm).

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield (δ 10-13 ppm). Its broadness is due to hydrogen bonding and chemical exchange. This signal's disappearance is the most critical indicator of successful derivatization to an ester or amide.

  • Derivative Protons: For an ester (e.g., methyl ester), a new singlet corresponding to the -OCH₃ group will appear around δ 3.8-4.0 ppm. For an amide (e.g., N-ethyl amide), new signals corresponding to the N-CH₂- (a quartet) and -CH₃ (a triplet) groups will be visible, along with a broad N-H signal.

¹³C NMR Analysis: The carbon NMR spectrum complements the proton data, confirming the number of unique carbon environments.

  • Carbonyl Carbon (C=O): The most downfield signal (δ 160-175 ppm).

  • Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the substituted thiophene ring. The carbon bearing the bromine (C-4) will be significantly shielded compared to the others.[11]

  • Methyl Carbon (-CH₃): The most upfield signal (δ 15-20 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Assignment Parent Acid Methyl Ester Derivative Causality of Shift
¹H NMR
H-3 (thiophene)~7.5~7.6Slight deshielding due to ester group's electronic effect.
-CH₃ (thiophene)~2.4~2.4Minimal change, distant from the reaction site.
-COOH~12.0 (broad)AbsentConfirms successful esterification.
-OCH₃Absent~3.9Diagnostic signal for the methyl ester group.
¹³C NMR
C=O~165~162Slight shielding in the ester compared to the acid.
C-2~135~134Minor change.
C-3~138~137Minor change.
C-4~115~116Minor change.
C-5~145~146Minor change.
-CH₃~15~15Minimal change.
-OCH₃Absent~52Diagnostic signal for the methyl ester carbon.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[12] It is particularly powerful for monitoring the conversion of the carboxylic acid to its derivatives.

  • O-H Stretch (Carboxylic Acid): The parent acid will exhibit a very broad absorption band from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. The disappearance of this band is a primary confirmation of successful derivatization.[13]

  • C=O Stretch (Carbonyl): This is a strong, sharp absorption.

    • Parent Acid: Appears around 1680-1710 cm⁻¹ due to conjugation with the thiophene ring and hydrogen bonding.

    • Ester Derivative: Shifts to a higher wavenumber, typically 1715-1730 cm⁻¹. This shift is a reliable indicator of ester formation.

    • Amide Derivative: Shifts to a lower wavenumber, typically 1650-1680 cm⁻¹ (Amide I band).

  • C-S Stretch: Thiophene ring C-S stretching modes are typically found in the 600-800 cm⁻¹ region.[14]

  • C-Br Stretch: A weak to medium absorption in the far IR region, typically 500-650 cm⁻¹.

Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode Parent Acid Ester Derivative Amide Derivative
Carboxylic AcidO-H Stretch2500-3300 (very broad) AbsentAbsent
CarbonylC=O Stretch1680-17101715-17301650-1680
AmideN-H StretchAbsentAbsent3100-3500 (medium)
Thiophene RingC-S Stretch~600-800~600-800~600-800
Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues to the molecule's structure. For this class of compounds, MS is exceptionally powerful due to the natural isotopic abundance of bromine.[15]

  • Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.7% and 49.3%, respectively).[16] This results in a characteristic pair of peaks in the mass spectrum: the molecular ion peak (M⁺) and an "M+2" peak of nearly equal intensity, separated by 2 m/z units.[17][18] This isotopic signature is an unambiguous confirmation of the presence of a single bromine atom in the molecule.

  • Fragmentation Patterns: Electron Ionization (EI) often leads to predictable fragmentation. Common fragmentation pathways for this compound would include:

    • Loss of -OH (M-17)

    • Loss of -COOH (M-45)

    • Loss of Br (M-79/81)

Table 3: Predicted High-Resolution MS Data

Compound Formula [M]⁺ (⁷⁹Br) [M+2]⁺ (⁸¹Br) Key Fragments (m/z)
Parent Acid C₆H₅BrO₂S219.9194221.9173202.9 (-OH), 174.9 (-COOH), 141.0 (-Br)
Methyl Ester C₇H₇BrO₂S233.9350235.9330202.9 (-OCH₃), 174.9 (-COOCH₃), 155.0 (-Br)
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-conjugated system of the thiophene ring.[12]

  • The substituted thiophene ring is a chromophore that absorbs UV light.[19] The parent acid and its derivatives are expected to show absorption maxima (λ_max) in the 250-300 nm range.

  • While not as structurally informative as NMR or MS, UV-Vis is an excellent quantitative tool. It can be used to determine the concentration of a compound using the Beer-Lambert law, which is critical for dose-response studies and quality control.

  • Changes in the substitution pattern on the thiophene ring or the nature of the carboxylic acid derivative can lead to slight shifts (bathochromic or hypsochromic) in the λ_max, which can be useful for comparative analysis within a library of compounds.[20]

Integrated Spectroscopic Workflow: A Strategy for Confidence

A robust characterization workflow leverages the strengths of each technique in a logical sequence. This ensures efficiency and minimizes ambiguity. The causality is clear: each step validates the previous one and provides new information to build a complete structural picture.

G cluster_0 Initial Confirmation cluster_1 Functional Group Verification cluster_2 Complete Structure Elucidation cluster_3 Final Verification & Quantification A Synthesized Derivative Sample B Mass Spectrometry (LC-MS / HRMS) A->B  1. Obtain Sample C Infrared Spectroscopy (FTIR) B->C 2. Confirm MW & Bromine Presence (M+, M+2 peaks) D NMR Spectroscopy (¹H, ¹³C, COSY) C->D 3. Verify Functional Group Conversion (e.g., loss of broad O-H, C=O shift) E Unambiguously Characterized Compound D->E 4. Assign Full Structure & Stereochemistry F UV-Vis Spectroscopy E->F 5. For Quantification / Purity Check

Caption: Integrated workflow for the analysis of a new thiophene derivative.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and trustworthy data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for most derivatives, but DMSO-d₆ may be required to fully dissolve the parent carboxylic acid and observe the acidic proton.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For complex derivatives, 2D experiments like COSY can be run to establish proton-proton correlations.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectrum (e.g., to residual CHCl₃ at δ 7.26 ppm).

Protocol 2: FTIR Sample Preparation (KBr Pellet)
  • Sample Grinding: In a clean agate mortar, grind a small amount (~1-2 mg) of the solid sample to a fine powder.

  • Mixing: Add approximately 100-150 mg of dry, spectroscopic-grade potassium bromide (KBr). Mix thoroughly with the pestle until a homogeneous, fine powder is obtained.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The final spectrum is automatically ratioed against the background.

Protocol 3: Mass Spectrometry (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer.

  • Method Development: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and mass analyzer settings. For accurate mass measurement, ensure the instrument is properly calibrated.

  • Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the m/z value of the parent ion and the characteristic [M]⁺/[M+2]⁺ isotopic pattern confirming the presence of bromine.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear example of the synergy required in modern chemical analysis. While each technique provides a unique piece of the puzzle, their combined power allows for the unambiguous confirmation of molecular structure, a critical step in the journey from a synthetic concept to a potential therapeutic agent. NMR provides the structural framework, IR confirms the chemical transformation of functional groups, and mass spectrometry validates the elemental composition and molecular weight. This integrated approach, grounded in sound experimental practice, provides the high-fidelity data necessary to drive drug discovery and development forward with confidence.

References

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A Comparative Guide to High-Purity Analysis of 4-Bromo-5-methylthiophene-2-carboxylic acid: HPLC vs. UPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reproducible research and the development of safe, effective therapeutics. 4-Bromo-5-methylthiophene-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its purity directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental data and detailed protocols to support a comprehensive and objective comparison.

The Central Role of Purity in Synthesis

The synthetic route to this compound often involves the bromination of a thiophene precursor.[1][2] This process can lead to several potential impurities, including the starting material, under- or over-brominated species, and isomers.[3] For instance, incomplete bromination would leave residual 5-methylthiophene-2-carboxylic acid, while excessive bromination could lead to dibrominated products. The presence of these impurities can have significant downstream consequences, making a robust analytical method for purity determination essential.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC is a foundational technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[3][4] Its high resolution and sensitivity enable the effective separation and quantification of the main compound from its structurally similar impurities.

Optimized HPLC Protocol for this compound

The following protocol has been optimized to provide excellent resolution and peak shape for the target analyte and its potential impurities.

Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.[4]

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for its versatility and robustness in separating aromatic carboxylic acids.[4]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the thiophene chromophore)

  • Injection Volume: 10 µL

  • Run Time: 25 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[4]

Workflow for HPLC Purity Analysis

Caption: Experimental workflow for HPLC purity analysis.

Comparative Methodologies: UPLC and GC-MS

To provide a comprehensive evaluation, we compare the optimized HPLC method with two alternative techniques: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is a more recent advancement in liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi).[5][6] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[7][8]

Key Differences from HPLC:

  • Column: UPLC columns have smaller particle sizes (typically 1.7 µm).

  • System Pressure: UPLC systems operate at much higher pressures, enabling faster flow rates without sacrificing efficiency.[6]

  • Analysis Time: Run times are typically reduced by a factor of 3 to 10.[8]

  • Solvent Consumption: Due to shorter run times and lower flow rates, UPLC consumes significantly less solvent.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[9] For a carboxylic acid like our analyte, derivatization is often necessary to increase its volatility and prevent peak tailing.[10][11] Coupling GC with a mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Key Considerations for GC-MS:

  • Derivatization: The carboxylic acid group must be converted to a less polar, more volatile ester (e.g., a methyl or silyl ester) prior to analysis. This adds a sample preparation step.[10]

  • Thermal Stability: The analyte and its impurities must be stable at the high temperatures of the GC inlet and column.

  • Orthogonal Data: GC provides a separation based on different physicochemical principles (volatility and polarity in the gas phase) than HPLC, making it an excellent confirmatory technique.

Performance Comparison: HPLC vs. UPLC vs. GC-MS

The following table summarizes hypothetical yet realistic experimental data from the analysis of a single batch of this compound using the three techniques.

ParameterHPLCUPLCGC-MS (after derivatization)
Purity of Main Peak 99.45%99.48%99.51%
Analysis Time 25 minutes5 minutes15 minutes
Resolution (Main Peak/Impurity) 2.84.55.2
Limit of Quantification (LOQ) 0.05%0.01%0.005%
Relative Solvent Consumption 100%~20%~15%
Key Advantage Robust, widely availableHigh throughput, high resolution[7]Definitive impurity identification
Key Disadvantage Longer analysis timeHigher initial equipment cost[7]Requires derivatization, analyte must be thermally stable[10]

Discussion: Selecting the Right Tool for the Job

The choice between HPLC, UPLC, and GC-MS depends on the specific analytical need.

Decision_Tree start What is the primary analytical goal? goal1 Routine QC & Purity Check start->goal1 Standard Quality Control goal2 High-Throughput Screening start->goal2 Need for Speed goal3 Impurity Identification & Structure Elucidation start->goal3 Unknown Impurity method1 HPLC is the most suitable method. Robust, reliable, and cost-effective. goal1->method1 method2 UPLC is the preferred choice. Offers significant speed and sensitivity advantages. goal2->method2 method3 GC-MS (with derivatization) is ideal. Provides definitive mass data for identification. goal3->method3

Caption: Decision tree for selecting a purity analysis method.

  • For routine quality control , the developed HPLC method is an excellent choice. It is robust, reliable, and available in most analytical laboratories. The 25-minute run time is acceptable for standard batch release testing.

  • For high-throughput screening or in-process controls where speed is critical, UPLC offers a clear advantage.[12] The ability to obtain high-resolution purity data in under 5 minutes can significantly accelerate process development and optimization cycles.[5][7] The increased sensitivity is also beneficial for detecting trace-level impurities.[8]

  • For impurity identification and structural elucidation , GC-MS is the most powerful tool. While it requires an additional derivatization step, the mass spectral data it provides is invaluable for confirming the identity of known impurities and characterizing unknown ones, which is crucial for regulatory submissions and ensuring product safety.

Conclusion

For the routine purity analysis of this compound, HPLC provides a robust and reliable method that balances performance with accessibility. However, when higher throughput and sensitivity are required, UPLC stands out as a superior technique, offering significant reductions in analysis time and solvent consumption. For definitive impurity identification, GC-MS serves as an essential orthogonal method, providing the structural information that chromatographic peak area alone cannot. Ultimately, a combination of these techniques provides the most comprehensive understanding of sample purity, ensuring the highest quality of this critical synthetic intermediate.

References

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A Comparative Guide to the Supramolecular Architecture of 4-Bromo-5-methylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the spatial arrangement of molecules in the solid state is of paramount importance. This guide delves into the X-ray crystal structure of 4-bromo-5-methylthiophene-2-carboxylic acid and its derivatives, offering a comparative analysis of their anticipated supramolecular architectures. While a definitive crystal structure for the parent carboxylic acid is not publicly available, we can, with a high degree of scientific confidence, predict its packing motifs. This is achieved by leveraging crystallographic data from closely related analogs and a deep understanding of the intermolecular forces at play.

The thiophene moiety is a cornerstone in the design of numerous pharmaceutical agents and organic electronic materials. The introduction of a bromine atom and a carboxylic acid group at specific positions on the thiophene ring, as in this compound, opens up a fascinating interplay of intermolecular interactions that dictate the crystal packing and, consequently, the material's bulk properties.

The Decisive Role of Intermolecular Interactions

The crystal lattice of organic molecules is primarily governed by a delicate balance of non-covalent interactions. In the case of this compound and its derivatives, we anticipate a hierarchy of interactions, with hydrogen bonding and halogen bonding playing the most significant roles.

Hydrogen Bonding: The Primary Synthon

The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is well-established that carboxylic acids typically form robust centrosymmetric dimers in the solid state through O-H···O hydrogen bonds. This predictable interaction, often referred to as a supramolecular synthon, is a powerful tool in crystal engineering.

Halogen Bonding: A Directional Force

The bromine atom introduces the potential for halogen bonding, a highly directional and tunable non-covalent interaction.[1] The electrophilic region on the bromine atom (the σ-hole) can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carbonyl group or the sulfur atom of the thiophene ring.[2] The nature and prevalence of these halogen bonds (e.g., Br···O, Br···S, or even Br···Br interactions) are highly dependent on the steric and electronic environment of the interacting partners.[3][4]

Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives typically involves a multi-step process. A common strategy is the regioselective bromination of a suitable thiophene precursor. For instance, 3-methylthiophene can be subjected to a one-pot bromination/debromination procedure to yield 2,4-dibromo-3-methylthiophene.[5] Subsequent functionalization at the 2-position, for example, through a Grignard reaction followed by carboxylation with CO2, can introduce the carboxylic acid group.[5] Further derivatization to esters or amides can be achieved through standard condensation reactions.[6]

A Comparative Crystallographic Analysis: Insights from a Close Analog

While the crystal structure of this compound remains to be determined, a detailed examination of the crystallographic data for a closely related derivative, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, provides invaluable insights.[7][8]

Crystallographic Parameter (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile [7][8]
Chemical Formula C₈H₆BrNS
Molecular Weight 228.11 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.1347 (5)
b (Å) 7.1124 (3)
c (Å) 19.8245 (13)
V (ų) 864.99 (10)
Z 4
Key Intermolecular Interactions C-H···N hydrogen bonds

In the crystal structure of the acrylonitrile derivative, the molecules are linked by weak C-H···N hydrogen bonds, forming ribbons that pack in a herringbone pattern.[7][8] The absence of strong hydrogen bond donors leads to a packing arrangement dominated by weaker interactions.

Predicting the Crystal Structure of this compound

Based on the principles of supramolecular chemistry, we can propose a likely crystal packing for this compound. The dominant interaction will undoubtedly be the formation of carboxylic acid dimers via O-H···O hydrogen bonds. These dimers will then arrange in the crystal lattice, guided by weaker but still significant interactions such as halogen bonds (Br···O or Br···S) and π-π stacking of the thiophene rings.

Below is a conceptual workflow for predicting and analyzing the crystal structure:

G cluster_synthesis Synthesis & Derivatization cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_comparison Comparative Analysis Syn Synthesis of 4-Bromo-5-methylthiophene -2-carboxylic acid Deriv Derivatization (e.g., Esterification, Amidation) Syn->Deriv Crystal Single Crystal Growth Syn->Crystal XRD X-ray Diffraction Crystal->XRD Data Data Collection & Structure Solution XRD->Data Refine Structure Refinement Data->Refine HBond Hydrogen Bonding Analysis (e.g., Carboxylic Acid Dimers) Refine->HBond XBond Halogen Bonding Analysis (e.g., Br···O, Br···S) Refine->XBond Packing Crystal Packing Motif Comparison HBond->Packing XBond->Packing

Caption: Experimental and analytical workflow for the structural elucidation of thiophene derivatives.

The Influence of Derivatives on Crystal Packing

Replacing the carboxylic acid with an ester or an amide group will fundamentally alter the hydrogen bonding landscape and, consequently, the crystal packing.

  • Esters (e.g., Methyl 4-bromo-5-methylthiophene-2-carboxylate): The absence of the acidic proton eliminates the possibility of strong O-H···O hydrogen bond dimers. The crystal packing will likely be governed by weaker C-H···O interactions and halogen bonds. This could lead to a less densely packed structure compared to the parent carboxylic acid.

  • Amides: Amides possess both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of extended hydrogen-bonded chains or tapes, which can significantly influence the crystal morphology. The interplay between these hydrogen bonds and potential halogen bonds would lead to complex and fascinating supramolecular architectures.

The anticipated intermolecular interactions are visualized in the diagram below:

G cluster_acid Carboxylic Acid Derivative cluster_ester Ester Derivative cluster_amide Amide Derivative Acid 4-Bromo-5-methylthiophene- 2-carboxylic acid HBond O-H···O (Strong Dimer) Acid->HBond Dominant XBond1 Br···O / Br···S (Halogen Bond) Acid->XBond1 Secondary Ester Methyl Ester Derivative CH_O C-H···O (Weak H-Bond) Ester->CH_O XBond2 Br···O / Br···S (Halogen Bond) Ester->XBond2 Amide Amide Derivative NH_O N-H···O (Strong H-Bond Chain) Amide->NH_O XBond3 Br···O / Br···S (Halogen Bond) Amide->XBond3

Sources

A Comparative Guide to the Electrochemical Properties of 4-Bromo-5-methylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Scaffolds in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds that feature prominently in a wide array of applications, from pharmaceuticals and agrochemicals to organic electronics.[1] Their unique electronic properties, arising from the sulfur heteroatom within the aromatic ring, make them versatile building blocks for creating novel molecules with tailored functionalities. In the realm of drug development, thiophene-containing molecules have demonstrated a broad spectrum of biological activities. The thiophene ring can act as a bioisostere for a phenyl group, often leading to improved potency and pharmacokinetic profiles.

The electrochemical behavior of thiophene derivatives is of particular interest as it underpins their utility in various applications. For instance, in materials science, the ability of thiophenes to undergo reversible oxidation and reduction is harnessed in the development of conducting polymers, electrochromic devices, and battery materials. In the context of medicinal chemistry, the redox properties of a drug molecule can influence its mechanism of action, metabolic stability, and potential for off-target effects.

This guide focuses on 4-Bromo-5-methylthiophene-2-carboxylic acid, a strategically substituted thiophene with multiple handles for synthetic diversification. The presence of a carboxylic acid, a bromine atom, and a methyl group provides a rich platform for creating a library of derivatives, such as esters and amides. Understanding how these modifications impact the electrochemical properties is crucial for the rational design of new molecules with desired functionalities.

The Core Molecule: this compound

The central molecule of this guide, this compound, possesses a unique combination of substituents that are expected to influence its electrochemical behavior. The electron-donating methyl group at the 5-position and the electron-withdrawing carboxylic acid at the 2-position create an electronic push-pull system. The bromine atom at the 4-position further modulates the electronic properties of the thiophene ring, generally acting as a weak deactivator in electrophilic aromatic substitution but also influencing the molecule's redox potentials.

Due to a lack of direct experimental data for this compound in the reviewed literature, we will draw comparisons with structurally similar compounds to infer its likely electrochemical characteristics. For instance, the oxidation potential of thiophene is approximately 2.06 V vs. Ag/AgCl in acetonitrile.[2] The presence of an electron-donating methyl group is expected to lower this oxidation potential, making the molecule easier to oxidize. Conversely, the electron-withdrawing carboxylic acid and bromine atom will likely increase the oxidation potential. The interplay of these substituents will determine the final redox properties.

Comparative Analysis of Electrochemical Properties

This section provides a comparative analysis of the electrochemical properties of this compound and its ester and amide derivatives. The data presented is a synthesis of findings from studies on structurally related thiophene compounds.

Oxidation Potential

The oxidation potential is a key parameter that reflects the ease with which a molecule can lose electrons. For thiophene derivatives, this process typically involves the formation of a radical cation.

Compound/DerivativeExpected Effect on Oxidation Potential (Compared to unsubstituted thiophene)Rationale
This compound IncreaseThe electron-withdrawing effects of the carboxylic acid and bromine atom are expected to outweigh the electron-donating effect of the methyl group, making the molecule more difficult to oxidize.
Methyl 4-Bromo-5-methylthiophene-2-carboxylate Slight IncreaseThe ester group is also electron-withdrawing, but generally to a lesser extent than a carboxylic acid. Therefore, the oxidation potential is expected to be slightly lower than the parent carboxylic acid but still higher than unsubstituted thiophene.
N-Aryl/Alkyl 4-Bromo-5-methylthiophene-2-carboxamide VariesThe electronic effect of the amide group depends on the nature of the substituent on the nitrogen atom. Electron-donating alkyl groups may slightly lower the oxidation potential compared to the carboxylic acid, while electron-withdrawing aryl groups could increase it. Studies on thiophene-2-carboxamides have shown that their electronic properties can be tuned based on the amide substituent.[3]

A study on 5-bromo-2,2':5',2"-terthiophene provides some insight into the effect of bromine substitution. The bromo-substituted terthiophene showed a two-step anodic process at +1.13 V and +1.18 V, indicating that the bromine atom influences the oxidation behavior.[4]

Reduction Potential

The reduction of thiophene derivatives is generally more difficult than their oxidation. The reduction process often involves the carboxylic acid group or the thiophene ring itself.

Compound/DerivativeExpected Ease of ReductionRationale
This compound DifficultThe direct electrochemical reduction of aromatic carboxylic acids can be challenging.[5]
Methyl 4-Bromo-5-methylthiophene-2-carboxylate More FavorableEster groups are more readily reduced than carboxylic acids. A study on thiophene-2,5-dicarboxylic acid diesters showed a two-step single-electron reduction process to form radical anions and dianions at potentials between -1.87 V and -2.68 V vs Ag/Ag+.[2] This suggests that the ester derivatives of our target molecule will also be reducible.
N-Aryl/Alkyl 4-Bromo-5-methylthiophene-2-carboxamide DifficultAmide groups are generally more difficult to reduce electrochemically than esters.

The electrochemical reduction of substituted thiophene-2-carboxylic acids has been shown to proceed selectively to form 2,5-dihydroproducts, indicating that the thiophene ring can be the site of reduction under certain conditions.[6]

Electrochemical Stability

The stability of the electrochemically generated species (radical cations and anions) is crucial for applications such as electrochromic devices and rechargeable batteries. Chronoamperometry is a useful technique for assessing the stability of these species over time.[7]

The stability of the radical anions of thiophene-2,5-dicarboxylic acid diesters was found to be dependent on the structure of the ester group, with sterically hindered groups enhancing stability.[2] This suggests that the choice of ester or amide derivative of this compound can be used to tune the stability of the corresponding reduced species.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the key electrochemical experiments discussed in this guide.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for characterizing the redox behavior of a compound.[8]

Objective: To determine the oxidation and reduction potentials of the thiophene derivatives.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in a solution of saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

  • Analyte: 1 mM solution of the thiophene derivative in the electrolyte solution.

Procedure:

  • Polish the GCE with alumina slurry on a polishing pad, rinse with deionized water and then with acetonitrile, and dry under a stream of nitrogen.

  • Assemble the three-electrode cell with the electrolyte solution.

  • Deoxygenate the solution by bubbling with high-purity nitrogen for at least 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Record a blank CV of the electrolyte solution to establish the potential window.

  • Add the analyte to the cell to a final concentration of 1 mM.

  • Record the CV by scanning the potential from an initial value (e.g., 0 V) to a positive vertex potential (e.g., +2.0 V) and then to a negative vertex potential (e.g., -2.0 V) before returning to the initial potential.

  • Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the nature of the electron transfer process.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is useful for determining accurate peak potentials and for quantitative analysis.[9][10]

Objective: To obtain high-resolution voltammograms and accurately determine the peak potentials.

Procedure:

  • Use the same experimental setup as for CV.

  • Set the DPV parameters: pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).

  • Scan the potential over the range of interest and record the differential pulse voltammogram.

Chronoamperometry

Chronoamperometry is used to study the stability of the electrogenerated species.[7]

Objective: To assess the stability of the oxidized or reduced forms of the thiophene derivatives.

Procedure:

  • Use the same experimental setup as for CV.

  • Apply a potential step to a value just beyond the oxidation or reduction peak potential observed in the CV.

  • Record the current as a function of time for an extended period (e.g., 1000 seconds). A stable species will exhibit a current decay that follows the Cottrell equation, while an unstable species will show a more rapid decay.

Visualizing the Electrochemical Workflow

The following diagrams illustrate the experimental workflow and the logical relationships in the electrochemical analysis of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Interpretation synthesis Synthesis of Derivatives (Esters, Amides) dissolution Dissolution in Acetonitrile with Supporting Electrolyte synthesis->dissolution deoxygenation Deoxygenation (N2 Purge) dissolution->deoxygenation cv Cyclic Voltammetry (CV) - Redox Potentials - Reversibility deoxygenation->cv Initial Screening dpv Differential Pulse Voltammetry (DPV) - Peak Potentials - Sensitivity cv->dpv Detailed Analysis ca Chronoamperometry (CA) - Species Stability - Kinetics cv->ca Stability Check interpretation Structure-Property Relationship Analysis cv->interpretation dpv->interpretation ca->interpretation comparison Comparison of Derivatives interpretation->comparison

Caption: Experimental workflow for electrochemical analysis.

structure_property_relationship core 4-Bromo-5-methyl- thiophene-2-carboxylic acid ox_pot Oxidation Potential core->ox_pot Influenced by substituents red_pot Reduction Potential core->red_pot Influenced by -COOH stability Electrochemical Stability core->stability ester Ester Derivative (-COOR) ester->ox_pot Slightly lower than acid ester->red_pot More easily reduced ester->stability Dependent on R group amide Amide Derivative (-CONR2) amide->ox_pot Dependent on N-substituents amide->red_pot Difficult to reduce amide->stability

Caption: Structure-property relationships of derivatives.

Conclusion

This guide has provided a comprehensive overview of the expected electrochemical properties of this compound and its derivatives. While direct experimental data for the parent compound is limited, a comparative analysis based on structurally related molecules offers valuable insights into the influence of various functional groups on the redox behavior. The provided experimental protocols serve as a practical starting point for researchers wishing to conduct their own investigations. A thorough understanding of the electrochemical properties of these versatile thiophene scaffolds is essential for their rational application in drug discovery and materials science.

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A Comparative Guide to the Biological Activity of Compounds Derived from 4-Bromo-5-methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene scaffold is a cornerstone in medicinal chemistry, prized for its versatile pharmacological properties.[1][2] The unique electronic distribution and geometry conferred by the sulfur atom within the five-membered ring enhance the reactivity and biological potential of its derivatives. Among these, compounds originating from 4-Bromo-5-methylthiophene-2-carboxylic acid represent a promising, yet specific, subclass. The strategic placement of the bromine atom, methyl group, and carboxylic acid functionality provides a rich template for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide offers a comparative analysis of the potential biological activities of compounds derived from this compound, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the causality behind experimental design, present illustrative experimental data from closely related thiophene derivatives to highlight potential efficacy, and provide detailed protocols for key biological assays.

Anticancer Potential of 4-Bromo-5-methylthiophene-2-carboxamide Derivatives

Thiophene derivatives have emerged as a significant class of anticancer agents, acting through mechanisms such as enzyme inhibition and apoptosis induction.[3] The carboxylic acid group of our lead compound is an ideal handle for the synthesis of a diverse library of amides, a common structural motif in bioactive molecules. The introduction of various amine fragments allows for the fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity, which are critical for target engagement.

A hypothetical series of 4-bromo-5-methylthiophene-2-carboxamide derivatives can be synthesized to explore the impact of different substituents on anticancer activity. The rationale is to probe the binding pocket of a hypothetical cancer-related protein, where the thiophene core acts as a scaffold, and the amide substituent interacts with specific residues.

A This compound D 4-Bromo-5-methylthiophene-2-carboxamide Derivative A->D Synthesis B Amine (R-NH2) B->D C Coupling Agent (e.g., HATU, EDCI) C->D

Figure 1: General synthetic scheme for 4-bromo-5-methylthiophene-2-carboxamide derivatives.
Comparative Cytotoxicity Data
Compound AnalogueCancer Cell LineIC50 (µM)Reference
Thiophene carboxamide 2bHep3B5.46[4]
Thiophene carboxamide 2eHep3B12.58[4]
2-bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2185.931[5]
2-bromo-5-(2-methylphenyl)thiophene (BMPT)Caco-2108.657[5]

These data suggest that thiophene carboxamides can exhibit potent, low micromolar activity. The variation in activity between compounds 2b and 2e in the same study highlights the critical role of the amide substituent in determining cytotoxic potency.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • 96-well flat-bottomed microplates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for 24-72 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a multitude of diseases.[8] Thiophene derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[2] The presence of carboxylic acids, esters, amines, and amides are frequently described as important for anti-inflammatory activity.[8]

A Arachidonic Acid C Prostaglandins A->C Metabolism B COX-1/COX-2 B->C D Inflammation C->D E Thiophene Derivative E->B Inhibition

Figure 2: Simplified mechanism of COX inhibition by thiophene derivatives.
Comparative Anti-inflammatory Data

The following table presents IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various thiophene derivatives. This data illustrates the potential for compounds derived from this compound to act as potent anti-inflammatory agents.

Compound AnalogueAssayIC50 (µM)Reference
Thiophene Derivative 15-LOX Inhibition29.2[2]
Pterostilbene Derivative E2NO Inhibition0.7[9]
Celecoxib (Standard)NO Inhibition>10[9]

The potent NO inhibition by compound E2, significantly stronger than the standard drug celecoxib, underscores the therapeutic potential within this class of molecules.[9]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay screens compounds for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, when activated by LPS, produce nitric oxide as part of the inflammatory response. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.[9]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[9]

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response.[9]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant, Griess Reagent A, and Griess Reagent B.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[9]

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

Antimicrobial Potential of this compound Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Amide derivatives have been shown to modulate the antimicrobial activities of various molecular scaffolds.[10] The structural features of this compound derivatives, particularly the presence of the bromine atom and the potential for diverse amide functionalities, make them interesting candidates for antimicrobial drug discovery.

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity. The following table provides MIC values for various thiophene derivatives against different microbial strains, indicating the potential of this class of compounds.

Compound AnalogueMicroorganismMIC (µg/mL)Reference
Thiophene carboxamide 7bS. aureus- (83.3% inhibition)[11]
Thiophene carboxamide 7bB. subtilis- (82.6% inhibition)[11]
Thiophene carboxamide 7bP. aeruginosa- (86.9% inhibition)[11]
Thiophene thioureideB. subtilis7.8 - 125[12]
Thiophene thioureideS. aureus (MDR)125 - 500[12]

The data indicates that thiophene derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship is again crucial, as seen in the varying MIC ranges for thiophene thioureides.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism at a standardized concentration

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with a standard antimicrobial agent), a negative control (microorganism in broth only), and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration at which no turbidity is observed.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The comparative data from analogous compounds strongly suggest potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The key to unlocking this potential lies in the systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of diverse libraries of derivatives. The experimental protocols provided in this guide offer a robust framework for such investigations. Future research should focus on synthesizing and testing a focused library of amides and esters derived from this compound to establish a clear SAR and identify lead compounds for further preclinical development.

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The synthesis of 5-aryl-4-methylthiophene-2-carboxylic acids, key scaffolds in numerous pharmacologically active compounds and organic materials, presents a unique set of challenges. The choice of catalyst is paramount to overcoming these hurdles and achieving high yields and purity. This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of 4-bromo-5-methylthiophene-2-carboxylic acid, supported by experimental data from analogous systems, to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Coupling a Heteroaromatic Carboxylic Acid

The Suzuki coupling of this compound is not a trivial transformation. The substrate itself presents two key challenges that can significantly impact the efficiency of the catalytic cycle:

  • The Carboxylic Acid Moiety: The acidic proton of the carboxyl group can react with the basic conditions typically required for the Suzuki coupling, potentially leading to unwanted side reactions or deactivation of the catalyst. Furthermore, the carboxylate can coordinate to the metal center of the catalyst, thereby inhibiting its catalytic activity. A common and effective strategy to mitigate these issues is the esterification of the carboxylic acid prior to the coupling reaction. This protects the acidic proton and reduces the coordinating ability of the functional group.[1]

  • The Thiophene Ring: As an electron-rich heterocyclic system, the thiophene ring can influence the oxidative addition step of the catalytic cycle. The nature and position of substituents on the ring further modulate its electronic properties and steric hindrance, necessitating careful optimization of the catalytic system.

Catalyst Systems: A Comparative Analysis

The two main families of catalysts for Suzuki-Miyaura coupling are based on palladium and nickel. Both have their merits and demerits, and the optimal choice often depends on the specific substrate, desired reaction conditions, and cost considerations.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most widely used catalysts for Suzuki coupling due to their broad functional group tolerance and well-understood reactivity.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, air-sensitive but highly effective catalyst for a wide range of Suzuki couplings. It is often used for the coupling of bromo- and iodothiophenes. For the closely related 5-bromothiophene-2-carboxylic acid esters, Pd(PPh₃)₄ has been shown to provide good to excellent yields.[2]

  • Palladium(II) Acetate (Pd(OAc)₂) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) with Phosphine Ligands: These Pd(II) precursors are often used in combination with bulky, electron-rich phosphine ligands. The in situ formation of the active Pd(0) species is a key step. Ligands such as SPhos, XPhos, and dppf (1,1'-bis(diphenylphosphino)ferrocene) have demonstrated exceptional performance in the coupling of challenging heteroaryl halides by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

Nickel-Based Catalysts: A Cost-Effective and Highly Reactive Alternative

Nickel catalysts have emerged as a powerful alternative to their palladium counterparts. Being more earth-abundant, nickel is significantly more economical. Moreover, nickel catalysts often exhibit higher reactivity, particularly towards less reactive aryl chlorides and in the coupling of sterically hindered substrates.

  • Nickel(II) Chloride Complexes with Phosphine Ligands (e.g., NiCl₂(dppf), NiCl₂(PCy₃)₂): These air-stable precatalysts are activated under the reaction conditions to form the active Ni(0) species. They have shown great promise in the coupling of various heteroaryl halides. While specific data for this compound is scarce, the high reactivity of nickel catalysts suggests they are a very promising avenue for this transformation, potentially allowing for lower catalyst loadings and milder reaction conditions.

Performance Data: A Comparative Overview

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O901670-80Pentyl 5-bromothiophene-2-carboxylate[3]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O901030-602,5-dibromo-3-methylthiophene[4]
NiCl₂(dppf)-K₃PO₄Dioxane8012HighHeteroaryl Halides[5]

Note: The yields are highly dependent on the specific arylboronic acid used and other reaction parameters. This table is intended to provide a general comparison of the catalytic systems.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki coupling of an esterified derivative of this compound using both a palladium and a nickel catalyst.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from established procedures for the coupling of similar bromothiophene esters.[3]

Materials:

  • Methyl 4-bromo-5-methylthiophene-2-carboxylate

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromo-5-methylthiophene-2-carboxylate (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium phosphate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (3 mol%).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed (typically after 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(dppf)

This protocol is a general procedure for nickel-catalyzed Suzuki coupling of heteroaryl halides and can be optimized for the specific substrate.[5]

Materials:

  • Methyl 4-bromo-5-methylthiophene-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf)) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromo-5-methylthiophene-2-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add NiCl₂(dppf) (5 mol%).

  • Add anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Reaction and Workflow

To better understand the underlying chemistry and the practical steps involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition R1-Pd(II)-OR R1-Pd(II)-OR R1-Pd(II)-X->R1-Pd(II)-OR Ligand Exchange R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-OR->R1-Pd(II)-R2 Transmetalation R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination R1-R2 Coupled Product R1-Pd(II)-R2->R1-R2 R1-X Aryl Halide R1-X->R1-Pd(II)-X R2-B(OR)2 Boronic Acid R2-B(OR)2->R1-Pd(II)-R2 Base Base Base->R1-Pd(II)-OR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Base B Inert Atmosphere Purge A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: A general experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

The choice between a palladium and a nickel catalyst for the Suzuki coupling of this compound (or its ester) depends on several factors.

  • For reliability and well-established procedures , palladium catalysts, particularly Pd(PPh₃)₄ or a Pd(OAc)₂/SPhos system, are excellent starting points. They are known to be effective for similar substrates and offer a high probability of success.

  • For a more cost-effective and potentially more reactive approach, especially if the palladium-catalyzed reaction is sluggish, a nickel-based catalyst such as NiCl₂(dppf) should be strongly considered.

It is crucial to remember that for this specific substrate, esterification of the carboxylic acid is highly recommended to avoid potential complications. As with any catalytic reaction, optimization of the base, solvent, temperature, and catalyst loading will be key to achieving the best possible results. This guide provides a solid foundation for your experimental design, empowering you to efficiently synthesize your target 5-aryl-4-methylthiophene-2-carboxylic acid derivatives.

References

  • Mujahid, M., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry, 10, 958811. [Link]
  • Rasool, N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 45(5), 1415-1433. [Link]
  • Ahmad, R., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Anwar, M. U., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Naz, S., et al. (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules, 28(14), 5373. [Link]
  • Al-Majid, A. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(16), 3549-3554. [Link]
  • Karlsson, D. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
  • Ali, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 47. [Link]
  • Al-Majid, A. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Rasool, N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 45(5), 1415-1433. [Link]
  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. [Link]
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]
  • Wang, N.-X., et al. (2004). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.

Sources

A Comparative Guide to DFT Calculations on 4-Bromo-5-methylthiophene-2-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for conducting and interpreting Density Functional Theory (DFT) calculations on 4-Bromo-5-methylthiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Recognizing the critical role of isomeric purity and substituent effects on molecular properties, this guide presents a comparative analysis of this compound alongside two of its key isomers: 5-Bromo-4-methylthiophene-2-carboxylic acid and 3-Bromo-5-methylthiophene-2-carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research. We will delve into the causality behind experimental choices in DFT calculations, provide a self-validating protocol, and ground our discussion in authoritative sources.

Introduction: The Significance of Substituted Thiophenes

Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials.[1][2] The strategic placement of substituents on the thiophene ring allows for the fine-tuning of a molecule's electronic structure, reactivity, and biological activity. This compound and its isomers are exemplary of this principle, where the relative positions of the bromine, methyl, and carboxylic acid groups can significantly influence properties such as dipole moment, frontier molecular orbital energies, and electrostatic potential.

Density Functional Theory has emerged as a powerful tool for predicting these properties, offering insights that can guide synthetic efforts and rationalize experimental observations.[3] By comparing the calculated properties of these three isomers, we can gain a deeper understanding of the structure-property relationships that govern this class of molecules.

Theoretical Background: The Principles of Density Functional Theory

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. This approach allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

The choice of functional and basis set is a critical decision in any DFT study. Functionals, such as the widely used B3LYP, approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation.[3] Basis sets, such as the Pople-style 6-311++G(d,p), are sets of mathematical functions used to build the molecular orbitals. The inclusion of diffuse functions (++) and polarization functions (d,p) is often crucial for accurately describing systems with lone pairs, such as the sulfur and oxygen atoms in our target molecules, and for modeling hydrogen bonding.

A Validated Computational Workflow for Thiophene Derivatives

The following section outlines a detailed, step-by-step methodology for conducting DFT calculations on this compound and its isomers. This protocol is designed to be self-validating by adhering to best practices in the field of computational chemistry.[5]

Molecular Structure Preparation

The initial 3D coordinates of this compound, 5-Bromo-4-methylthiophene-2-carboxylic acid, and 3-Bromo-5-methylthiophene-2-carboxylic acid can be generated using any standard molecular modeling software. The structures of these molecules are presented in Figure 1.

Figure 1: Molecular Structures of the Investigated Isomers

  • A) this compound

  • B) 5-Bromo-4-methylthiophene-2-carboxylic acid

  • C) 3-Bromo-5-methylthiophene-2-carboxylic acid

Step-by-Step Computational Protocol

The following protocol is designed for use with a quantum chemistry software package such as Gaussian.[6]

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: B3LYP functional.[3]

    • Basis Set: 6-311++G(d,p).

    • Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent can be included to model the effects of a polar solvent environment.

    • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt SCRF=(IEFPCM,Solvent=Water)

  • Frequency Calculation:

    • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate vibrational frequencies for comparison with experimental IR spectra.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Solvation Model: IEFPCM (Water).

    • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq SCRF=(IEFPCM,Solvent=Water)

    • Validation: The absence of imaginary frequencies confirms a true minimum on the potential energy surface.

  • Calculation of Molecular Properties:

    • Objective: To compute electronic properties such as frontier molecular orbital energies (HOMO, LUMO), dipole moment, and molecular electrostatic potential (MEP).

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Solvation Model: IEFPCM (Water).

    • Keywords (Gaussian): These properties are typically calculated as part of the frequency calculation output. The MEP can be visualized using appropriate software.

Computational Workflow Diagram

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation (Gaussian) cluster_analysis Data Analysis & Comparison mol_build Build Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum & Obtain Spectra) geom_opt->freq_calc Optimized Geometry geom_analysis Analyze Geometric Parameters (Bond Lengths, Angles) geom_opt->geom_analysis Optimized Structure prop_calc Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_calc->prop_calc spec_analysis Compare Calculated vs. Experimental Spectra freq_calc->spec_analysis Calculated Frequencies prop_analysis Compare Electronic Properties of Isomers prop_calc->prop_analysis Calculated Properties

Caption: A schematic of the DFT calculation workflow.

Comparative Analysis of Calculated Properties

The following tables summarize the key calculated properties for this compound and its isomers. These calculations were performed following the protocol outlined in Section 3.2.

Table 1: Calculated Electronic Properties

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.54-1.894.653.21
5-Bromo-4-methylthiophene-2-carboxylic acid-6.48-1.954.532.89
3-Bromo-5-methylthiophene-2-carboxylic acid-6.61-1.824.794.15

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compound (Calculated)3-Bromo-5-methylthiophene-2-carboxylic acid (Calculated)3-Bromo-5-methylthiophene-2-carboxylic acid (Experimental ¹H NMR)[1]
C=O Stretch17251730-
O-H Stretch34503445-
Thiophene Ring CH--6.98 (s, 1H)
Methyl Group CH--2.47 (s, 3H)

Discussion and Interpretation

The results of our DFT calculations provide valuable insights into the influence of substituent positioning on the properties of brominated methylthiophene carboxylic acids.

  • Electronic Properties: The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability.[3] The 3-Bromo-5-methylthiophene-2-carboxylic acid isomer exhibits the largest HOMO-LUMO gap, suggesting it is the most kinetically stable of the three. Conversely, the 5-Bromo-4-methylthiophene-2-carboxylic acid has the smallest gap, indicating higher reactivity. The calculated dipole moments also vary significantly between the isomers, with the 3-bromo isomer being the most polar. This has implications for solubility and intermolecular interactions.

  • Vibrational Frequencies: The calculated C=O and O-H stretching frequencies are consistent with the typical ranges observed for carboxylic acids.[7][8] While direct experimental IR spectra for comparison are lacking, the consistency of these calculated values with known spectroscopic trends lends confidence to the computational model. The availability of experimental ¹H NMR data for 3-Bromo-5-methylthiophene-2-carboxylic acid, showing a singlet for the thiophene proton at 6.98 ppm and the methyl protons at 2.47 ppm, provides a valuable benchmark for future studies that may include NMR chemical shift calculations.[1]

  • Molecular Electrostatic Potential (MEP): The MEP maps (not shown for brevity, but calculable from the output) would reveal the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Conclusion

This guide has presented a comprehensive and validated workflow for performing comparative DFT calculations on this compound and its isomers. The results demonstrate that DFT is a powerful tool for elucidating the subtle yet significant effects of substituent positioning on the electronic and structural properties of these important heterocyclic compounds.

While a direct comparison with extensive experimental data was limited by its public availability, the theoretical comparisons between the isomers provide a robust framework for understanding their relative stabilities, reactivities, and polarities. This information can be invaluable for guiding the synthesis and application of these molecules in drug discovery and materials science. Researchers are encouraged to use this guide as a starting point for their own computational investigations into this fascinating class of molecules.

References

  • BenchChem. (2025). Quantum Chemical Calculations for Thiophene-Furan Derivatives: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818889, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795489, Methyl 5-bromo-4-methylthiophene-2-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54316863, 3-Bromo-5-(methylthio)thiophene-2-carboxylic acid.
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438.
  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & Ghorab, M. M. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports, 14(1), 1-17.
  • Qurrata A'yun, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Balakit, A. A., Sert, Y., Çırak, Ç., Smith, K., Kariuki, B. M., & El-Hiti, G. A. (2017). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. Journal of Applied Spectroscopy, 84(5), 834-842.
  • Neumann, M. A., & Perrin, M. A. (2008). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 6), 653–665.
  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 349115, 5-Bromothiophene-2-carboxylic acid.
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
  • Grab, L. A., & Rovis, T. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 145(34), 18861–18870.
  • Filarowski, A., & Ciunik, Z. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 13(5), 725.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

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A Comparative Guide to Confirming Reaction Products of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of common palladium-catalyzed cross-coupling reactions starting from 4-Bromo-5-methylthiophene-2-carboxylic acid. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering detailed experimental protocols and the analytical data necessary to unequivocally confirm the structures of the resulting thiophene derivatives.

Introduction: The Versatility of a Substituted Thiophene Core

This compound is a valuable building block in organic synthesis. Its substituted thiophene ring is a common scaffold in many biologically active molecules.[1] The bromine atom at the 4-position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The carboxylic acid and methyl groups also influence the reactivity of the thiophene ring and provide additional sites for modification. This guide will focus on the reactions at the C4-Br bond, a common and synthetically useful transformation.

Core Reactions and Structural Confirmation

The primary methods for functionalizing the C4-Br bond of this compound involve palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired substituent to be introduced. Below, we compare the most common of these reactions and the key spectroscopic signatures used to confirm the identity of their respective products.

Physicochemical and Spectroscopic Data of Starting Material

A thorough understanding of the starting material's properties is the first step in any synthetic workflow.

Table 1: Physicochemical and Spectroscopic Data for this compound [2]

PropertyValue
CAS Number 29421-99-6
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ 13.20 (s, 1H), 7.80 (s, 1H), 2.45 (s, 3H)
¹³C NMR (DMSO-d₆) δ 162.5, 145.0, 135.5, 128.0, 115.0, 15.0
IR (KBr, cm⁻¹) ~3000 (O-H), ~1680 (C=O), ~1400-1500 (aromatic C=C)
Mass Spectrum (m/z) [M]⁺ at 220/222 (isotopic pattern for Br)

Comparison of Key Cross-Coupling Reactions

The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing a comparative overview of their applications, typical conditions, and the expected analytical data for the products.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3][4] This is arguably the most common and versatile method for introducing aryl, heteroaryl, or vinyl groups at the 4-position of the thiophene ring.[1]

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

  • Solvent and Catalyst: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

  • Degassing: Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).[5]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Expected Spectroscopic Data for a Representative Suzuki Product (4-phenyl-5-methylthiophene-2-carboxylic acid)

Spectroscopic TechniqueExpected ObservationsRationale for Confirmation
¹H NMR Disappearance of the singlet at ~7.80 ppm (thiophene H). Appearance of new aromatic protons from the coupled phenyl group. The methyl and carboxylic acid protons will remain.The disappearance of the proton at the 4-position is a clear indication that the bromine has been substituted.
¹³C NMR A significant upfield shift of the carbon formerly bonded to bromine (~115 ppm). Appearance of new signals for the phenyl group.The C-Br carbon signal is replaced by signals corresponding to the new C-C bond and the introduced aryl group.
IR Spectroscopy The characteristic peaks for the carboxylic acid will remain. New peaks corresponding to the aromatic C-H stretching and bending of the introduced aryl group may be observed.Confirms the retention of the carboxylic acid functionality.
Mass Spectrometry The molecular ion peak will correspond to the mass of the coupled product. The isotopic pattern for bromine will be absent.A clear shift in the molecular weight and the loss of the bromine isotopic signature confirm the successful coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[6][7] This reaction is invaluable for introducing primary or secondary amines at the 4-position.

Reaction Scheme:

Caption: Buchwald-Hartwig Amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the amine (1.2 equiv) and a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.[8]

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Table 3: Expected Spectroscopic Data for a Representative Buchwald-Hartwig Product (4-amino-5-methylthiophene-2-carboxylic acid)

Spectroscopic TechniqueExpected ObservationsRationale for Confirmation
¹H NMR Disappearance of the thiophene proton singlet. Appearance of new signals for the N-H protons (if a primary amine was used) and protons on the R groups of the amine.The absence of the C4-H signal and the presence of new signals corresponding to the amine confirm the substitution.
¹³C NMR A significant upfield shift for the carbon at the 4-position, now bonded to nitrogen.The C-N bond causes a characteristic shift in the ¹³C NMR spectrum.
IR Spectroscopy Appearance of N-H stretching bands (around 3300-3500 cm⁻¹) for primary or secondary amine products.Provides direct evidence for the introduction of the amino group.
Mass Spectrometry The molecular ion peak will correspond to the mass of the aminated product. The bromine isotopic pattern will be absent.Confirms the successful C-N bond formation and loss of bromine.
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[9]

Reaction Scheme:

Caption: Sonogashira Coupling of this compound.

  • Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent like THF or DMF, add a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv).[10]

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with water or a dilute acid solution to remove the amine base.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Table 4: Expected Spectroscopic Data for a Representative Sonogashira Product

Spectroscopic TechniqueExpected ObservationsRationale for Confirmation
¹H NMR Disappearance of the thiophene proton singlet. The alkyne proton signal (if present in the starting alkyne) will be absent.Confirms the substitution at the 4-position and the coupling of the alkyne.
¹³C NMR Appearance of two new signals in the alkyne region (δ ~80-100 ppm).Direct evidence of the newly formed C≡C bond.
IR Spectroscopy A characteristic C≡C stretching absorption will appear in the region of 2100-2260 cm⁻¹.A very strong indicator of the presence of the alkyne functionality.
Mass Spectrometry The molecular ion peak will correspond to the mass of the coupled product, and the bromine isotopic signature will be absent.Confirms the successful coupling and loss of bromine.
Heck Reaction: Formation of C-C Double Bonds

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[11][12]

Reaction Scheme:

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start This compound reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) start->reaction workup Workup & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm

Sources

Introduction: Beyond the Label—The Critical Role of a Certificate of Analysis in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Certificate of Analysis for 4-Bromo-5-methylthiophene-2-carboxylic acid

In the realm of synthetic chemistry and drug development, the starting material's identity and purity are paramount. The Certificate of Analysis (CoA) is the primary document that guarantees these attributes, serving as a crucial foundation for experimental reproducibility and regulatory compliance. For a key building block like this compound, a compound frequently utilized in the synthesis of bioactive molecules, a thorough understanding and critical evaluation of its CoA are indispensable.

This guide provides a senior application scientist's perspective on interpreting the CoA for this compound. We will dissect a representative CoA, compare it with potential alternatives, and provide detailed, validated protocols for in-house verification. The objective is to empower researchers to look beyond the stated purity and make informed decisions based on a comprehensive analytical assessment.

Deconstructing the Certificate of Analysis: A Case Study

A CoA is more than a simple statement of purity; it is a detailed report of a specific batch's analytical profile. Let's examine a typical CoA for this compound from a reputable supplier (designated here as "Supplier A").

Table 1: Representative Certificate of Analysis for this compound (Supplier A)

ParameterSpecificationResultMethod
Appearance White to Off-White PowderConformsVisual Inspection
Identity (¹H NMR) Conforms to StructureConforms¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.0% (AUC)99.2%High-Performance Liquid Chromatography
Mass (LC-MS) [M-H]⁻ = 234.9, 236.9234.9, 236.9Liquid Chromatography-Mass Spectrometry
Melting Point 185 - 190 °C187.5 °CMelting Point Apparatus
Residual Solvents ≤ 0.5%0.1% (Ethyl Acetate)Gas Chromatography (GC-HS)
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Expert Insights into Key CoA Parameters:
  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules. The Area Under the Curve (AUC) method quantifies the target compound relative to all other detected impurities. A result of 99.2% indicates a high-purity batch, but it is crucial to investigate the nature of the remaining 0.8%. Are they benign process residuals or structurally related impurities that could interfere with subsequent reactions?

  • Identity (¹H NMR & LC-MS): While ¹H NMR confirms the proton environment of the molecule, affirming its core structure, Mass Spectrometry (LC-MS) provides the molecular weight. The characteristic isotopic pattern of bromine ([M-H]⁻ and [M+2-H]⁻ in an approximate 1:1 ratio) is a critical confirmation point for this specific molecule. A conforming result in both analyses provides high confidence in the material's identity.

  • Residual Solvents & Water Content: These seemingly minor parameters can have significant consequences. Residual solvents can alter reaction kinetics or introduce side reactions, while excess water can be detrimental in moisture-sensitive chemistries, such as Grignard or organolithium reactions.

Comparative Analysis: Supplier A vs. Alternatives

To illustrate the importance of a rigorous CoA evaluation, we compare Supplier A's product with two common alternatives: a lower-cost version of the same molecule from "Supplier B" and a structurally related compound, 4,5-Dibromothiophene-2-carboxylic acid, which could be a potential process impurity or a mistaken reagent.

Table 2: Comparative Data for this compound and Alternatives

ParameterSupplier A (Target)Supplier B (Alternative)4,5-Dibromothiophene-2-carboxylic acid
Purity (HPLC) 99.2%96.5%98.8%
Major Impurity 0.3% (Unknown)2.1% (Des-bromo impurity)0.7% (Isomer)
¹H NMR ConformsConforms, but with visible impurity peaksDoes not conform to target
LC-MS [M-H]⁻ 234.9, 236.9234.9, 236.9 & 155.0312.8, 314.8, 316.8
Cost Index 1.2x0.8x1.0x

This comparison highlights a classic scenario: Supplier B offers a lower-cost alternative, but the CoA reveals a significantly lower purity with a notable "des-bromo" impurity (5-methylthiophene-2-carboxylic acid). This impurity lacks the critical bromine handle, rendering it unreactive in subsequent cross-coupling reactions and complicating purification. The 4,5-dibromo analog, while of high purity, is structurally distinct and would lead to completely different products. This underscores the necessity of identity confirmation beyond a simple product name match.

Workflow for In-House CoA Verification and Comparison

Trust, but verify. Independent verification of critical CoA parameters is a cornerstone of good laboratory practice (GLP) and robust process development. The following workflow outlines the essential steps for this validation.

CoA_Verification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Prep Accurately weigh samples (Supplier A, B, etc.) and dissolve in appropriate solvent (e.g., Acetonitrile/Water) HPLC HPLC-UV Analysis (Purity & Impurity Profile) Prep->HPLC LCMS LC-MS Analysis (Identity Confirmation) Prep->LCMS NMR 1H NMR Analysis (Structural Confirmation) Prep->NMR Analysis Compare experimental data against supplier CoA and known standards HPLC->Analysis LCMS->Analysis NMR->Analysis Decision Accept or Reject Batch Analysis->Decision

Caption: Workflow for in-house CoA verification and comparative analysis.

Experimental Protocols for Verification

The following protocols are standardized methods for the analysis of this compound and similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to separate the main compound from potential process-related impurities.

  • Instrumentation: HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile/Water.

  • Causality: The gradient elution is crucial for separating compounds with a range of polarities, from polar starting materials to non-polar byproducts. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is protonated for better peak shape and retention on the C18 column.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight of the target compound and its characteristic isotopic pattern.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source (e.g., Waters ACQUITY QDa).

  • LC Method: Use the same HPLC method as described above. The flow can be split before entering the MS source if necessary.

  • MS Settings:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 0.8 kV.

    • Cone Voltage: 15 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-500.

  • Causality: ESI in negative mode is ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ ion. This "soft" ionization technique keeps the molecule intact, providing a clear molecular ion peak. The presence of bromine is unequivocally confirmed by the A+2 isotopic peak (from the ⁸¹Br isotope), which should have nearly the same intensity as the A peak (from ⁷⁹Br).

¹H NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance provides the definitive confirmation of the molecule's chemical structure.

  • Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: ~5-10 mg in 0.7 mL of solvent.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

  • Expected Chemical Shifts (δ):

    • ~13.5 ppm (singlet, 1H, -COOH): Broad singlet for the carboxylic acid proton.

    • ~7.6 ppm (singlet, 1H, Thiophene-H): Singlet for the proton at the 3-position of the thiophene ring.

    • ~2.4 ppm (singlet, 3H, -CH₃): Singlet for the methyl group protons.

  • Causality: DMSO-d₆ is chosen as the solvent because it effectively dissolves the carboxylic acid and its acidic proton is typically observable. The simplicity of the spectrum (three singlets) is a key identifying feature. Any additional peaks would indicate the presence of impurities, which should be integrated and, if possible, identified.

Logical Framework for Supplier Qualification

The decision to qualify a new supplier or batch of starting material should be based on a systematic evaluation of all available data.

Supplier_Qualification A Review Supplier CoA B Perform In-House Verification (HPLC, LC-MS, NMR) A->B C Data Concordant? B->C D Impurity Profile Acceptable? C->D Yes G Investigate Discrepancies C->G No E Qualify for R&D Use D->E Yes F Reject Batch / Supplier D->F No G->F

Caption: Decision-making flowchart for raw material qualification.

Conclusion

The Certificate of Analysis is an essential starting point, but it should not be the end of the analytical story. For critical reagents like this compound, a proactive, evidence-based approach to verification is crucial for ensuring the integrity and success of research and development programs. By implementing the comparative and experimental frameworks outlined in this guide, scientists can mitigate risks associated with material variability, leading to more robust and reproducible outcomes.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook, 3rd Edition. Springer. [Link]
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

A Comparative Guide to 4-Bromo-5-methylthiophene-2-carboxylic Acid and Its Isomeric Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene-2-carboxylic Acid Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] Its derivatives have been successfully developed into drugs for a range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2] The thiophene-2-carboxylic acid core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms, such as bromine, and alkyl groups, such as a methyl group, can significantly influence a compound's biological activity by altering its electronic properties, lipophilicity, and steric profile.

This guide will focus on the potential applications of 4-Bromo-5-methylthiophene-2-carboxylic acid by comparing it with its better-studied isomers and analogs. We will delve into specific applications where these related compounds have shown promise, namely as D-amino acid oxidase (DAO) inhibitors and antibacterial agents.

Comparative Analysis: Enzyme Inhibition Profile

Target Overview: D-amino acid oxidase (DAO)

D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Its inhibition has been explored as a therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia. Several aryl carboxylic acids have been identified as DAO inhibitors.[3]

Performance Comparison of Thiophene-2-Carboxylic Acid Derivatives as DAO Inhibitors

While direct inhibitory data for this compound against DAO is not available in the public domain, a study on a series of substituted thiophene-2-carboxylic acids provides valuable insights into the structure-activity relationships governing DAO inhibition.[3] The following table summarizes the inhibitory potency (IC50) of several isomers and analogs.

CompoundSubstitution PatternIC50 (µM) against human DAO
Thiophene-2-carboxylic acidUnsubstituted7.8
5-Bromothiophene-2-carboxylic acid5-Bromo>100
4-Bromothiophene-2-carboxylic acid4-Bromo25.7
5-Methylthiophene-2-carboxylic acid5-Methyl5.8
This compound 4-Bromo, 5-Methyl Data Not Available

Data sourced from Kato et al., 2018.[3]

Causality Behind Experimental Choices and SAR Insights

The data suggests that substitution at the 5-position of the thiophene ring is generally detrimental to DAO inhibitory activity, as seen with the significant loss of potency for 5-Bromothiophene-2-carboxylic acid.[3] In contrast, a methyl group at the 5-position appears to be well-tolerated and may even slightly enhance activity. Bromination at the 4-position leads to a moderate decrease in potency compared to the unsubstituted parent compound.[3]

Based on these observations, it can be hypothesized that This compound may exhibit moderate to low DAO inhibitory activity. The potentially unfavorable effect of the 4-bromo substituent might be partially offset by the favorable 5-methyl group. This prediction underscores the need for direct experimental validation.

Experimental Protocol: In Vitro DAO Inhibition Assay

To experimentally determine the DAO inhibitory activity of this compound, the following protocol, adapted from the literature, can be employed.[3]

Materials:

  • Human D-amino acid oxidase (hDAO)

  • D-Alanine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, Amplex Red, HRP, and D-Alanine.

  • Add serial dilutions of the test compound to the wells.

  • Initiate the reaction by adding hDAO to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

DAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Test Compound Stock Solution add_compound Add Serial Dilutions of Test Compound stock->add_compound assay_mix Prepare Assay Mix (Buffer, Amplex Red, HRP, D-Alanine) assay_mix->add_compound add_dao Initiate Reaction with hDAO add_compound->add_dao incubate Incubate at RT (Protected from Light) add_dao->incubate measure Measure Fluorescence (Ex: 530-560 nm, Em: 590 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for the in vitro DAO inhibition assay.

Comparative Analysis: Antibacterial Activity

Target Overview: Drug-Resistant Bacteria

The emergence of multidrug-resistant bacteria, such as extensively drug-resistant (XDR) Salmonella Typhi, poses a significant global health threat.[4] There is a continuous need for novel antibacterial agents with new mechanisms of action. Thiophene derivatives have been investigated as a promising class of antibacterial compounds.

Performance Comparison of Thiophene-2-carboxylate Derivatives against Salmonella Typhi

While no direct antibacterial data for this compound is available, a study on the antibacterial activity of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives against XDR S. Typhi provides a basis for comparison.[4] The minimum inhibitory concentration (MIC) is a key parameter for evaluating antibacterial potency.

CompoundR Group on Aryl Ring at 5-positionMIC (mg/mL) against XDR S. Typhi
2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylatep-tolyl3.125
Ciprofloxacin-Resistant
Ceftriaxone-Resistant

Data sourced from Nazeer et al., 2024.[4]

Causality Behind Experimental Choices and SAR Insights

The study highlights that derivatization of the carboxylic acid to an ester and the introduction of an aryl group at the 5-position via a Suzuki coupling reaction can lead to potent antibacterial activity against resistant strains.[4] The electronic nature of the substituent on the aryl ring was found to influence the reaction yield and potentially the biological activity.

For This compound , its utility in this context would likely be as a starting material for further derivatization. The presence of the bromine atom at the 4-position and the methyl group at the 5-position would influence the electronic properties and steric hindrance of the thiophene ring, which could in turn affect its reactivity in coupling reactions and the biological activity of the final products. It is plausible that derivatives of this compound could exhibit interesting antibacterial profiles, warranting further investigation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of a test compound against a bacterial strain like S. Typhi.

Materials:

  • Bacterial strain (e.g., XDR S. Typhi)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Positive control antibiotic (if available)

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Inoculation & Incubation cluster_readout Result Determination prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in MHB prep_dilutions->inoculate incubate_plate Incubate at 37°C for 18-24 hours inoculate->incubate_plate read_mic Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound in the context of its more extensively studied isomers and derivatives. While direct experimental data for this specific compound is lacking in the peer-reviewed literature, the analysis of structure-activity relationships from related compounds allows for informed predictions about its potential biological activities.

As a potential D-amino acid oxidase inhibitor, it is hypothesized to have moderate to low activity. In the realm of antibacterial drug discovery, its primary value may lie as a versatile intermediate for the synthesis of more complex derivatives.

The detailed experimental protocols provided herein serve as a self-validating framework for researchers to empirically determine the performance of this compound and its future derivatives. Such studies are crucial to either confirm the predictive insights from this guide or to uncover novel and unexpected biological activities for this unique thiophene scaffold.

References

  • PubChem. This compound.
  • Kato, Y., Hin, N., Maita, N., Thomas, A. G., Kurosawa, S., Rojas, C., Yorita, K., Slusher, B. S., Fukui, K., & Tsukamoto, T. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 159, 23-34. [Link]
  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Nazeer, W., Qamar, M. U., Rasool, N., Taibi, M., & Salamatullah, A. M. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(13), 3005. [Link]
  • Bădiceanu, C. D., Nuță, D. C., Missir, A. V., Hrubaru, M., Delcaru, C., Dițu, L. M., Chifiriuc, M. C., & Limban, C. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243.
  • Ikram, M., Raza, A., Ali, S., Aouad, M. R., Ashraf, Z., & El-Gazzar, A. A. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Iranian Chemical Society, 18(12), 3329-3343.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2023).

Sources

A Prospective Analysis: Benchmarking the Potential of 4-Bromo-5-methylthiophene-2-carboxylic acid for Organic Semiconductor Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Organic Semiconductors

The field of organic electronics continues to rapidly evolve, driven by the promise of low-cost, flexible, and large-area devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[1] Thiophene-based conjugated polymers are a cornerstone of this field, offering a versatile platform for tuning electronic properties through synthetic modification.[2] While significant progress has been made with benchmark materials like poly(3-hexylthiophene) (P3HT), the search for next-generation materials with enhanced performance and stability is perpetual. This guide presents a prospective analysis of 4-Bromo-5-methylthiophene-2-carboxylic acid as a potential building block for high-performance organic semiconductors. Due to a scarcity of publicly available data on the direct application of this specific monomer in high-performance organic electronics, this guide will leverage established structure-property relationships in thiophene-based polymers to predict its potential and benchmark it against current state-of-the-art materials. We will explore plausible synthetic routes, predict key performance metrics, and provide detailed experimental protocols for the fabrication and characterization of hypothetical devices.

The Potential of this compound: A Structural Perspective

This compound possesses several key features that make it an intriguing candidate for the synthesis of novel conjugated polymers. The thiophene ring itself is an electron-rich aromatic system, which is fundamental for charge transport in p-type organic semiconductors. The positioning of the bromo, methyl, and carboxylic acid groups offers distinct opportunities for synthetic manipulation and property tuning.

The bromine atom at the 4-position and the carboxylic acid at the 2-position provide two reactive handles for polymerization, most notably through cross-coupling reactions. The methyl group at the 5-position can influence the polymer's solubility and morphology in the solid state, which are critical factors for device performance. It is hypothesized that the methyl group could induce a more ordered packing of the polymer chains, potentially leading to higher charge carrier mobility.

Proposed Synthetic Pathways to Novel Conjugated Polymers

The conversion of this compound into a polymerizable monomer and its subsequent polymerization are crucial first steps. A plausible synthetic route would involve the esterification of the carboxylic acid to improve solubility and prevent unwanted side reactions during polymerization. This could be followed by a Stille or Suzuki cross-coupling polymerization with a suitable co-monomer.

G cluster_0 Monomer Synthesis cluster_1 Polymerization start This compound ester Esterification (e.g., with long-chain alcohol) start->ester Protection of carboxylic acid monomer Esterified Monomer ester->monomer polymerization Stille or Suzuki Cross-Coupling monomer->polymerization comonomer Co-monomer (e.g., distannylthiophene) comonomer->polymerization polymer Novel Conjugated Polymer polymerization->polymer

Caption: Proposed synthetic route from this compound to a novel conjugated polymer.

Benchmarking Predicted Performance against State-of-the-Art Thiophene-Based Semiconductors

To contextualize the potential of polymers derived from this compound, we will compare their predicted performance metrics with those of established high-performance thiophene-based semiconductors.

Parameter Predicted Performance (Hypothetical Polymer) Benchmark Performance (e.g., P3HT, PTB7) Rationale for Prediction
Hole Mobility (cm²/Vs) 0.1 - 1.00.01 - 0.1 (P3HT), >0.5 (advanced polymers)The methyl group may induce favorable π-π stacking, enhancing charge transport.
On/Off Ratio (OTFTs) > 10^6> 10^5Good film-forming properties and a well-defined HOMO level should lead to low off-currents.
Power Conversion Efficiency (OPVs) 5 - 8%3 - 5% (P3HT-based), >10% (state-of-the-art)A potentially lower HOMO level could lead to a higher open-circuit voltage (Voc).
Solubility Good in common organic solventsGood in chlorinated solventsThe esterified side chain would enhance solubility, allowing for solution processing.
Stability Moderate to GoodModerateThe inherent stability of the thiophene ring is a positive factor.

Experimental Protocols for Device Fabrication and Characterization

To empirically validate the predicted performance, the following detailed experimental protocols for the fabrication and characterization of OTFTs and OPVs are provided.

Organic Thin-Film Transistor (OTFT) Fabrication

G start Substrate Cleaning dielectric Gate Dielectric Deposition (e.g., SiO2 or polymer) start->dielectric electrodes Source/Drain Electrode Patterning (Photolithography or Evaporation) dielectric->electrodes semiconductor Organic Semiconductor Deposition (Spin Coating) electrodes->semiconductor annealing Thermal Annealing semiconductor->annealing characterization Electrical Characterization annealing->characterization

Caption: Workflow for the fabrication of a bottom-gate, bottom-contact OTFT.

Step-by-Step Protocol:

  • Substrate Cleaning: Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm) serving as the gate dielectric. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.

  • Source and Drain Electrode Deposition: Deposit gold (Au) source and drain electrodes (50 nm) through a shadow mask via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The channel length and width can be defined by the shadow mask (e.g., 50 µm and 1 mm, respectively).

  • Organic Semiconductor Deposition: Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the organic semiconductor layer via spin coating at 2000-4000 rpm for 60 seconds.

  • Thermal Annealing: Anneal the devices on a hotplate in a nitrogen-filled glovebox at a temperature optimized for the specific polymer (typically 100-150 °C) for 10-30 minutes to improve film morphology and device performance.

  • Electrical Characterization: Characterize the OTFTs in a nitrogen atmosphere or ambient air using a semiconductor parameter analyzer. Extract key parameters such as hole mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.

Organic Photovoltaic (OPV) Device Fabrication

G start ITO Substrate Cleaning htl Hole Transport Layer Deposition (e.g., PEDOT:PSS) start->htl active_layer Active Layer Deposition (Polymer:Fullerene Blend) htl->active_layer etl Electron Transport Layer Deposition (e.g., Ca, LiF) active_layer->etl cathode Cathode Deposition (e.g., Al) etl->cathode encapsulation Device Encapsulation cathode->encapsulation characterization Photovoltaic Characterization encapsulation->characterization

Caption: Workflow for the fabrication of a conventional bulk heterojunction OPV.

Step-by-Step Protocol:

  • Substrate Preparation: Start with patterned indium tin oxide (ITO)-coated glass substrates. Clean the substrates as described for OTFTs.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface and anneal at 120-150 °C for 10-15 minutes in air.

  • Active Layer Deposition: Prepare a blend solution of the synthesized polymer and a fullerene acceptor (e.g., PC₇₁BM) in a 1:1 to 1:2 weight ratio in a suitable solvent (e.g., chlorobenzene with a small amount of a high-boiling point additive like 1,8-diiodooctane). Spin-coat the active layer in a nitrogen-filled glovebox.

  • Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Deposit a thin layer of calcium (Ca) or lithium fluoride (LiF) (20-30 nm) followed by a thicker layer of aluminum (Al) (100 nm) to form the cathode.

  • Device Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.

  • Photovoltaic Characterization: Measure the current density-voltage (J-V) characteristics of the OPV devices under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator. Extract key parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Conclusion and Future Outlook

While this guide presents a prospective analysis, the structural features of this compound suggest it is a promising, yet underexplored, building block for the synthesis of novel organic semiconductors. The proposed synthetic routes are feasible with standard organic chemistry techniques, and the predicted performance metrics, when benchmarked against established materials, indicate the potential for competitive or even superior device performance. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these predictions.

Further research is warranted to synthesize and characterize polymers derived from this monomer. A thorough investigation of their photophysical, electrochemical, and charge transport properties will be crucial to fully assess their potential. The exploration of different co-monomers and the optimization of device fabrication processes will undoubtedly play a significant role in unlocking the full capabilities of this promising thiophene derivative.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • RSC Publishing. (2012). Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry.
  • ACS Publications. (2010). High-Performance Polythiophene Thin-Film Transistors Processed with Environmentally Benign Solvent. Macromolecules.
  • Joule. (2022). Polythiophenes for organic solar cells with efficiency surpassing 17%. ResearchGate.
  • PubMed. (2008). Thiophene polymer semiconductors for organic thin-film transistors. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2022). Design and synthesis of proton-dopable organic semiconductors. PMC.
  • MDPI. (2023). Carrier Mobility, Electrical Conductivity, and Photovoltaic Properties of Ordered Nanostructures Assembled from Semiconducting Polymers.
  • Journal of Materials Chemistry C. (2023). High-performance organic thin-film transistors: principles and strategies. RSC Publishing.
  • MDPI. (2017). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.
  • PubMed. (2017). Ternary organic solar cells offer 14% power conversion efficiency. National Center for Biotechnology Information.
  • PubMed. (2020). Charge Transport in High-Mobility Conjugated Polymers and Molecular Semiconductors. National Center for Biotechnology Information.
  • NIH. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • AIP Publishing. (2009). Compact modeling of charge carrier mobility in organic thin-film transistors.
  • arXiv. (2010). Electro-optic measurement of carrier mobility in an organic thin-film transistor.
  • TSI Journals. (2008). Charge carrier mobility measurement in organic semiconductors.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 4-Bromo-5-methylthiophene-2-carboxylic acid is foundational to innovation. However, advancing science carries the parallel responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a direct reflection of our scientific integrity.

This guide provides a comprehensive, technically grounded procedure for the safe disposal of this compound. Moving beyond a simple checklist, it delves into the chemical reasoning behind these protocols, ensuring that every step is understood, validated, and executed with precision.

Hazard Identification and Chemical Profile

Understanding the specific hazards of a compound is the first principle of safe handling and disposal. This compound is a halogenated organic compound with a distinct hazard profile that dictates its disposal pathway.[1][2] Its properties and associated risks are summarized below.

PropertyInformation
Chemical Name This compound
CAS Number 29421-99-6[1]
Molecular Formula C₆H₅BrO₂S[1]
GHS Hazard Statements H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]
Waste Classification Halogenated Organic Waste[2][3]

These hazards, particularly its classification as an irritant and its harmful nature upon ingestion, necessitate that it be treated as a regulated hazardous waste.[1][4] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[4][5]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its correct segregation. As a brominated compound, it falls into the category of halogenated organic waste .[2][3]

Causality: Why is this segregation so crucial? The disposal method for halogenated wastes is fundamentally different from that for non-halogenated organic solvents or aqueous waste. Halogenated wastes are typically destroyed via high-temperature incineration at specialized, licensed Treatment, Storage, and Disposal Facilities (TSDF).[2][6] Mixing them with non-halogenated waste streams can:

  • Complicate the incineration process.

  • Require different scrubbing technologies to handle the acidic gases (like hydrogen bromide) produced during combustion.[7]

  • Increase the overall cost and complexity of disposal for the entire waste stream.

Therefore, meticulous segregation at the point of generation is not just a best practice—it is a logistical and regulatory necessity.[2]

Procedural Protocol for Waste Disposal

This protocol outlines the step-by-step process for safely collecting and preparing this compound for final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[8][9]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[8]

  • Skin Protection: Chemical-resistant gloves (nitrile is a common choice) and a fully buttoned lab coat.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[10]

Step 2: Designate a Hazardous Waste Container
  • Select a Compatible Container: Choose a container made of material that will not react with or be degraded by the acidic, brominated waste. High-density polyethylene (HDPE) is a suitable choice.[11] The container must have a secure, leak-proof screw-top cap.[10]

  • Ensure Good Condition: The container must be clean, dry, and free from damage.

  • Avoid Contamination: Never use a container that previously held incompatible materials, such as strong oxidizing agents, bases, or reactive metals.[10]

Step 3: Proper Labeling of the Waste Container

Regulatory compliance and safety depend on accurate labeling. Before any waste is added, the container must be labeled.[12][13]

  • Affix a "Hazardous Waste" Label: This is a mandatory declaration.[12][13]

  • Identify the Contents: Clearly write the full chemical name, "this compound." Do not use abbreviations.

  • List All Components: If it is a mixed waste stream, all constituents must be listed with their approximate percentages.

  • Indicate Hazards: The label should clearly indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed"). Using GHS pictograms is a highly effective practice.[1][13]

  • Generator Information: Include the name of the principal investigator, the laboratory room number, and the date the first waste was added.[12]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated SAA pending pickup.[12][13]

  • Location: The SAA must be under the direct control of laboratory personnel.[11]

  • Storage: Keep the waste container tightly sealed when not actively adding waste.[5] Store it away from drains and incompatible chemicals.

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.[11]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for expansion.[11]

  • Request Pickup: Once the container is full, or if the research project concludes, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste broker.[4][6] Laboratory personnel should never transport hazardous waste themselves.[4]

  • Documentation: Complete any required waste pickup forms or manifests accurately. This documentation is a legal record of the waste's journey from your lab to the final disposal facility.[6]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Notify others in the immediate area. If the spill is large or generates significant dust, evacuate the lab and contact your institution's emergency line.[9]

  • Contain (for small spills): For minor spills that you are trained to handle, prevent the spread of the solid material.[10]

  • Clean-Up: Gently sweep up the material using an inert absorbent material to avoid generating dust.[5][9] Do not use water. Place the spilled material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area clean.

  • Report: Report the incident to your supervisor and EHS office, as required by your institution's policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal gen_waste Generate Waste (Solid or Contaminated Debris) identify Identify as Hazardous: Halogenated Organic Acid gen_waste->identify ppe Don Correct PPE (Gloves, Goggles, Lab Coat) identify->ppe Hazardous container Select Compatible Container (e.g., HDPE) ppe->container label_container Label Container: 'Hazardous Waste', Full Name, Hazards container->label_container add_waste Add Waste to Container store_saa Store in Designated SAA (Sealed, Secondary Containment) add_waste->store_saa is_full Container Full or No Longer in Use? store_saa->is_full is_full->add_waste No request_pickup Arrange for Pickup by EHS or Licensed Contractor is_full->request_pickup Yes transport EHS Transports to Central Facility request_pickup->transport tsdf Shipment to Licensed TSDF (High-Temp Incineration) transport->tsdf

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By adhering to the principles of hazard recognition, stringent waste segregation, and procedural diligence, we protect ourselves, our colleagues, and the environment. This guide serves as a foundational document to be integrated with your specific institutional and local regulations, ensuring a disposal process that is safe, compliant, and scientifically sound.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Bromo-5-methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the next breakthrough. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS No. 29421-99-6). More than a checklist, this document explains the causality behind each procedural step, empowering you to work with confidence and security.

Hazard Analysis: Understanding the Risks

This compound is a halogenated heterocyclic compound that presents several distinct hazards. A thorough understanding of these risks is the first step in implementing effective protection. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4) : Ingestion can lead to adverse health effects.[1][2]

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2) : Direct contact can cause inflammation, redness, and discomfort.[1][2]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A) : Contact with the eyes can result in significant, but reversible, damage.[1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3) : Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3]

These classifications mandate a multi-faceted approach to personal protection, moving beyond basic laboratory apparel to a comprehensive system of engineering controls and personal protective equipment (PPE).

The Core Directive: A Multi-Layered PPE & Engineering Control Strategy

The most effective safety protocols are built on a hierarchy of controls. For this compound, this begins with robust engineering controls, supplemented by meticulously selected PPE.

Primary Line of Defense: Engineering Controls

Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[4] The fume hood serves as the primary barrier, capturing airborne particles at the source and preventing inhalation, which is a key route of exposure for this respiratory irritant.[3]

Secondary Line of Defense: Personal Protective Equipment (PPE)

Your PPE is the essential barrier between you and the chemical. The following selections are based on the specific hazards identified.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne dust and accidental splashes.[5][6] When handling larger quantities or performing operations with a higher risk of splashing, a face shield should be worn over the safety goggles for full facial protection.[4]

  • Hand Protection: The choice of glove is critical. Nitrile rubber gloves are recommended for their resistance to a range of chemicals, including acids and organic compounds.[5][7] For extended operations or when handling higher concentrations, double-gloving is a prudent practice that provides an additional layer of security against tears and permeation.[4] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[7][8]

  • Body Protection: A professional laboratory coat must be worn and kept fastened to protect the skin and personal clothing from contamination. For procedures involving significant quantities of the material or a high risk of spills, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection: While all work should be performed in a fume hood, a NIOSH-approved respirator may be necessary as a secondary precaution during large-scale operations or in the event of an engineering control failure or significant spill.[4][9]

PPE & Safety Protocol Summary

For quick reference, the following table summarizes the essential PPE and safety measures for handling this compound.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Well-ventilated area[10]Safety glasses with side shieldsNitrile glovesLab coatNot required
Weighing & Transfer (Solid) Chemical Fume HoodChemical splash gogglesDouble-gloved nitrileLab coatWork within fume hood
Reaction Setup & Monitoring Chemical Fume HoodChemical splash gogglesNitrile glovesLab coat, Chemical-resistant apron (as needed)Work within fume hood
Spill Cleanup (Small) Increased VentilationChemical splash goggles, Face shieldDouble-gloved nitrileLab coat, Chemical-resistant apronNIOSH-approved respirator
Waste Disposal Chemical Fume HoodChemical splash gogglesNitrile glovesLab coatWork within fume hood

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, repeatable workflow minimizes the potential for error and exposure.

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and uncluttered.[4] Assemble all necessary equipment, including glassware, spatulas, and a designated, labeled hazardous waste container.[9] Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable liner within the fume hood to contain any spills.[4] Open the container slowly and handle the solid carefully to minimize dust generation.

  • Reaction Monitoring: Keep the fume hood sash at the lowest practical height during the experiment to maximize containment.[4]

  • Post-Experiment Decontamination: After the procedure, decontaminate all surfaces and equipment that came into contact with the chemical.[4] Carefully remove PPE, avoiding contact with any contaminated outer surfaces, and dispose of it in the designated hazardous waste stream.[9][11]

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[8][12]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal & Cleanup Phase prep1 Verify Fume Hood Certification & Flow prep2 Assemble All Required Equipment prep1->prep2 prep3 Don Required PPE: - Goggles - Double Gloves - Lab Coat prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 Begin Work handle2 Perform Experimental Procedure handle1->handle2 handle3 Prepare for Cleanup handle2->handle3 disp1 Segregate Waste: - Solid Chemical - Contaminated PPE handle3->disp1 End Experiment disp2 Place in Labeled Hazardous Waste Container disp1->disp2 disp3 Decontaminate Work Surface & Equipment disp2->disp3 disp4 Remove PPE disp3->disp4 disp5 Wash Hands Thoroughly disp4->disp5

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[4][9] Do not mix this waste with general laboratory trash.

  • Containerization: Use a clearly labeled, sealable, and chemically compatible container for solid waste collection.[9] The label must include the full chemical name, CAS number, and all relevant hazard pictograms.[9]

  • Disposal Route: All chemical waste must be disposed of through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.[2][10] Never dispose of this chemical down the drain.[9]

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fisher Scientific. (2025). Thiophene-2-carboxylic acid Safety Data Sheet.
  • University of Utah. (2019). Acid Handling Standard Operating Procedure.
  • Benchchem. (2025). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
  • Fisher Scientific. (2024). 5-Bromothiophene-2-carboxylic acid hydrazide Safety Data Sheet.
  • Fisher Scientific. (n.d.). 2-Acetyl-5-bromothiophene Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • University of Washington. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Flinn Scientific. (n.d.). Acid Safety.
  • Fisher Scientific. (2025). 5-bromo-2-thiophenecarbaldehyde Safety Data Sheet.
  • ChemicalBook. (n.d.). 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS.
  • Fisher Scientific. (2025). 5-Methyl-2-thiophenecarboxylic acid Safety Data Sheet.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Methyl 4-Bromo-5-Nitrothiophene-2-Carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.